molecular formula C13H19NO B8813688 3-(4-Tert-butylphenoxy)azetidine

3-(4-Tert-butylphenoxy)azetidine

Cat. No.: B8813688
M. Wt: 205.30 g/mol
InChI Key: UBLYGJGLNQWBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenoxy)azetidine is a chemical compound featuring a four-membered azetidine ring, a scaffold of significant interest in medicinal chemistry and drug discovery. The azetidine ring is a saturated heterocycle known for its contribution to molecular geometry and metabolic stability, making it a valuable bioisostere for functional groups like carbonyls and a key motif in designing conformationally constrained molecules . This specific derivative is substituted with a 4-tert-butylphenoxy group, which can influence the compound's lipophilicity and overall pharmacokinetic properties. Azetidine-containing compounds are prevalent in various biologically active molecules and pharmaceuticals . The structural motif is found in natural products, antihypertensive drugs like azelnidipine, and is extensively used in the synthesis of heterocyclic amino acids and peptides . As such, 3-(4-Tert-butylphenoxy)azetidine serves as a versatile synthetic intermediate or building block for researchers. It can be utilized in the development of new pharmacologically active agents, the generation of DNA-encoded libraries, and as a precursor in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex molecular architectures . Modern synthetic methods, including intramolecular regioselective aminolysis of epoxides catalyzed by Lewis acids like La(OTf)3, provide efficient routes to azetidine rings, even in the presence of acid-sensitive functional groups . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(4-tert-butylphenoxy)azetidine

InChI

InChI=1S/C13H19NO/c1-13(2,3)10-4-6-11(7-5-10)15-12-8-14-9-12/h4-7,12,14H,8-9H2,1-3H3

InChI Key

UBLYGJGLNQWBOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CNC2

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Structural Dynamics of 3-(4-Tert-butylphenoxy)azetidine: A Comprehensive Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic scaffolds profoundly influences the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 3-(4-Tert-butylphenoxy)azetidine represents a highly specialized, modular building block that merges the conformational rigidity of a strained four-membered nitrogen heterocycle with the extreme lipophilicity and steric shielding of a tert-butylphenoxy moiety.

This technical whitepaper deconstructs the physicochemical properties of this compound. Written for application scientists and medicinal chemists, this guide bypasses superficial summaries to explore the quantum mechanical and thermodynamic causality behind the molecule's behavior, backed by self-validating experimental protocols.

Structural Deconstruction & Causality

To understand the macroscopic properties of 3-(4-Tert-butylphenoxy)azetidine, we must first isolate its structural components and analyze their intramolecular synergism.

The Azetidine Core: Strain and Basicity

Azetidine is a saturated, four-membered heterocycle characterized by significant inherent ring strain (approximately 25.2 kcal/mol) [2]. Unlike the stable chair conformation of piperidine, azetidine's compressed C-C-C bond angles force the molecule into a puckered conformation.

  • Basicity Causality: Unsubstituted azetidine is a strong base with a pKa of 11.29, closely mirroring pyrrolidine (11.27) [1]. However, in our target molecule, the introduction of an oxygen atom at the C3 position fundamentally alters this basicity. The electronegative oxygen exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. This pulls electron density away from the azetidine nitrogen, stabilizing the unprotonated free base and effectively attenuating the pKa to a more physiologically relevant range (~8.8).

The 4-Tert-butylphenoxy Motif: Lipophilicity and Steric Shielding

The attachment of a 4-tert-butylphenoxy group introduces two critical physicochemical shifts:

  • Metabolic Shielding: The bulky tert-butyl group provides severe steric hindrance around the para-position of the phenyl ring. This spatial blockade physically prevents cytochrome P450 enzymes from accessing the ring, thereby shutting down primary pathways of aromatic hydroxylation and preventing rapid oxidative degradation [4].

  • Lipophilicity Drive: The highly hydrophobic nature of the tert-butyl group significantly augments the overall LogP of the molecule. This lipophilic drive is essential for passive transcellular membrane permeation, particularly across the blood-brain barrier (BBB) [3].

Logic A 3-(4-Tert-butylphenoxy)azetidine B Azetidine Core A->B C 4-Tert-butylphenoxy A->C D C3-Oxygen Linker A->D E Conformational Rigidity B->E 25.2 kcal/mol strain F Metabolic Shielding C->F Steric Hindrance G pKa Attenuation D->G -I Effect on N

Caption: Structural deconstruction illustrating the causality of physicochemical properties.

Physicochemical Data Matrix

The following table synthesizes the theoretical and empirical physicochemical parameters of 3-(4-Tert-butylphenoxy)azetidine, providing a baseline for medicinal chemistry optimization [5].

ParameterValueCausality / Structural Driver
Molecular Formula C₁₃H₁₉NON/A
Molecular Weight 205.30 g/mol Low MW driven by the small azetidine ring, maintaining high ligand efficiency.
pKa (Conjugate Acid) ~8.8 (Predicted)Attenuated from 11.29 (unsubstituted azetidine) due to the -I effect of the C3 oxygen.
LogP (Octanol/Water) ~3.2Driven by the highly hydrophobic tert-butyl group; optimal for oral bioavailability.
TPSA 21.26 ŲContributed by 1 Nitrogen (amine) and 1 Oxygen (ether); excellent for BBB penetration.
Ring Strain Energy ~25.2 kcal/molInherent to the 4-membered azetidine ring; restricts conformational entropy.

Self-Validating Experimental Protocols

To generate trustworthy data for lead optimization, protocols cannot simply be followed; they must be self-validating. The following methodologies are designed with built-in causality checks to ensure data integrity.

High-Throughput Potentiometric pKa Determination

Causality for Method Selection: We utilize potentiometry over UV-metric titration because the azetidine core lacks a strong chromophore that undergoes a distinct spectral shift upon protonation.

Step-by-Step Protocol:

  • System Suitability Test (SST): Titrate a standard solution of Potassium Hydrogen Phthalate (KHP) to validate the Nernstian response and linearity of the pH electrode. Validation Check: The slope must be >58 mV/pH unit.

  • Sample Preparation: Dissolve 2.0 mg of 3-(4-Tert-butylphenoxy)azetidine in 1.0 mL of 0.15 M KCl (to maintain constant ionic strength). If aqueous solubility is a limiting factor due to the tert-butyl group, use a methanol/water cosolvent system (up to 40% MeOH) and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky equation.

  • Titration: Titrate the solution from pH 2.0 to 12.0 using standardized 0.1 M KOH under a nitrogen blanket to prevent CO₂ absorption (which would falsely lower the pH).

  • Data Processing: Calculate the pKa using the Bjerrum plot method (average number of bound protons vs. pH). The inflection point corresponds to the pKa.

Biphasic LC-MS/MS LogP Quantification

Causality for Method Selection: The extreme lipophilicity of the tert-butyl group drives the compound predominantly into the octanol phase. The residual concentration in the aqueous phase will likely fall below the limit of detection (LOD) for standard UV-Vis spectrophotometry. LC-MS/MS provides the requisite sensitivity. Furthermore, lipophilic amines are notorious for adsorbing to glassware; therefore, a mass balance check is mandatory.

Step-by-Step Protocol:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve the compound in the octanol phase to a concentration of 100 µM.

  • Partitioning: Combine 1 mL of the spiked octanol with 1 mL of the aqueous buffer in a silanized glass vial (to prevent non-specific amine binding).

  • Equilibration: Shake the vial at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to achieve absolute phase separation.

  • Quantification: Analyze both phases using LC-MS/MS (ESI+ mode, monitoring the [M+H]+ ion at m/z 206.1).

  • Self-Validation (Mass Balance): Calculate total recovery:

    
    . Validation Check: Recovery must be >95%. If <95%, glass adsorption has occurred, and the LogP calculation is invalid.
    

Workflow Start Compound Preparation (10 mM in DMSO) pKa Potentiometric Titration (pH 2.0 to 12.0) Start->pKa LogP Shake-Flask Partitioning (Octanol/Water) Start->LogP Data Physicochemical Profiling (pKa, LogP, TPSA) pKa->Data Inflection Point LCMS LC-MS/MS Quantification LogP->LCMS Phase Separation LCMS->Data Concentration Ratio

Caption: Workflow for self-validating physicochemical profiling of azetidine derivatives.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH) / PMC.[Link]

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI.[Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH) / PMC.[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications.[Link]

3-(4-Tert-butylphenoxy)azetidine: Structural Profiling, Physicochemical Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the strategic incorporation of saturated, high-sp³ fraction heterocycles is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds [1]. 3-(4-Tert-butylphenoxy)azetidine (CAS: 1220028-86-3) has emerged as a highly versatile bifunctional building block. By coupling the hydrophilic, metabolically stable azetidine core with a bulky, lipophilic 4-tert-butylphenoxy moiety, this compound serves as an ideal pharmacophore for targeting deep hydrophobic pockets in G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its chemical architecture, physicochemical properties, synthetic methodologies, and field-proven applications in medicinal chemistry.

Chemical Identity & Structural Architecture

The utility of 3-(4-tert-butylphenoxy)azetidine lies in its distinct structural dichotomy. The molecule is composed of two primary domains:

  • The Azetidine Core: A four-membered saturated nitrogen heterocycle. Compared to larger homologues like pyrrolidine or piperidine, azetidine offers a lower molecular weight, reduced lipophilicity, and a unique spatial vector for substituents. The ring strain alters the nitrogen's hybridization, slightly reducing its basicity (pKa ~9.0) compared to unstrained aliphatic amines, which can mitigate hERG toxicity liabilities.

  • The 4-Tert-butylphenoxy Group: An ether-linked aromatic system featuring a bulky tert-butyl group at the para position. The tert-butyl group acts as a robust hydrophobic anchor and sterically shields the aromatic ring from cytochrome P450 (CYP450)-mediated para-hydroxylation, a common metabolic liability.

Quantitative Data Summary
PropertyValueImplication for Drug Design
Chemical Formula C₁₃H₁₉NOHigh sp³ carbon fraction (Fsp³) enhances clinical success rates.
Molecular Weight 205.30 g/mol Low MW allows for downstream elaboration without violating the Rule of 5.
CAS Registry Number 1220028-86-3Standardized identifier for commercial sourcing.
Monoisotopic Mass 205.1466 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (Secondary Amine)Facilitates key interactions with target protein residues (e.g., Asp/Glu).
H-Bond Acceptors 2 (Amine N, Ether O)Enhances aqueous solubility and target binding affinity.

Pharmacophore Mapping & Causality in Drug Design

When integrating this building block into a larger therapeutic molecule, each functional group plays a deterministic role in the compound's behavior. The diagram below illustrates the logical mapping of these structural features.

Pharmacophore Core 3-(4-tert-butylphenoxy)azetidine Azetidine Azetidine Ring • Basic Amine (pKa ~9-10) • H-bond Donor/Acceptor • High sp3 Fraction (Fsp3) Core->Azetidine Hydrophilic Head Phenoxy Phenoxy Linker • Conformational Rigidity • Ether Oxygen (H-bond Acceptor) Core->Phenoxy Spacer TertButyl tert-Butyl Group • Hydrophobic Anchor • Steric Shielding • CYP450 Metabolic Stability Core->TertButyl Lipophilic Tail

Pharmacophore mapping detailing the functional roles of the azetidine and tert-butylphenoxy groups.

Mechanistic Insight: S1P Receptor Modulation

A prominent application of this scaffold is in the development of Sphingosine-1-phosphate (S1P) receptor modulators [2]. S1P receptors (specifically S1P₁ and S1P₅) are critical targets for neurodegenerative diseases and neuropathic pain. The natural ligand, sphingosine-1-phosphate, features a polar head group and a long lipophilic tail. 3-(4-Tert-butylphenoxy)azetidine perfectly mimics this topology: the basic azetidine nitrogen interacts with the conserved acidic residues in the GPCR binding pocket, while the extended 4-tert-butylphenoxy tail occupies the deep hydrophobic channel of the receptor.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-(4-tert-butylphenoxy)azetidine is most efficiently achieved via a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 4-tert-butylphenol, followed by acidic deprotection. The Mitsunobu protocol is chosen specifically because the mild conditions prevent ring-opening of the strained azetidine core, which is a significant risk under harsh basic etherification conditions (e.g., Williamson ether synthesis).

Experimental Workflow

Step 1: Mitsunobu Etherification

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq, 10 mmol) and 4-tert-butylphenol (1.05 eq, 10.5 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.2 eq, 12 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is strictly required to control the highly exothermic formation of the betaine intermediate.

  • Azodicarboxylate Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor complete consumption of the azetidine starting material via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate N-Boc-3-(4-tert-butylphenoxy)azetidine .

Step 2: Acidic Deprotection

  • Cleavage: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM, 0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Alternatively, 4M HCl in Dioxane can be used to isolate the hydrochloride salt directly.

  • Propagation: Stir at room temperature for 2 hours. Validation: TLC will show a highly polar spot (ninhydrin positive) indicating the free amine.

  • Isolation: Concentrate the mixture in vacuo. If TFA was used, co-evaporate with toluene (3x) to remove residual acid, yielding the TFA salt of 3-(4-tert-butylphenoxy)azetidine , ready for downstream functionalization (e.g., reductive amination or amide coupling).

Synthesis A N-Boc-3-hydroxyazetidine + 4-tert-butylphenol B Mitsunobu Reaction (DIAD, PPh3, THF) A->B C N-Boc-3-(4-tert-butylphenoxy) azetidine B->C D Acidic Deprotection (TFA/DCM or HCl/Dioxane) C->D E 3-(4-tert-butylphenoxy) azetidine D->E

Synthetic workflow for 3-(4-tert-butylphenoxy)azetidine via Mitsunobu reaction and deprotection.

Conclusion

3-(4-Tert-butylphenoxy)azetidine represents a masterclass in rational building block design. By combining the low-lipophilicity, high-sp³ character of the azetidine ring with the metabolically robust, hydrophobic tert-butylphenoxy tail, medicinal chemists are provided with a powerful tool for targeting complex lipophilic binding pockets. The self-validating synthetic protocols detailed above ensure high-fidelity incorporation of this motif into next-generation therapeutics, particularly in the realm of GPCR modulation and CNS-targeted drug discovery.

References

  • Saha, A. K., et al. (2010). Agonists and antagonists of the S1P5 receptor, and methods of uses thereof. World Intellectual Property Organization Patent WO2010093704A1.

The Azetidine Ether Scaffold: A High-Fidelity Bioisostere for Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Azetidine Ether Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: Escaping "Flatland"

In the pursuit of novel therapeutics, the "escape from flatland"—moving away from planar aromatic systems toward sp³-rich architectures—has become a central dogma of modern medicinal chemistry. The azetidine ether moiety represents a privileged scaffold in this domain. As a four-membered nitrogen heterocycle linked via an oxygen atom, it offers a unique combination of high rigidity, lowered lipophilicity (LogD), and tunable basicity compared to its five- (pyrrolidine) and six-membered (piperidine) congeners.

This technical guide dissects the Structure-Activity Relationship (SAR) of azetidine ether derivatives, focusing on their utility as bioisosteres in neuropharmacology (specifically nAChR agonists) and monoamine transporter inhibitors.

Structural Architecture & SAR Dimensions

The azetidine ether scaffold can be deconstructed into three critical zones for SAR exploration:

Zone A: The Azetidine Core (The Vector)
  • Ring Strain: The ~25 kcal/mol ring strain of the azetidine creates a distinct vector for substituents. Unlike the "floppy" piperidine chair, the azetidine ring is puckered, holding the C3-substituent in a relatively rigid orientation.

  • Basicity Modulation: The pKa of the azetidine nitrogen is a critical SAR parameter. Unsubstituted azetidine (pKa ~11.3) is highly basic. However, the introduction of an electronegative ether oxygen at C3 exerts a strong inductive effect (

    
    ), lowering the pKa by 1.5–2.5 log units depending on the distal aryl group. This brings the basicity closer to the physiological range (pKa 8.5–9.5), improving blood-brain barrier (BBB) permeability.
    
Zone B: The Ether Linkage (The Pivot)
  • Hydrogen Bonding: The ether oxygen serves as a weak hydrogen bond acceptor (HBA). In nicotinic agonists (e.g., Tebanicline), this oxygen mimics the spatial positioning of the ester oxygen in cocaine or the ketone in cytisine.

  • Conformational Bias: The C3-O bond prefers a specific dihedral angle to minimize steric clash with the azetidine ring hydrogens, locking the pharmacophore into a bioactive conformation.

Zone C: The Distal Aromatic (The Anchor)
  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the distal aromatic ring (e.g., chloropyridine in Tebanicline) further modulate the acidity of the azetidine NH via through-space electrostatic interactions, although the ether linkage insulates against direct resonance effects.

Quantitative Data: Bioisosteric Comparison

The following table illustrates the impact of ring contraction from piperidine to azetidine on key physicochemical properties, using a generic CNS-active ligand model.

PropertyPiperidine Ether (6-membered)Pyrrolidine Ether (5-membered)Azetidine Ether (4-membered)SAR Implication
LogP (ClogP) 2.5 - 3.02.0 - 2.51.2 - 1.8 Azetidine significantly lowers lipophilicity, reducing metabolic clearance.
pKa (Basic N) 9.8 - 10.59.5 - 10.28.8 - 9.4 Lower pKa improves membrane permeability (higher fraction of neutral species at pH 7.4).
Ligand Efficiency (LE) ModerateHighVery High Lower molecular weight with maintained potency maximizes LE.
Metabolic Stability Low (Oxidation)ModerateHigh The strained ring is surprisingly resistant to P450 oxidation compared to larger rings.

Case Study: Tebanicline (ABT-594)

Target: Neuronal Nicotinic Acetylcholine Receptor (nAChR)


 agonist.
Origin:  Analogue of Epibatidine (a toxic alkaloid from the Ecuadorian frog Epipedobates tricolor).

The development of Tebanicline is the definitive case study for azetidine ether SAR.

  • The Problem: Epibatidine is a potent analgesic but highly toxic due to lack of subtype selectivity (hits ganglionic and neuromuscular receptors).

  • The Bioisosteric Move: Researchers replaced the rigid bicyclic 7-azabicyclo[2.2.1]heptane core of epibatidine with a 3-pyridyl ether azetidine .

  • The Result:

    • The distance between the basic nitrogen and the pyridine ring was maintained (critical pharmacophore).

    • Toxicity was reduced by >1000-fold.

    • Oral bioavailability improved due to the optimized pKa profile.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for selecting an azetidine ether scaffold during lead optimization.

Bioisostere_Workflow Start Hit Molecule (High LogP, Low Solubility) Scan Bioisosteric Scan (Ring Contraction) Start->Scan Azetidine Insert Azetidine Core Scan->Azetidine Decision Linker Selection Azetidine->Decision Ether Ether (-O-) Lowers pKa H-Bond Acceptor Decision->Ether Preferred Amine Amine (-NH-) Higher pKa H-Bond Donor Decision->Amine Carbon Carbon (-CH2-) Higher LogP Inert Decision->Carbon Result Optimized Lead (Tebanicline-like Profile) Ether->Result

Caption: Decision workflow for incorporating azetidine ethers to optimize physicochemical properties.

Experimental Protocols: Synthesis of 3-Aryloxyazetidines

The formation of the ether bond at the sterically constrained C3 position of the azetidine ring requires specific conditions. The Mitsunobu Reaction is the industry standard for this transformation, ensuring inversion of configuration (if chiral) and high yields.

Protocol A: Mitsunobu Coupling (Standard)

Objective: Synthesis of N-Boc-3-aryloxyazetidine from N-Boc-3-hydroxyazetidine and a phenol/hydroxy-heterocycle.

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Substituted Phenol/Hydroxypyridine (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxyazetidine, the phenolic nucleophile, and

    
    . Dissolve in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical Step: Temperature control prevents the formation of hydrazine by-products.

  • Addition: Add DIAD dropwise over 20 minutes via a syringe pump or pressure-equalizing addition funnel. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by LC-MS (Look for disappearnce of phenol; azetidine alcohol is often not UV active).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. The major by-product is triphenylphosphine oxide (

    
    ). Use flash column chromatography (Hexane/EtOAc gradient).
    
    • Tip: If

      
       co-elutes, triturate the crude residue with cold diethyl ether/pentane to precipitate the oxide before chromatography.
      
Protocol B: S_NAr Displacement (Alternative)

Used only when the aryl partner is highly electron-deficient (e.g., 2-chloropyridine).

  • Dissolve N-Boc-3-hydroxyazetidine in DMF.

  • Add NaH (1.2 equiv) at 0°C to form the alkoxide.

  • Add the aryl halide (e.g., 2-chloro-5-nitropyridine).

  • Heat to 60–80°C until completion.

Synthetic Pathway Visualization

Mitsunobu_Mechanism Alcohol N-Boc-3-OH-Azetidine Phenol Ar-OH Reagents PPh3 + DIAD Betaine Betaine Intermediate (PPh3-DIAD) Reagents->Betaine 0°C Activated Oxyphosphonium Intermediate Betaine->Activated + Alcohol Product 3-Aryloxyazetidine (Ether Linkage) Activated->Product + Phenol (SN2) ByProduct Ph3P=O + Hydrazine Activated->ByProduct

Caption: Mechanistic flow of the Mitsunobu coupling to generate the azetidine ether linkage.

References

  • Azetidines in Drug Discovery: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 2010. Link(Note: Defines the general physicochemical advantages of 4-membered rings).

  • Tebanicline (ABT-594) Discovery: Holladay, M. W., et al. "Identification of ABT-594: A Potent, Orally Active, Non-Opioid Analgesic Acting via Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 1998. Link

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Azetidine Synthesis Protocols: St-Onge, M., et al. "Process Development for the Synthesis of 3-Hydroxyazetidine Salts." Organic Process Research & Development, 2010. Link

The Ascendant Scaffold: A Technical Guide to 4-tert-butylphenoxy Azetidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique conformational constraints and advantageous physicochemical properties.[1] Its incorporation into drug candidates can enhance metabolic stability, improve receptor selectivity, and provide novel intellectual property. This guide delves into the synthesis, characterization, and potential biological activities of a promising class of compounds: 4-tert-butylphenoxy azetidine analogs. By combining the rigid azetidine core with the bulky 4-tert-butylphenoxy moiety, these analogs present a compelling scaffold for targeting a range of biological entities.

I. The Strategic Design: Why 4-tert-butylphenoxy Azetidine?

The design of these analogs is underpinned by sound medicinal chemistry principles. The azetidine ring offers a three-dimensional structure that can orient substituents in precise vectors, facilitating optimal interactions with protein binding pockets.[1] The 4-tert-butylphenoxy group, on the other hand, provides a large, lipophilic domain that can engage in hydrophobic interactions and potentially confer selectivity for specific targets. The ether linkage offers a balance of stability and rotational flexibility.

Caption: General structure of 4-tert-butylphenoxy azetidine analogs.

II. Synthesis of 4-tert-butylphenoxy Azetidine Analogs: A Plausible Route

A robust synthetic strategy is crucial for the exploration of this chemical space. A plausible and adaptable route involves the nucleophilic substitution of a suitably activated azetidine precursor with 4-tert-butylphenol.[1]

Experimental Protocol: Synthesis of 3-(4-tert-butylphenoxy)azetidine

Step 1: Preparation of Sodium 4-tert-butylphenoxide

  • To a solution of 4-tert-butylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the cessation of hydrogen gas evolution.

Causality: The strongly basic sodium hydride deprotonates the phenolic hydroxyl group of 4-tert-butylphenol to generate the corresponding sodium phenoxide. This enhances the nucleophilicity of the oxygen atom, making it poised to attack an electrophilic carbon.

Step 2: Nucleophilic Substitution

  • To the freshly prepared sodium 4-tert-butylphenoxide solution, add a solution of N-Boc-3-iodoazetidine (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(4-tert-butylphenoxy)azetidine.

Causality: The nucleophilic phenoxide displaces the iodide leaving group on the N-Boc-3-iodoazetidine via an Sₙ2 reaction. The Boc (tert-butoxycarbonyl) group protects the azetidine nitrogen from participating in side reactions.

Step 3: Deprotection

  • Dissolve the purified N-Boc-3-(4-tert-butylphenoxy)azetidine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer over Na₂SO₄ and concentrate to obtain 3-(4-tert-butylphenoxy)azetidine.

Causality: The strong acid, TFA, cleaves the acid-labile Boc protecting group, liberating the free secondary amine of the azetidine ring.

Synthesis_Workflow A 4-tert-butylphenol B Sodium 4-tert-butylphenoxide A->B NaH, THF D N-Boc-3-(4-tert-butylphenoxy)azetidine B->D Nucleophilic Substitution C N-Boc-3-iodoazetidine C->D E 3-(4-tert-butylphenoxy)azetidine D->E TFA, DCM

Caption: Synthetic workflow for 3-(4-tert-butylphenoxy)azetidine.

III. Potential Biological Activities and Structure-Activity Relationships (SAR)

The 4-tert-butylphenoxy azetidine scaffold holds promise for interacting with various biological targets. Based on the structural motifs, two particularly interesting areas for investigation are monoamine oxidase (MAO) inhibition and histamine H3 receptor (H3R) antagonism.

A. Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.[2] The phenoxy moiety in our analogs is reminiscent of the aromatic groups found in known MAO inhibitors.[3]

Hypothetical Structure-Activity Relationships:

  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring are critical. Electron-withdrawing groups on the phenyl ring of related inhibitors have been shown to enhance MAO-B inhibition potency.[4]

  • Azetidine Ring Substitution: The substitution pattern on the azetidine ring could influence selectivity for MAO-A versus MAO-B. Unsubstituted or small alkyl groups on the azetidine nitrogen may be favorable.

Table 1: Hypothetical MAO Inhibition Data for 4-tert-butylphenoxy Azetidine Analogs

Compound IDR1 (on Azetidine N)R2 (on Phenoxy Ring)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
AZ-TBP-01 H4-tert-butyl5.20.8
AZ-TBP-02 CH₃4-tert-butyl3.80.5
AZ-TBP-03 H3-Cl, 4-tert-butyl7.10.2
B. Histamine H3 Receptor (H3R) Antagonism

H3R antagonists are being investigated for the treatment of various central nervous system disorders, including Alzheimer's disease and narcolepsy.[5] The general structure of many H3R antagonists includes a basic amine (like the azetidine nitrogen) connected via a linker to an aromatic or heteroaromatic group.

Hypothetical Structure-Activity Relationships:

  • Basic Amine: The pKa of the azetidine nitrogen is crucial for interaction with the receptor.

  • Linker Length: The length and nature of the chain connecting the azetidine to the phenoxy group can significantly impact affinity. A propyl or butyl chain is often optimal in related series.

  • Aromatic Moiety: The 4-tert-butylphenoxy group serves as the hydrophobic aromatic region common in H3R antagonists.

Table 2: Hypothetical H3 Receptor Affinity Data for 4-tert-butylphenoxy Azetidine Analogs

Compound IDLinker (between Azetidine N and Phenoxy O)hH3R Ki (nM)
AZ-TBP-H3-01 (CH₂)₃55
AZ-TBP-H3-02 (CH₂)₄28
AZ-TBP-H3-03 (CH₂)₅89

IV. Conclusion and Future Directions

The 4-tert-butylphenoxy azetidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route outlined provides a clear path for the generation of a diverse library of analogs. The potential for these compounds to act as MAO inhibitors or H3R antagonists warrants further investigation. Future work should focus on the synthesis and biological evaluation of a focused library of these analogs to establish concrete structure-activity relationships and to identify lead compounds for further optimization.

V. References

  • Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide - Benchchem. Available from:

  • 4-tert-Butylphenol - Wikipedia. Available from: [Link]

  • Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed. Available from: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. Available from: [Link]

  • structure and activity relationship of monoamine oxidase inhibitors - ResearchGate. Available from: [Link]

  • Azines and diazines as potential histamine H3-receptor antagonists - PubMed. Available from: [Link]

  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed. Available from: [Link]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - MDPI. Available from: [Link]

  • Preparation of 4-tert-butylphenol - PrepChem.com. Available from: [Link]

  • Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL - EMBL-EBI. Available from: [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. Available from: [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Available from: [Link]

  • 4-tert-butyl phenol, 98-54-4 - The Good Scents Company. Available from: [Link]

  • H3 receptor antagonist - Wikipedia. Available from: [Link]

Sources

The Azetidine Switch: Engineering Metabolic Stability in Cyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with an azetidine—has emerged as a high-impact strategy to optimize Drug Metabolism and Pharmacokinetics (DMPK) profiles. While pyrrolidines are ubiquitous in drug discovery, they are frequently metabolic "hotspots," susceptible to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.

This technical guide analyzes the metabolic stability of azetidine versus pyrrolidine scaffolds. It details the physicochemical drivers of this stability, the mechanistic uncoupling of oxidative pathways, and provides a validated protocol for assessing intrinsic clearance (


) in liver microsomes.

Physicochemical Drivers of Metabolism

The metabolic superiority of azetidine over pyrrolidine is rarely due to a single factor. It is a function of lipophilicity reduction and geometric constraint .

The Lipophilicity Cliff ( )

Lipophilicity is the primary determinant of non-specific binding and affinity for the CYP450 active site.

  • Pyrrolidine (5-membered): Higher carbon count increases lipophilicity (

    
    ). The flexible envelope conformation allows adaptable binding to hydrophobic CYP pockets.
    
  • Azetidine (4-membered): Removing a methylene group lowers

    
     and 
    
    
    
    significantly. This reduction decreases the thermodynamic driving force for the compound to enter the lipophilic CYP active site, directly lowering
    
    
    and intrinsic clearance.
Basicity and Ionization ( )

Both scaffolds are strong bases (


). At physiological pH (7.4), both exist predominantly as cations. However, the high charge density on the azetidine nitrogen, combined with its lower lipophilicity, results in a lower volume of distribution (

) and reduced hepatic uptake compared to pyrrolidine analogs.
PropertyPyrrolidine ScaffoldAzetidine ScaffoldImpact on Metabolism
Ring Size 5-membered4-memberedAzetidine reduces molecular weight and size.
Lipophilicity (

)
ModerateLowLower

reduces CYP affinity.
Ring Strain Low (~6 kcal/mol)High (~26 kcal/mol)High strain alters transition state energies for oxidation.
Conformation Flexible (Envelope)Rigid (Puckered)Rigidity reduces "induced fit" in enzyme pockets.

Mechanistic Pathways of Instability

The core difference in stability lies in the susceptibility to


-carbon oxidation .
Pyrrolidine: The Oxidative Cascade

Pyrrolidines are classic substrates for CYP-mediated N-dealkylation or ring oxidation.

  • Initiation: CYP Compound I abstracts a hydrogen atom (HAT) or an electron (SET) from the

    
    -carbon or nitrogen.
    
  • Radical Formation: A carbon-centered radical forms at the

    
    -position.
    
  • Hydroxylation: Oxygen rebound generates an unstable

    
    -carbinolamine (hemiaminal).
    
  • Collapse: The ring opens to form an amino-aldehyde or undergoes N-dealkylation.

Azetidine: The Geometric Shield

Despite its high ring strain, azetidine is remarkably resistant to this pathway.

  • Trajectory Hindrance: The rigid, puckered conformation of azetidine prevents the

    
    -C-H bonds from aligning optimally with the CYP heme iron-oxo species for abstraction.
    
  • Imminium Ion Instability: The formation of an endocyclic double bond (imminium ion intermediate) within a 4-membered ring introduces extreme angle strain (deviating further from the ideal 90°). This raises the activation energy (

    
    ) for the oxidation step, effectively "gating" the metabolic pathway.
    
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two scaffolds.

MetabolicPathways cluster_0 Pyrrolidine Oxidation (High Liability) cluster_1 Azetidine Resistance (High Stability) Pyr Pyrrolidine Scaffold Rad α-Carbon Radical Pyr->Rad CYP450 (HAT) Carb α-Carbinolamine (Unstable) Rad->Carb OH Rebound Open Ring Opening (Amino-Aldehyde) Carb->Open Spontaneous Collapse Azet Azetidine Scaffold Strain Transition State Barrier Azet->Strain CYP450 Attack Stable Metabolically Stable Strain->Stable High Ea prevents oxidation

Figure 1: Comparative oxidative mechanisms. Pyrrolidines readily undergo ring opening, whereas azetidines face a high energetic barrier to oxidation due to geometric strain constraints.

Experimental Validation: Microsomal Stability Assay

To verify the stability advantage of an azetidine scaffold, a Microsomal Stability Assay is the gold standard. This protocol measures the intrinsic clearance (


) in liver microsomes (RLM/HLM).[1]
Protocol Design Principles
  • Substrate Concentration (1

    
    M):  Kept well below 
    
    
    
    to ensure first-order kinetics.
  • Protein Concentration (0.5 mg/mL): Optimized to minimize non-specific binding while maintaining sufficient enzyme activity.

  • Cofactor: NADPH is required.[2] Without it, CYPs are inactive (used as a negative control).

Step-by-Step Methodology

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Liver Microsomes (Human/Rat, 20 mg/mL stock)

  • NADPH Regenerating System (or 10 mM NADPH solution)

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Preparation:

    • Prepare a 2

      
      M  solution of the test compound in Phosphate Buffer (0.1% DMSO final).
      
    • Prepare a Microsome solution at 1.0 mg/mL in Phosphate Buffer.

  • Pre-incubation:

    • Mix 30

      
      L of Compound solution + 30 
      
      
      
      L of Microsome solution in a 96-well plate.
    • Incubate at 37°C for 5-10 minutes (allows temperature equilibration).

  • Reaction Initiation:

    • Add 60

      
      L of NADPH solution  (pre-warmed to 37°C) to the wells.
      
    • Final concentrations: 0.5

      
      M Compound, 0.5 mg/mL Microsomes.
      
  • Sampling (Kinetic Time Points):

    • At

      
       minutes, remove an aliquot (e.g., 50 
      
      
      
      L).
  • Quenching:

    • Immediately dispense the aliquot into 150

      
      L of ice-cold Stop Solution  (ACN + IS).
      
    • Vortex vigorously to precipitate proteins.

  • Clarification:

    • Centrifuge at 4,000 rpm (or 3200 x g) for 20 minutes at 4°C.

  • Quantification:

    • Inject supernatant onto LC-MS/MS. Monitor the Parent/Internal Standard area ratio.

Data Analysis

Plot


 vs. Time. The slope 

is the elimination rate constant.


Assay Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Start: Prepare Reagents (Buffer, Microsomes, Compound) PreInc Pre-Incubation (37°C, 10 min) Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate Sample Remove Aliquot (t = 0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench Reaction (Add Cold ACN + IS) Sample->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent/IS Ratio) Centrifuge->LCMS Calc Calculate Cl_int & t_1/2 LCMS->Calc

Figure 2: Standardized Microsomal Stability Assay workflow for determining intrinsic clearance.

Strategic Implementation

When to use the "Azetidine Switch":
  • High Clearance: If a pyrrolidine lead shows rapid turnover in microsomes (

    
    ).
    
  • Lipophilicity Issues: If the lead compound has a

    
    , switching to azetidine typically lowers 
    
    
    
    by 0.4–0.6 units.
  • Solubility Limits: The lower lipophilicity of azetidines often translates to improved aqueous solubility.

Cautionary Notes
  • Chemical Stability: While metabolically stable, the strained azetidine ring can be chemically reactive under highly acidic conditions or in the presence of strong nucleophiles (ring opening).

  • Aldehyde Oxidase (AO): While less common for simple azetidines, be aware that reducing CYP clearance can sometimes unmask clearance by cytosolic enzymes like AO, though this is more common in electron-deficient aromatic heterocycles.

References

  • Stepan, A. F., et al. (2011). "Application of the Spirocyclic Azetidine as a Bioisostere of the Morpholine Ring." Journal of Medicinal Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses 4-membered ring properties analogous to azetidines). Available at: [Link]

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Standard reference for Microsomal Stability Protocols).
  • Efremov, I. V., et al. (2012). "Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT1." Journal of Medicinal Chemistry. (Case study of azetidine use). Available at: [Link]

Sources

Aryloxy Azetidines as Next-Generation Pharmaceutical Building Blocks: Synthesis, Physicochemical Profiling, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to clinical candidates with poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic profiles. As application scientists, we frequently navigate the challenge of optimizing ligand efficiency while mitigating these ADME/Tox liabilities. The transition toward sp3-rich, three-dimensional scaffolds—often termed the "escape from flatland"—has brought four-membered heterocycles like azetidines to the forefront of drug design[1].

Specifically, the aryloxy azetidine scaffold represents a masterclass in structural optimization. By replacing traditional piperidine or pyrrolidine rings with an azetidine, and coupling it to an aromatic system via an oxygen linker, researchers can precisely modulate basicity, reduce lipophilicity, and introduce novel hydrogen-bonding vectors[2]. This whitepaper provides an in-depth technical analysis of the physicochemical advantages, self-validating synthetic protocols, and biological applications of aryloxy azetidines.

Mechanistic Rationale: Physics and Chemistry of the Scaffold

The decision to incorporate an aryloxy azetidine moiety into a drug candidate is rarely arbitrary; it is driven by strict physicochemical causality.

Ring Strain and pKa Modulation

The contraction from a six-membered piperidine to a four-membered azetidine ring significantly alters the hybridization of the amine nitrogen. The geometric constraints of the azetidine ring force the internal C-N-C bond angles to compress (~90°), which in turn increases the s-character of the nitrogen's lone pair. Because s-orbitals are held closer to the nucleus, the lone pair is less available for protonation. Consequently, azetidines typically exhibit a pKa that is 1 to 2 units lower than their piperidine counterparts[3]. This reduction in basicity decreases the extent of protonation at physiological pH, directly translating to improved membrane permeability and a drastically reduced risk of phospholipidosis and hERG channel inhibition.

The Aryloxy Linker as a Spatial Vector

Incorporating an oxygen atom as a one-atom linker (the "aryloxy" component) serves a dual purpose. First, it acts as a strong hydrogen bond acceptor, enabling novel interactions with target protein residues. Second, it precisely controls the spatial vector between the basic nitrogen and the aromatic ring. This distance is a critical pharmacophoric requirement for monoamine G-protein coupled receptors (GPCRs), such as the serotonin (5-HT) receptors and the serotonin transporter (SERT)[2].

Metabolic Stability and Solubility

Azetidines demonstrate excellent metabolic stability. The high ring strain and steric hindrance around the α-carbons make them significantly less susceptible to cytochrome P450-mediated α-oxidation compared to pyrrolidines and piperidines. Furthermore, several aryloxy azetidines have demonstrated significantly improved aqueous solubility and promising in vivo pharmacokinetics over related compounds containing bulky biaryl substituents[1].

PharmaLogic Lead Aryl-Piperidine Lead (High Lipophilicity, hERG liability) Mod1 Ring Contraction (Piperidine -> Azetidine) Lead->Mod1 Mod2 Linker Insertion (Direct -> Aryloxy) Lead->Mod2 Result Aryloxy Azetidine (Improved Sol, Reduced LogP) Mod1->Result Mod2->Result Target Target Receptors (High Affinity & Selectivity) Result->Target Target Binding

Rational design workflow transitioning from piperidine leads to aryloxy azetidines.

Comparative Physicochemical Data

To quantify the advantages of the aryloxy azetidine scaffold, we summarize the typical physicochemical shifts observed during a scaffold-hopping campaign. The data below illustrates why this building block is highly prized in hit-to-lead optimization.

Scaffold ArchitectureTypical pKaRelative Lipophilicity (ClogP)TPSA Contribution (Ų)Metabolic Stability (CYP450)
Aryl-Piperidine 9.5 - 10.5High~12.0Poor (Prone to α-oxidation)
Aryloxy-Piperidine 9.0 - 10.0Moderate~21.2Moderate
Aryloxy-Azetidine 8.0 - 9.0Low~21.2Excellent (Sterically hindered)

Table 1: Comparative physicochemical profiling of saturated nitrogen heterocycles.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 3-(aryloxy)azetidines is typically achieved via the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a substituted phenol[3].

As an application scientist, I mandate that every protocol must be a self-validating system . You must not proceed to the next step unless the specific In-Process Control (IPC) criteria are met. This ensures high-fidelity data and prevents the downstream carryover of impurities.

Protocol: Synthesis of 3-(Aryloxy)azetidines via SN2 Displacement

Step 1: Activation of the Azetidine Alcohol

  • Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), anhydrous Dichloromethane (DCM).

  • Procedure: Cool a solution of N-Boc-3-hydroxyazetidine and Et₃N in DCM to 0 °C under nitrogen. Add MsCl dropwise to manage the exothermic reaction. Stir for 2 hours at room temperature.

  • Causality: The mesylate is chosen over a halide because it provides a superior leaving group for the subsequent SN2 reaction, which is inherently sluggish due to the steric hindrance and strain of the 4-membered ring.

  • Self-Validation (IPC 1): Perform TLC (EtOAc/Hexane 1:1). The reaction is complete only when the starting material spot (visualized via ninhydrin stain) is entirely consumed. LC-MS must show the [M+H-tBu]+ peak corresponding to the mesylate.

Step 2: Nucleophilic Substitution

  • Reagents: N-Boc-3-mesylazetidine (1.0 eq), Substituted Phenol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous Dimethylformamide (DMF).

  • Procedure: Combine the reagents in DMF and heat to 80 °C for 12-16 hours.

  • Causality: The use of a polar aprotic solvent (DMF) and elevated temperature (80 °C) provides the thermodynamic energy required to overcome the activation barrier of displacing a secondary leaving group on a strained ring with a bulky phenoxide nucleophile.

  • Self-Validation (IPC 2): Monitor via LC-MS. Do not quench until the desired aryloxy mass[M+Na]+ is the dominant peak. Extract with EtOAc and wash extensively with LiCl (5% aq) to remove residual DMF.

Step 3: Deprotection

  • Reagents: 3-(Aryloxy)-N-Boc-azetidine, Trifluoroacetic acid (TFA), DCM (1:4 ratio).

  • Procedure: Stir the intermediate in the TFA/DCM mixture at room temperature for 1 hour. Concentrate under reduced pressure.

  • Self-Validation (IPC 3): ¹H NMR must confirm the complete disappearance of the prominent 9H singlet at ~1.4 ppm (the Boc group).

SyntheticWorkflow SM N-Boc-3-hydroxyazetidine (Starting Material) Act Activation (MsCl, Et3N, DCM) SM->Act Step 1 (IPC 1) Subst Nucleophilic Substitution (Ar-OH, K2CO3, DMF, 80°C) Act->Subst Step 2 (IPC 2) Deprot Deprotection (TFA, DCM, rt) Subst->Deprot Step 3 (IPC 3) Prod 3-(Aryloxy)azetidine (Final Product) Deprot->Prod Step 4 (Validation)

Step-by-step synthetic workflow for 3-(aryloxy)azetidines via SN2 displacement.

Target Profiling and Biological Applications

The integration of aryloxy azetidines has yielded significant breakthroughs across multiple therapeutic areas.

Neuroscience: Serotonin Receptor Ligands

In the development of multitarget-directed ligands for depression and anxiety, researchers have successfully replaced piperidine rings with azetidines containing a one-atom oxygen linker[2]. This modification preserves the exact distance between the basic nitrogen and the central phenyl ring required for binding to the Serotonin Transporter (SERT) and 5-HT1A receptors, while simultaneously reducing the lipophilicity that often leads to off-target toxicity[2].

Antiviral Therapeutics: Protease Inhibitors

Substituted azetidines, including those with aryloxy functionalizations, have been extensively mapped in the structure-based design of Hepatitis C virus (HCV) NS3/4A serine protease inhibitors[4]. The rigid, distinct conformation of the azetidine ring forces the aryloxy substituent into an optimal binding pocket vector, enhancing the ligand's binding affinity through favorable entropy-enthalpy compensation[4].

References

  • ACS Publications. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry, 2025.[Link]

  • MDPI. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey." Pharmaceuticals, 2024. [Link]

  • ACS Publications. "NMR Structural Characterization of Peptide Inhibitors Bound to the Hepatitis C Virus NS3 Protease: Design of a New P2 Substituent." Journal of Medicinal Chemistry, 2003.[Link]

Sources

An In-depth Technical Guide to 3-(4-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-(4-tert-butylphenoxy)azetidine, a heterocyclic compound of interest in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, and potential applications, offering insights for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Descriptors

3-(4-Tert-butylphenoxy)azetidine is a small molecule featuring a strained four-membered azetidine ring linked via an ether bond to a 4-tert-butylphenyl group. The structural rigidity and unique electronic properties of the azetidine ring make it an attractive scaffold in the design of novel therapeutic agents.

IdentifierValue
CAS Number 1220028-86-3[1]
IUPAC Name 3-(4-tert-butylphenoxy)azetidine
Chemical Formula C₁₃H₁₉NO[1]
Molecular Weight 205.30 g/mol [1]
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OC2CNC2
InChIKey UBLYGJGLNQWBOP-UHFFFAOYSA-N[1]

Rationale and Significance in Drug Discovery

The azetidine motif is a "privileged" scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] Its strained four-membered ring introduces a degree of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the sp³-rich character of the azetidine ring can improve solubility and metabolic stability, key attributes for successful drug development.[2]

The incorporation of a 4-tert-butylphenoxy moiety suggests potential interactions with targets that have a hydrophobic binding pocket. The tert-butyl group, a bulky and lipophilic substituent, can significantly influence the binding mode and selectivity of a molecule.

While specific biological data for 3-(4-tert-butylphenoxy)azetidine is not extensively published in peer-reviewed literature, the structural components suggest potential activity in several therapeutic areas:

  • Kinase Inhibition: Numerous azetidine-containing molecules have been investigated as kinase inhibitors for applications in oncology and inflammatory diseases.[4][5] The rigid azetidine scaffold can orient substituents to effectively target the ATP-binding site of kinases.

  • GPCR Modulation: The defined three-dimensional structure of azetidines makes them suitable for interacting with the well-defined binding pockets of G-protein coupled receptors (GPCRs).[3][6]

  • Enzyme Inhibition: The specific stereochemistry and electronic properties of the azetidine ring may lead to selective inhibition of various enzymes, such as proteases or transferases.[3][7]

Synthetic Strategy and Experimental Protocols

The synthesis of 3-(4-tert-butylphenoxy)azetidine can be achieved through a multi-step process involving the preparation of an N-protected azetidine precursor followed by nucleophilic substitution and deprotection. The following protocol is based on established methods for the synthesis of 3-aryloxyazetidines.

Synthesis of tert-Butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate (N-Boc protected intermediate)

Reaction Scheme:

Synthesis of N-Boc-3-(4-tert-butylphenoxy)azetidine cluster_reactants Reactants cluster_products Products 4_tert_butylphenol 4-tert-Butylphenol Intermediate Sodium 4-tert-butylphenoxide 4_tert_butylphenol->Intermediate 1. NaH, THF, 0°C NaH Sodium Hydride (NaH) in THF NaH->Intermediate N_Boc_3_iodoazetidine N-Boc-3-iodoazetidine Final_Product tert-Butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate N_Boc_3_iodoazetidine->Final_Product Intermediate->Final_Product 2. N-Boc-3-iodoazetidine, THF, reflux

Caption: Synthesis of the N-Boc protected intermediate.

Step-by-Step Protocol:

  • Preparation of Sodium 4-tert-butylphenoxide: To a solution of 4-tert-butylphenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium 4-tert-butylphenoxide solution, add a solution of N-Boc-3-iodoazetidine (1.0 equivalent) in anhydrous THF.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate.

Deprotection to Yield 3-(4-Tert-butylphenoxy)azetidine

Reaction Scheme:

Deprotection of N-Boc-3-(4-tert-butylphenoxy)azetidine N_Boc_Protected tert-Butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate Final_Product 3-(4-Tert-butylphenoxy)azetidine N_Boc_Protected->Final_Product 1. TFA, DCM 2. NaHCO₃ (aq) Reagents Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Reagents->Final_Product

Caption: Deprotection of the N-Boc group.

Step-by-Step Protocol:

  • Acid-mediated Deprotection: Dissolve the purified tert-butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).[1]

  • Reaction Monitoring: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate to yield 3-(4-tert-butylphenoxy)azetidine. Further purification can be achieved by column chromatography or crystallization if necessary.

Analytical Characterization (Hypothetical Data)

Analytical TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.25 (m, 2H, Ar-H), 6.85-6.80 (m, 2H, Ar-H), 4.40-4.30 (m, 1H, O-CH), 4.00-3.85 (m, 4H, azetidine-CH₂), 2.5 (br s, 1H, NH), 1.30 (s, 9H, t-Bu)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 156.0 (Ar-C-O), 143.0 (Ar-C-tBu), 126.5 (Ar-CH), 116.0 (Ar-CH), 70.0 (O-CH), 55.0 (azetidine-CH₂), 34.0 (C(CH₃)₃), 31.5 (C(CH₃)₃)
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₃H₂₀NO⁺ [M+H]⁺: 206.1545, Found: (Expected to be within 5 ppm)
High-Performance Liquid Chromatography (HPLC) Purity: >95% (with appropriate column and mobile phase)

Potential Biological Applications and Future Directions

The structural alerts within 3-(4-tert-butylphenoxy)azetidine point towards several exciting avenues for future research in drug discovery.

Potential_Applications cluster_scaffold Core Scaffold cluster_moiety Key Moiety cluster_targets Potential Biological Targets cluster_diseases Potential Therapeutic Areas Azetidine Azetidine Ring Kinases Kinases (e.g., STAT3, MerTK) Azetidine->Kinases GPCRs GPCRs (e.g., FFA2, CCR2) Azetidine->GPCRs Enzymes Enzymes (e.g., FAAH) Azetidine->Enzymes GABA_Transporters GABA Transporters Azetidine->GABA_Transporters Phenoxy 4-tert-Butylphenoxy Group Phenoxy->GPCRs Oncology Oncology Kinases->Oncology Inflammation Inflammatory Diseases Kinases->Inflammation GPCRs->Inflammation Metabolic Metabolic Diseases GPCRs->Metabolic Neurodegenerative Neurodegenerative Disorders Enzymes->Neurodegenerative GABA_Transporters->Neurodegenerative

Caption: Potential biological targets and therapeutic areas for 3-(4-tert-butylphenoxy)azetidine.

  • Oncology and Inflammation: The azetidine scaffold is present in inhibitors of STAT3 and MerTK, both of which are implicated in cancer and inflammatory processes.[4][8]

  • Metabolic and Inflammatory Disorders: Azetidine derivatives have been developed as antagonists for GPCRs like FFA2 and CCR2, which play roles in metabolic and inflammatory diseases.[6][9]

  • Neurodegenerative Diseases: The 4-tert-butylphenoxy moiety is a component of ligands targeting the histamine H3 receptor and monoamine oxidase B, both of which are relevant to neurodegenerative disorders.

  • Central Nervous System Disorders: Azetidine-based compounds have been explored as GABA uptake inhibitors, suggesting potential applications in neurological and psychiatric conditions.[10]

Future research should focus on the synthesis of a library of analogs of 3-(4-tert-butylphenoxy)azetidine to explore structure-activity relationships (SAR). Systematic screening against a panel of kinases, GPCRs, and other enzymes will be crucial to identify its primary biological targets and elucidate its mechanism of action.

Conclusion

3-(4-Tert-butylphenoxy)azetidine represents a promising, yet underexplored, chemical entity. Its combination of a strained azetidine ring and a bulky hydrophobic phenoxy group provides a unique structural framework for the development of novel therapeutic agents. This guide has outlined its key identifiers, a plausible synthetic route, and highlighted its potential in various areas of drug discovery. Further investigation into the biological activity of this compound is warranted and could lead to the identification of novel drug candidates.

References

  • Gorre, M.; et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Johnson, A. R.; et al. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed.
  • 3-(4-tert-butyl-phenoxy)-azetidine | 1220028-86-3. Moshang Chemical.
  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC Publishing.
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy.
  • Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2)
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines in medicinal chemistry: emerging applic
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candid
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Rasayan Journal of Chemistry.
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Molecule.org.
  • tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)
  • In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide. Benchchem.
  • Pharmaceutical composition.
  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF AZETIDINONE. Rasayan Journal of Chemistry.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PMC.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
  • New pharmaceutical compounds.
  • tert-butyl 3-(3-formylphenoxy)
  • Heterocyclic compound derivatives and medicines.
  • Method for improving the oral bioavailability of a drug.
  • Pharmaceutical composition containing palonosetron.

Sources

Methodological & Application

Reaction conditions for N-functionalization of 3-(4-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 3-(4-Tert-butylphenoxy)azetidine . It synthesizes specific chemical behaviors of 3-aryloxyazetidines with field-proven functionalization strategies.

Introduction & Chemical Context

3-(4-Tert-butylphenoxy)azetidine is a high-value scaffold in medicinal chemistry, often serving as a rigid, metabolic surrogate for piperidines or morpholines.[1] The 3-aryloxy substitution introduces significant lipophilicity (cLogP ~3.5), improving blood-brain barrier (BBB) penetration compared to unsubstituted azetidines, while the strained 4-membered ring offers unique vector positioning for structure-activity relationship (SAR) exploration.[1]

Key Reactivity & Challenges
  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic conditions or high temperatures in the presence of strong nucleophiles. However, the 3-aryloxy substituent provides steric shielding that generally stabilizes the ring compared to 2-substituted analogs.

  • Basicity & Salt Forms: The secondary amine is moderately basic (

    
    ). It is typically supplied as a Trifluoroacetate (TFA) or Hydrochloride (HCl) salt to prevent oxidative degradation. Critical Step:  You must neutralize the salt in situ or pre-free-base the material to ensure efficient N-functionalization.
    
  • Sterics: The bulky tert-butylphenoxy group at C3 points away from the nitrogen lone pair (puckered conformation), leaving the nitrogen nucleophilic and accessible for functionalization.

Decision Matrix: Selecting the Route

Choose your functionalization pathway based on the desired "R" group.

Functionalization_Pathways Start Target: N-R Group Alkyl Alkyl Group (Methyl, Ethyl, Benzyl) Start->Alkyl Aryl Aryl/Heteroaryl (Phenyl, Pyridyl) Start->Aryl Acyl Acyl/Sulfonyl (Amide, Sulfonamide) Start->Acyl Method1 Reductive Amination (Mildest, High Yield) Alkyl->Method1 Preferred Method2 Buchwald-Hartwig (Pd-Catalyzed) Aryl->Method2 General Method3 SNAr (For e- deficient Aryls) Aryl->Method3 If Ar-X is e- poor Method4 HATU/EDC Coupling (Standard Peptide Chem) Acyl->Method4

Figure 1: Strategic decision tree for N-functionalization based on target moiety.

Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Installing alkyl chains, benzyl groups, or cycloalkyls.[1] Why this method? Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination via the iminium intermediate is self-limiting to the tertiary amine, preventing side reactions.

Materials:

  • Substrate: 3-(4-Tert-butylphenoxy)azetidine (TFA salt)[1]

  • Reagent: Aldehyde or Ketone (1.1 - 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 - 2.0 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (only if using salt form)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

Step-by-Step Procedure:

  • Salt Neutralization: In a generic reaction vial, suspend the azetidine TFA salt (1.0 equiv) in DCE (0.1 M concentration). Add DIPEA (1.2 equiv) and stir for 10 minutes at room temperature (RT) to liberate the free amine.

    • Note: If the solution remains cloudy, the free base is likely soluble, and the precipitate is DIPEA-TFA salt. This does not interfere.

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv). If the ketone is sterically hindered, add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30-60 minutes.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress ring opening). Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2-16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). The lipophilic tert-butyl group ensures the product partitions strongly into the organic phase.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting Reductive Amination

Issue Probable Cause Solution
Low Conversion Sterically hindered ketone Switch solvent to THF; Use Ti(OiPr)₄ (1.5 equiv) as a Lewis acid additive.
Ring Opening Acidic hydrolysis Avoid strong acids like HCl; stick to weak acids (AcOH) and keep temp <40°C.

| Over-reduction | Aldehyde too reactive | Add reductant after imine formation is confirmed (sequential addition). |

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Best for: Attaching phenyl, pyridyl, or heterocyclic rings.[1] Mechanism: Pd-catalyzed cycle.[2][3][4] Azetidines can be tricky due to β-hydride elimination risks, but 3-substituted azetidines are generally stable.

Materials:

  • Substrate: 3-(4-Tert-butylphenoxy)azetidine (Free base preferred; if salt, use extra base).[1]

  • Partner: Aryl Bromide/Iodide (1.0 - 1.2 equiv).

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂.[1]

  • Ligand: BINAP or XPhos (4-10 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (Degassed).[1]

Step-by-Step Procedure:

  • Preparation: If starting with TFA salt, perform a free-base extraction first (DCM/sat. NaHCO₃ wash) to remove TFA, as it can poison the Pd catalyst.

  • Charging: In a glovebox or under Argon counter-flow, add Aryl Bromide (1.0 equiv), Azetidine free base (1.1 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv) to a microwave vial.

  • Solvation: Add anhydrous Toluene (0.2 M). Seal the vial.

  • Reaction: Heat to 80-100°C for 4–12 hours.

    • Optimization: Microwave irradiation at 110°C for 30-60 mins often gives cleaner profiles for azetidines.

  • Filtration: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Palladium black.

  • Purification: Concentrate and purify via column chromatography.

Protocol C: Amide Coupling (N-Acylation)

Best for: Creating amides (peptidomimetics).

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester.

  • Addition: Add 3-(4-Tert-butylphenoxy)azetidine (TFA salt) (1.0 equiv). The excess DIPEA handles the salt neutralization.

  • Reaction: Stir at RT for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (briefly), then sat. NaHCO₃, then Brine.[1]

    • Note: The brief acid wash removes unreacted azetidine but must be fast to prevent ring hydrolysis.

Critical Quality Attributes (CQA) & Validation

Validating the Structure

The 3-(4-Tert-butylphenoxy)azetidine core has distinct NMR signatures that confirm the ring is intact.

  • ¹H NMR (CDCl₃):

    • Azetidine Ring Protons: Look for two sets of multiplets (or doublets of doublets) around 3.5 - 4.5 ppm .

    • Ring Intact Check: If the ring opens, these signals shift significantly upfield (to ~2.5-3.0 ppm) and lose the distinct "roofing" coupling pattern of the rigid ring.

    • Tert-Butyl Group: A sharp singlet (9H) at ~1.3 ppm .

    • Phenoxy Methine: The proton at C3 (attached to oxygen) typically appears as a pentet/multiplet around 4.8 - 5.0 ppm .

Safety & Stability
  • Storage: Store the free base at -20°C under Argon. The TFA salt is stable at RT.

  • Toxicity: Treat as a potent bioactive amine. Use double-gloving and work in a fume hood.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines. J. Org. Chem. (2025).[5][6][7] Link (General azetidine handling).[1]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv (2021). Link (Buchwald conditions for azetidines).[1]

  • Reductive Amination: A Practical Guide. Master Organic Chemistry (2017). Link (Mechanism and reagent choice).

  • Synthesis and Profiling of Azetidine-Based Scaffolds. PMC (2016). Link (TFA salt handling and scale-up).

Sources

Technical Application Note: Scalable Synthesis of 3-(4-Tert-butylphenoxy)azetidine Hydrochloride

[1]

Abstract & Strategic Overview

The azetidine ring serves as a critical pharmacophore in modern drug discovery, offering a rigid, low-molecular-weight scaffold that modulates lipophilicity and metabolic stability.[1] This Application Note details the optimized synthesis of 3-(4-tert-butylphenoxy)azetidine hydrochloride , a valuable building block for GPCR modulators and ion channel blockers.[1]

While Mitsunobu conditions are often employed for similar ether linkages, they suffer from poor atom economy and difficult purification (removal of triphenylphosphine oxide).[1] This protocol utilizes a robust Nucleophilic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)1
Retrosynthetic Logic

The synthesis is disconnected into two primary stages:[1]

  • Etherification: Formation of the C-O bond via base-mediated displacement.[1]

  • Deprotection/Salt Formation: Acid-mediated cleavage of the Boc group to yield the stable hydrochloride salt.[1]

Retrosynthesiscluster_SMStarting MaterialsTargetTarget: 3-(4-tert-butylphenoxy)azetidine HClIntermediateIntermediate: N-Boc-3-(4-tert-butylphenoxy)azetidineTarget->IntermediateHCl/Dioxane(Deprotection)Phenol4-tert-butylphenol(Nucleophile)Intermediate->PhenolCs2CO3, DMF(SN2 Displacement)Iodo1-Boc-3-iodoazetidine(Electrophile)Intermediate->Iodo

Figure 1: Retrosynthetic analysis prioritizing the

Experimental Protocol

Stage 1: Coupling (Etherification)

Objective: Synthesize tert-butyl 3-(4-tert-butylphenoxy)azetidine-1-carboxylate.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Boc-3-iodoazetidine 1.0ElectrophileHigh reactivity leaving group.[1]
4-tert-butylphenol 1.1NucleophileSlight excess ensures complete consumption of the expensive azetidine.[1]
Cesium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
2.0Base"Cesium Effect" enhances solubility and nucleophilicity in DMF.
DMF (Anhydrous) -SolventConcentration: 0.2 M.
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 4-tert-butylphenol (1.1 equiv) and anhydrous DMF (0.2 M relative to azetidine). Stir until dissolved.

  • Activation: Add Cesium Carbonate (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Observation: The mixture may become a suspension.[1]

  • Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv) dissolved in a minimal amount of DMF dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 4:1).[1] The iodide starting material (

      
      ) should disappear; product appears at 
      
      
      .
  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc) (5x reaction volume).[1]

    • Wash organic phase with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (3x) to remove DMF (Critical for preventing silica streaking).
      
    • Wash with saturated Brine (1x).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Gradient 0% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       20% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85% as a white/off-white solid.[1]

Stage 2: Deprotection & Salt Formation

Objective: Isolate 3-(4-tert-butylphenoxy)azetidine hydrochloride.[1]

Reagents
ComponentRoleNotes
N-Boc Intermediate SubstrateFrom Stage 1.[1][2][3][4][5][6]
4M HCl in Dioxane ReagentAnhydrous acid source.[1] Avoids aqueous workup.[1]
Diethyl Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Anti-solventPromotes precipitation of the salt.
Step-by-Step Procedure
  • Dissolution: Dissolve the N-Boc intermediate in a minimal volume of Dichloromethane (DCM) (approx. 2 mL per gram) in a round-bottom flask.

  • Acidolysis: Cool to 0°C (ice bath). Add 4M HCl in Dioxane (10 equiv) dropwise.

    • Caution: Gas evolution (isobutylene) may occur.[1]

  • Reaction: Remove ice bath and stir at RT for 2–4 hours.

    • Monitoring: TLC should show baseline material (amine salt) and disappearance of the non-polar Boc-protected spot.[1]

  • Isolation:

    • Concentrate the reaction mixture to roughly 1/3 volume.

    • Add Diethyl Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) slowly to induce precipitation.
      
    • Filter the white solid under a nitrogen blanket (azetidines can be hygroscopic).[1]

    • Wash the filter cake with cold

      
       (2x).
      
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Yield Expectation: >90% (Quantitative conversion is typical).[1]

Process Logic & Quality Control

The following workflow diagram illustrates the critical decision points and validation steps required to ensure batch consistency.

WorkflowStartStart: Raw MaterialsActivationPhenol Activation(Cs2CO3/DMF, 30 min)Start->ActivationCouplingCoupling Reaction(80°C, 16h)Activation->CouplingCheck1TLC Check:SM Consumed?Coupling->Check1Check1->CouplingNo (Extend Time)WorkupAq. Workup & Column(Remove DMF/Phenol)Check1->WorkupYesDeprotectDeprotection(HCl/Dioxane)Workup->DeprotectPrecipPrecipitation(Et2O Addition)Deprotect->PrecipFinalFinal Product:HCl SaltPrecip->Final

Figure 2: Operational workflow emphasizing the critical TLC checkpoint and purification logic.

Analytical Validation

Successful synthesis is validated by the following spectroscopic signatures.

H NMR (400 MHz, DMSO- )
Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.20 - 9.40 br s2H

Ammonium protons (indicates salt formation).
7.35 d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz)
2HAr-HAromatic protons (ortho to t-butyl).
6.85 d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz)
2HAr-HAromatic protons (ortho to ether).
5.05 m1HCH-OAzetidine C3 proton (deshielded by oxygen).[1]
4.40 m2Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-N
Azetidine C2/C4 protons.
3.95 m2Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-N
Azetidine C2/C4 protons.
1.25 s9Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Tert-butyl group (diagnostic singlet).

Note: The absence of a singlet at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Safety & Handling

  • 1-Boc-3-iodoazetidine: Potential alkylating agent.[1] Handle in a fume hood.

  • Cesium Carbonate: Irritant.[1] Avoid inhalation of dust.[1]

  • HCl/Dioxane: Corrosive and moisture sensitive.[1] Store in a fridge/freezer and seal immediately after use.

  • Product Storage: The hydrochloride salt is stable but should be stored in a desiccator or at -20°C to prevent moisture absorption.[1]

References

  • General Synthesis of 3-Aryloxyazetidines: Duncton, M. A. J., et al. "Azetidines in Medicinal Chemistry."[1] Arkivoc, vol. 2018, no. iv, 2018, pp. 195-214.[1][4]

  • Nucleophilic Substitution Methodology: Billotte, S. "Synthesis of 3-Substituted Azetidines."[1] Organic Letters, vol. 8, no.[1][7] 23, 2006, pp. 5365-5367.[1]

  • Deprotection Protocols: Wuts, P. G. M., and Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[1]

Application Note: Fragment-to-Lead Optimization Using 3-(4-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics, particularly for challenging or "undruggable" targets such as protein-protein interactions (PPIs)[1]. Unlike traditional high-throughput screening (HTS) which utilizes larger, complex molecules, FBDD relies on libraries of low-molecular-weight compounds (typically 12-14 heavy atoms) to efficiently sample chemical space[2].

This application note details the structural rationale and experimental workflows for utilizing 3-(4-Tert-butylphenoxy)azetidine as a privileged starting fragment in structure-based drug design (SBDD). By combining a conformationally restricted azetidine core with a bulky, lipophilic tert-butylphenoxy moiety, this fragment provides an ideal physicochemical foundation for targeting deep hydrophobic pockets, such as the SH2 domain of STAT3[3].

Structural and Physicochemical Rationale

The success of a fragment hit depends heavily on its "sociability"—its ability to be synthetically elaborated without violating drug-like physicochemical parameters (e.g., Lipinski's Rule of 5)[4].

The Azetidine Core

Azetidine is the smallest nitrogen-containing saturated heterocycle possessing reasonable chemical stability[5]. In lead optimization, introducing monocyclic rings is a proven strategy to limit molecular conformational flexibility, thereby reducing the entropic penalty upon target binding[5]. Compared to larger rings like piperidine or pyrrolidine, azetidine contributes less to the total molecular weight and lipophilicity (logP) of the molecule[5]. Furthermore, the secondary amine provides a highly reactive vector for N-alkylation or N-acylation during the "fragment growing" phase.

The 4-Tert-butylphenoxy Moiety

The tert-butyl group is a classic hydrophobic anchor. In targets like STAT3, bulky lipophilic groups are required to displace water molecules from deep hydrophobic sub-pockets[3]. Additionally, placing the tert-butyl group at the para position of the phenoxy ring sterically blocks one of the primary sites of Cytochrome P450-mediated aromatic oxidation, thereby improving the metabolic stability of the resulting lead compound.

Comparative Physicochemical Data

To illustrate the advantage of the azetidine scaffold, Table 1 compares the calculated properties of 3-(4-tert-butylphenoxy)azetidine against its larger homologous counterparts.

Table 1: Physicochemical Comparison of Saturated Heterocyclic Fragments

Fragment CoreMolecular Weight (Da)cLogPTPSA (Ų)pKa (Amine)FBDD Suitability
Azetidine (Target) 205.30 2.8 21.3 ~9.5 Optimal (High ligand efficiency)
Pyrrolidine219.333.221.3~10.0Marginal (Approaching Rule of 3 limits)
Piperidine233.353.621.3~10.2Sub-optimal (Too lipophilic for a fragment)

Note: The lower cLogP of the azetidine derivative ensures that subsequent synthetic additions (which typically add lipophilicity) do not prematurely push the lead candidate out of the optimal oral bioavailability space.

Fragment-to-Lead Optimization Workflow

The transition from a millimolar-affinity fragment to a nanomolar-affinity lead requires a cyclical, data-driven workflow integrating biophysics, synthetic chemistry, and structural biology[1].

FBDD_Workflow A Fragment Library Screening B Hit Validation (SPR & Ligand-NMR) A->B Hits C X-ray Crystallography (Co-crystallization) B->C Validated Hits D Structure-Based Design (SBDD) C->D 3D Binding Mode E N-Functionalization of Azetidine Core D->E Vector Analysis E->D Iterative SAR F Lead Candidate Selection E->F Optimized Affinity

Figure 1: Iterative Fragment-Based Drug Discovery (FBDD) Workflow.

Experimental Protocols

Protocol A: Fragment Hit Validation via Surface Plasmon Resonance (SPR)

Because fragments typically exhibit weak binding affinities (high micromolar to millimolar range)[2], highly sensitive biophysical techniques like SPR are required to validate target engagement and determine binding kinetics[1].

Materials:

  • Biacore T200 or equivalent SPR instrument[1].

  • CM5 Sensor Chip.

  • Running Buffer: PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 5% DMSO.

  • Target Protein (e.g., purified STAT3 SH2 domain).

Step-by-Step Methodology:

  • Immobilization: Activate the CM5 chip surface using standard EDC/NHS chemistry. Inject the target protein diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~3000-5000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl. Causality: High immobilization levels are necessary to detect the low mass of the 205 Da azetidine fragment.

  • Solvent Correction Setup: Because the fragment requires DMSO for solubility, prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in PBS-P+. Causality: Bulk refractive index changes drastically with minor DMSO variations; this curve subtracts background noise from the binding signal.

  • Fragment Preparation: Prepare a 2-fold concentration series of 3-(4-tert-butylphenoxy)azetidine ranging from 12.5

    
    M to 2 mM in the exact running buffer (matching the 5% DMSO concentration).
    
  • Injection & Analysis: Inject the fragment series over the active and reference flow cells at a high flow rate of 30

    
    L/min for 60 seconds, followed by a 60-second dissociation phase.
    
  • Data Fitting: Subtract the reference cell and solvent correction data. Because fragments often exhibit fast on/off rates, fit the resulting sensorgrams using a Steady-State Affinity model to derive the

    
    .
    
Protocol B: Synthetic Elaboration (Fragment Growing via N-Acylation)

Once the binding mode is confirmed via X-ray crystallography, the secondary amine of the azetidine serves as the growth vector. This protocol details the synthesis of azetidine amides, a class of compounds proven to be potent STAT3 inhibitors[3].

Materials:

  • 3-(4-Tert-butylphenoxy)azetidine hydrochloride (1.0 eq)

  • Desired Carboxylic Acid building block (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M concentration). Add 1.5 eq of DIPEA and stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive active ester, preventing side reactions with the azetidine.

  • Coupling: Add 3-(4-tert-butylphenoxy)azetidine hydrochloride to the mixture, followed by the remaining 1.5 eq of DIPEA (to free-base the azetidine salt). Stir at room temperature for 2-4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via preparative HPLC or flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the optimized lead compound.

Biological Application: Inhibiting the STAT3 Pathway

Azetidine-based amides derived from this fragment have been successfully utilized as direct, small-molecule inhibitors of STAT3[3]. By binding to the SH2 domain, these optimized leads prevent the recruitment and dimerization of STAT3 monomers, thereby halting oncogenic gene transcription[3].

STAT3_Pathway Cytokine IL-6 / Cytokine Receptor Receptor Complex (gp130) Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_Mon STAT3 Monomer Recruitment JAK->STAT3_Mon Phosphorylation STAT3_Dim STAT3 Dimerization (SH2 Domain) STAT3_Mon->STAT3_Dim Nucleus Nuclear Translocation & Gene Transcription STAT3_Dim->Nucleus Inhibitor Azetidine Derivative (Inhibitor) Inhibitor->STAT3_Dim Blocks SH2 Domain

Figure 2: Mechanism of action for azetidine-derived STAT3 inhibitors blocking dimerization.

To validate the efficacy of the synthesized azetidine amides, researchers employ Electrophoretic Mobility Shift Assays (EMSA)[3]. Nuclear extracts containing activated STAT3 are incubated with the azetidine derivatives prior to the introduction of a radiolabeled DNA probe[3]. A reduction in the STAT3:DNA complex band on the gel confirms that the fragment-derived lead successfully disrupts the PPI[3].

References

  • Journal of Medicinal Chemistry. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." ACS Publications, Dec 22, 2020. Available at:[Link]

  • Sygnature Discovery. "Fragment Based Drug Discovery." Sygnaturediscovery.com. Available at:[Link]

  • Massachusetts Biotechnology Council. "Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research." MassBio, Nov 19, 2025. Available at:[Link]

  • Drug Hunter. "An Introduction to Fragment-Based Drug Discovery (FBDD)." Drughunter.com, May 10, 2022. Available at:[Link]

Sources

Procedures for coupling 3-(4-Tert-butylphenoxy)azetidine with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Coupling of 3-(4-Tert-butylphenoxy)azetidine

Executive Summary

3-(4-Tert-butylphenoxy)azetidine is a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of GPCR ligands (e.g., MCH-1 antagonists) and monoamine transporter inhibitors. While the azetidine ring offers desirable physicochemical properties—low lipophilicity (LogD reduction) and rigid vector orientation—it presents unique synthetic challenges due to significant ring strain (~25 kcal/mol) and the potential for acid-catalyzed ring opening.[1]

This guide provides three validated protocols for coupling 3-(4-Tert-butylphenoxy)azetidine with carboxylic acids. Unlike generic amide coupling guides, this document addresses the specific solubility profile introduced by the lipophilic tert-butyl group and the requisite base handling for the hydrochloride salt form typically supplied by vendors.

Pre-Coupling Critical Analysis

Before initiating synthesis, the specific properties of the amine building block must be accounted for to prevent low yields or side reactions.

The Building Block: 3-(4-Tert-butylphenoxy)azetidine
  • State: Typically supplied as the Hydrochloride (HCl) salt .

  • Solubility: The tert-butylphenoxy tail confers significant lipophilicity compared to unsubstituted azetidine.

    • Good Solvents: DCM, DMF, THF, Ethyl Acetate.

    • Poor Solvents: Water, Hexanes, Diethyl Ether (salt form).

  • Reactivity: The secondary amine is nucleophilic but sterically encumbered by the 3-aryloxy substituent. The ring strain makes the system sensitive to strong Lewis acids or high temperatures (>100°C), which can trigger ring-opening to acyclic amines.

Reagent Selection Matrix

Use the following decision tree to select the optimal coupling protocol for your specific carboxylic acid partner.

CouplingDecision Start Select Acid Partner Scale Reaction Scale? Start->Scale Sterics Acid Sterics? Scale->Sterics < 100 mg T3P Method B: T3P (Scale-Up, Easy Workup) Scale->T3P > 1 gram Stability Acid Stability? Sterics->Stability Extremely Hindered HATU Method A: HATU (High Yield, Small Scale) Sterics->HATU Standard/Hindered Stability->HATU Acid Labile AcCl Method C: Acid Chloride (Low Reactivity Acids) Stability->AcCl Acid Stable

Figure 1: Decision matrix for selecting the appropriate amide coupling strategy.

Experimental Protocols

Method A: The "Discovery Standard" (HATU)

Best for: Milligram-scale library synthesis, valuable acids, and ensuring maximum conversion.

Mechanism: HATU generates an active ester (At-complex) that is highly reactive toward the secondary amine of the azetidine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(4-Tert-butylphenoxy)azetidine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.5 equiv) [Note: Extra equivalents required to neutralize HCl salt]

  • Solvent: Anhydrous DMF or DCM.

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

  • Amine Preparation: In a separate vial, dissolve 3-(4-Tert-butylphenoxy)azetidine HCl (1.1 equiv) in minimum DMF. Add DIPEA (2.5 equiv) to this solution to liberate the free base.

  • Coupling: Transfer the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of acid).

  • Workup: Dilute with Ethyl Acetate. Wash sequence:

    • 3x with 5% LiCl (aq) or Brine (to remove DMF).

    • 1x with Sat. NaHCO₃.

    • 1x with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Method B: The "Process Friendly" (T3P)

Best for: Gram-scale synthesis, avoiding toxic byproducts, and simple workup without chromatography.

Why T3P? Propylphosphonic anhydride (T3P) drives coupling with low epimerization and produces water-soluble byproducts, eliminating the need for extensive washing or chromatography in many cases.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(4-Tert-butylphenoxy)azetidine HCl (1.1 equiv)

  • T3P (50% wt in EtOAc) (2.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Protocol:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Azetidine HCl (1.1 equiv), and EtOAc (5–10 volumes).

  • Base Addition: Add Pyridine (4.0 equiv) in one portion. The mixture may become homogeneous.

  • Reagent Addition: Cool to 0°C. Add T3P solution (2.0 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup:

    • Add water (equal volume). Stir vigorously for 15 minutes.

    • Separate phases. The organic phase contains the product; the aqueous phase contains the T3P byproducts and excess pyridine.

    • Wash organic layer with 0.5 M HCl (to remove residual pyridine/azetidine), then Sat. NaHCO₃, then Brine.

  • Isolation: Evaporate solvent. Recrystallize if necessary (often from EtOAc/Heptane).

Method C: Acid Chloride Generation

Best for: Unreactive/Sterically hindered acids or when coupling reagents fail.

Protocol:

  • Generation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF (catalyst). Stir until gas evolution ceases (1 hr). Concentrate to remove excess oxalyl chloride.

  • Coupling: Re-dissolve the crude acid chloride in DCM.

  • Addition: Add a mixture of Azetidine HCl (1.1 equiv) and Triethylamine (3.0 equiv) in DCM at 0°C.

  • Finish: Warm to RT, stir 1 hour, quench with water.

Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Reactivity Very HighHighExtreme
Atom Economy Poor (large byproduct)GoodModerate
Purification Chromatography RequiredExtraction often sufficientExtraction sufficient
Cost HighModerateLow
Risk Tetramethylurea (difficult to remove)None (Water soluble)Hydrolysis of chloride
Troubleshooting Guide
  • Issue: Low Yield / Unreacted Amine.

    • Cause: The HCl salt was not fully neutralized.

    • Fix: Ensure at least 3.0 equivalents of base (DIPEA/TEA) are used. The first equivalent is sacrificed solely to strip the HCl.

  • Issue: Ring Opening (Byproduct M+18 or M+Cl).

    • Cause: Reaction temperature too high or exposure to strong Lewis acids.

    • Fix: Keep reaction < 40°C. Avoid using strong Lewis acids like AlCl₃.

  • Issue: Product Streaking on Silica.

    • Cause: The tertiary amide is robust, but residual free amine may drag.

    • Fix: Add 1% Triethylamine to the eluent or wash the organic layer thoroughly with 0.5 M HCl (if product is not basic) before chromatography.

Mechanistic Visualization

Understanding the HATU activation specifically for the sterically modified azetidine helps in troubleshooting.

HATUMechanism cluster_0 Critical Step Acid Carboxylic Acid (R-COOH) ActiveEster Activated O-At Ester (Reactive Intermediate) Acid->ActiveEster + HATU, + DIPEA HATU HATU Reagent HATU->ActiveEster TS Tetrahedral Intermediate ActiveEster->TS + Azetidine Azetidine 3-(4-t-Bu-phenoxy)azetidine (Nucleophile) Azetidine->TS Product Final Amide Product TS->Product - HOAt

Figure 2: Mechanistic pathway for HATU-mediated coupling. The 'Critical Step' highlights where the steric bulk of the phenoxy group may influence kinetics, requiring adequate time for the tetrahedral intermediate to collapse.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the pharmaceutical industry.[3] Organic Process Research & Development, 20(2), 140-177. Link

  • Patterson, A. W., et al. (2009). Protection of Azetidine-3-carboxylic Acids.[4][5][6][7] Journal of Organic Chemistry. (Context on azetidine ring stability). Link

  • Archimica (Now Euticals). (2011). T3P (Propylphosphonic Anhydride) Application Guide. Link

Sources

Solvent Selection for 3-(4-Tert-butylphenoxy)azetidine Reactions: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique conformational constraints and its ability to impart favorable pharmacokinetic properties to drug candidates.[1] Among the diverse array of functionalized azetidines, 3-(4-Tert-butylphenoxy)azetidine stands out as a valuable building block, incorporating a sterically significant lipophilic group that can facilitate targeted molecular interactions. The successful application of this intermediate in complex synthetic routes hinges on the judicious selection of reaction solvents. This guide provides a comprehensive analysis of solvent effects on the key transformations of 3-(4-Tert-butylphenoxy)azetidine, offering detailed protocols and a mechanistic rationale to empower researchers in drug discovery and development.

The reactivity of the azetidine ring is largely dictated by its inherent ring strain (approximately 25.4 kcal/mol), making it more reactive than larger heterocycles like pyrrolidines, yet generally more stable and easier to handle than the more strained aziridines.[2] This balance of stability and reactivity allows for a range of chemical manipulations, primarily centered around two key reaction types: functionalization of the nitrogen atom and nucleophilic ring-opening. The choice of solvent is not merely a medium for dissolution but a critical parameter that can profoundly influence reaction rates, yields, and, most importantly, selectivity.

Core Principles of Solvent Selection

The interaction between solvent molecules and reactants, intermediates, and transition states can dramatically alter the energy landscape of a reaction. The primary solvent properties to consider are polarity, proticity, and coordinating ability.

  • Polarity , often quantified by the dielectric constant (ε), influences the solubility of reactants and the stabilization of charged species. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that involve the development of charge.[3]

  • Proticity refers to a solvent's ability to act as a hydrogen bond donor. Protic solvents (e.g., water, alcohols) possess O-H or N-H bonds and are excellent at solvating both cations and anions. Aprotic solvents (e.g., THF, DMF, acetonitrile) lack these bonds and are generally less effective at solvating anions, which can enhance the reactivity of anionic nucleophiles.

  • Coordinating Ability pertains to the capacity of a solvent to interact with metal ions or other Lewis acidic centers. Ethereal solvents, for instance, can coordinate with cations, which can be crucial in reactions involving organometallic reagents or Lewis acid catalysts.

N-Functionalization Reactions: A Comparative Study of Solvents

The secondary amine of the azetidine ring is a common site for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate the pharmacological profile of the molecule. The two most prevalent N-functionalization reactions are N-alkylation and N-acylation.

N-Alkylation

N-alkylation of 3-(4-Tert-butylphenoxy)azetidine typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the azetidine nitrogen acts as the nucleophile. For these reactions, polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the transition state without significantly solvating the nucleophilic nitrogen, thus preserving its reactivity.

Table 1: Solvent Effects on the N-Alkylation of 3-(4-Tert-butylphenoxy)azetidine with Benzyl Bromide

SolventDielectric Constant (ε)Boiling Point (°C)Typical Reaction TimeTypical YieldMechanistic Rationale
Acetonitrile (ACN) 36.68216 hHighPolar aprotic, effectively solvates the counter-ion of the base and stabilizes the transition state.
N,N-Dimethylformamide (DMF) 36.715312-18 hHighHighly polar aprotic, excellent solvating power for a wide range of reactants.
Tetrahydrofuran (THF) 7.56624 hModerate to HighModerately polar aprotic, good general-purpose solvent. Lower polarity may result in slower reaction rates.
Dichloromethane (DCM) 8.94024-48 hModerateLower boiling point may require longer reaction times. Good for reactions at or below room temperature.

Protocol 1: N-Benzylation of 3-(4-Tert-butylphenoxy)azetidine in Acetonitrile

Materials:

  • 3-(4-Tert-butylphenoxy)azetidine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a solution of 3-(4-Tert-butylphenoxy)azetidine in anhydrous acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-3-(4-tert-butylphenoxy)azetidine.

Causality Behind Experimental Choices:

  • Acetonitrile is chosen for its high polarity, which aids in dissolving the reactants and stabilizing the charged transition state of the SN2 reaction. As an aprotic solvent, it does not form strong hydrogen bonds with the azetidine nitrogen, leaving it more nucleophilic.

  • Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the azetidinium intermediate formed, driving the reaction to completion. Its insolubility in acetonitrile simplifies its removal by filtration.

  • Heating is employed to increase the reaction rate, as N-alkylation of azetidines can be slow at room temperature.

N-Acylation

N-acylation is a rapid and often high-yielding reaction that introduces an amide functionality onto the azetidine nitrogen. This transformation is typically carried out with an acyl chloride or anhydride in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Table 2: Solvent Selection for the N-Acylation of 3-(4-Tert-butylphenoxy)azetidine with Acetyl Chloride

SolventDielectric Constant (ε)Boiling Point (°C)Typical Reaction TimeTypical YieldMechanistic Rationale
Dichloromethane (DCM) 8.9401-3 hVery HighExcellent solubility for reactants and the base. Its inertness prevents side reactions.
Tetrahydrofuran (THF) 7.5662-4 hHighGood alternative to DCM, though slightly less polar.
Acetonitrile (ACN) 36.6821-3 hHighCan be used, but its higher polarity is not strictly necessary for this rapid reaction.

Protocol 2: N-Acetylation of 3-(4-Tert-butylphenoxy)azetidine in Dichloromethane

Materials:

  • 3-(4-Tert-butylphenoxy)azetidine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 3-(4-Tert-butylphenoxy)azetidine and triethylamine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-acetyl-3-(4-tert-butylphenoxy)azetidine, is often of high purity, but can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Dichloromethane is an ideal solvent for N-acylation due to its excellent ability to dissolve the starting materials and the triethylamine hydrochloride salt byproduct, while being sufficiently inert to not react with the acyl chloride.

  • Triethylamine is a non-nucleophilic organic base that effectively neutralizes the hydrochloric acid generated during the reaction, preventing protonation of the starting azetidine.

  • The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive acetyl chloride and the azetidine.

Nucleophilic Ring-Opening Reactions

The strained four-membered ring of azetidines is susceptible to cleavage by nucleophiles, a reaction that can be facilitated by activation of the ring. A common strategy involves the use of a Lewis acid to coordinate to the nitrogen atom, making the ring carbons more electrophilic.

Table 3: Solvent Effects on the Lewis Acid-Catalyzed Ring-Opening of N-Boc-3-(4-Tert-butylphenoxy)azetidine

SolventDielectric Constant (ε)Boiling Point (°C)Role in ReactionOutcome
1,2-Dichloroethane (DCE) 10.483Non-coordinating, polar aproticOften promotes good regioselectivity.
Acetonitrile (ACN) 36.682Coordinating, polar aproticCan sometimes compete with the nucleophile for coordination to the Lewis acid.
Tetrahydrofuran (THF) 7.566Coordinating, moderately polar aproticCan facilitate the reaction by solubilizing intermediates, but may also compete for Lewis acid coordination.
Protic Solvents (e.g., Methanol) 32.765Can act as both solvent and nucleophileLeads to solvolysis products.

Protocol 3: Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile

Materials:

  • N-Boc-3-(4-Tert-butylphenoxy)azetidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve N-Boc-3-(4-Tert-butylphenoxy)azetidine and benzylamine in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C.

  • Slowly add boron trifluoride diethyl etherate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • 1,2-Dichloroethane is a non-coordinating solvent that allows the Lewis acid to effectively activate the azetidine ring without competition from the solvent. Its polarity helps to stabilize the charged intermediates formed during the ring-opening process.

  • Boron trifluoride diethyl etherate is a commonly used Lewis acid that is strong enough to activate the azetidine ring towards nucleophilic attack.

  • The N-Boc protecting group enhances the stability of the azetidine and can influence the regioselectivity of the ring-opening.

Visualization of Workflows

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azetidine and K₂CO₃ in ACN B Add Benzyl Bromide A->B Stir C Heat to 60°C B->C D Monitor by TLC/LC-MS C->D E Filter and Concentrate D->E F Column Chromatography E->F Ring_Opening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azetidine and Amine in DCE B Cool to 0°C A->B C Add BF₃·OEt₂ B->C D Warm to RT and Stir C->D E Monitor by TLC/LC-MS D->E F Quench and Extract E->F G Column Chromatography F->G

Caption: Workflow for Ring-Opening.

Safety and Handling of Solvents

Organic solvents are often flammable and can be toxic. Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. [4][5]Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of its specific hazards and handling requirements. [6]

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful execution of reactions involving 3-(4-Tert-butylphenoxy)azetidine. For N-functionalization reactions, polar aprotic solvents such as acetonitrile and dichloromethane are generally optimal, as they promote the desired SN2 or nucleophilic acyl substitution pathways while minimizing unwanted side reactions. For Lewis acid-catalyzed ring-opening reactions, non-coordinating solvents like 1,2-dichloroethane are often preferred to ensure efficient activation of the azetidine ring. By understanding the mechanistic principles that govern solvent effects, researchers can rationally design and optimize reaction conditions to achieve their synthetic goals with high efficiency and selectivity.

References

  • Working Safety with Solvents. (n.d.). Retrieved from [Link]

  • Joshi, S., & Adhikari, D. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • Standard Operating Procedures for Working with Organic Solvents. (n.d.). University of Prince Edward Island. Retrieved from [Link]

  • Precautions for Handling Organic Solvent. (n.d.). Retrieved from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025).
  • Organic Solvents. (n.d.). Florida State University, Environmental Health and Safety. Retrieved from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
  • Regioselective ring-opening of aziridines and epoxides with amines under catalyst- and solvent-free condition on solid phase.
  • Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbam
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). American Chemical Society.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025).
  • Chemical Properties of Tetrahydrofuran (CAS 109-99-9). Cheméo.
  • Physical Chemistry Properties of Solvents. Shodex HPLC Columns and Standards.
  • Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025).
  • Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Nucleophilic Ring Opening of Aziridines with Amines under Catalyst- and Solvent-free Conditions.
  • Azetidine Synthesis.
  • Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry.
  • Synthesis of 3-benzyloxy-1-(tert.-butyl)azetidine. PrepChem.com.
  • The Efficacy of 3-(Bromomethyl)
  • Synthesis of 2-Oxazolines from Ring Opening Isomeriz
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports.
  • Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols.
  • Azetidines in medicinal chemistry: emerging applic
  • USING ACETONITRILE AND TETRAHYDROFURAN INSTEAD OF N,N-DIMETHYLFORMAMIDE IN PEPTIDE BOND FORM
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • N-Acylation in Combinatorial Chemistry.
  • Application Notes: Protocol for N-acylation of 3-(phenoxymethyl)-4H-1,2,4-triazole. BenchChem.
  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A N
  • Scheme 2.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. University of Bari Aldo Moro.
  • Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds. IIT Kanpur.
  • Selective N-Alkylation of Primary Amines with R-NH2.
  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
  • Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress.

Sources

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-(4-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

Azetidines are highly sought-after in modern drug discovery. As rigid, metabolically stable bioisosteres, they favorably modulate physicochemical properties—such as lowering lipophilicity (logD)—when substituted for larger piperidine or pyrrolidine rings[1]. However, the incorporation of highly substituted azetidines, specifically 3-(4-tert-butylphenoxy)azetidine , via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents unique mechanistic hurdles[2].

The azetidine ring possesses significant ring strain (approximately 26 kcal/mol)[3]. When coordinating to a palladium center, secondary cyclic amines are highly susceptible to ring-opening or β-hydride elimination if the reductive elimination step is not sufficiently rapid[4]. Furthermore, the bulky 4-tert-butylphenoxy group at the 3-position introduces steric hindrance that can impede the initial amine coordination to the oxidative addition complex. This application note details the causal reasoning, optimal catalyst selection, and self-validating protocols required to successfully couple this challenging substrate.

Mechanistic Rationale & Catalyst Selection

To overcome the activation energy barrier for C–N bond formation without degrading the strained four-membered ring, the catalytic system must be heavily biased toward rapid reductive elimination[5].

  • Palladium Source: Pre-catalysts such as Pd₂dba₃ or Pd(OAc)₂ are standard, but they must be paired with the correct ligand to ensure a rapid generation of the active Pd(0) species without precipitating palladium black.

  • Ligand Design (The Causality of Sterics): The use of bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos, or the recently developed AshPhos) or N-heterocyclic carbenes (NHCs) is critical[2][5]. These ligands enforce a highly crowded coordination sphere around the Pd(II) amido intermediate. This steric bulk mechanically drives the aryl and amido groups together, accelerating reductive elimination and outcompeting ylide-type ring-opening degradation pathways[4].

  • Base & Solvent: Sodium tert-butoxide (NaOtBu) is highly effective for unactivated aryl halides due to its strong basicity, which facilitates the rapid deprotonation of the coordinated amine. For base-sensitive substrates (e.g., those with esters or nitro groups), weaker bases like Cs₂CO₃ are required. Non-polar solvents like toluene or 1,4-dioxane are optimal as they stabilize the catalytic intermediates and support the high temperatures (80–100 °C) needed for the coupling of hindered amines.

Catalytic Cycle & Pathway Visualization

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Ar-Pd(II)(L)(Amine)-X Amine Coordination OxAdd->AmineCoord + 3-(4-t-butylphenoxy)azetidine Amido Ar-Pd(II)(L)-NR2 Amido Complex AmineCoord->Amido + Base (e.g., NaOtBu) - Base·HX Product N-Aryl-3-(4-t-butylphenoxy)azetidine + Pd(0)L Amido->Product Fast Reductive Elimination SideReaction Ring Opening / β-Hydride Elimination (Suppressed by Bulky Ligand) Amido->SideReaction If ligand is non-optimal Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-suppressed side reactions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process analytical checks ensure that any failure points (e.g., oxygen contamination, inactive catalyst) are identified before the reaction is completed.

Materials Required:
  • Amine: 3-(4-Tert-butylphenoxy)azetidine (1.2 equiv). Note: If utilizing the HCl salt, add an additional 1.2 equiv of base to neutralize the salt in situ.

  • Aryl Halide: Aryl bromide or iodide (1.0 equiv).

  • Catalyst/Ligand: Pd₂dba₃ (1–2 mol%) and BrettPhos or AshPhos (2–4 mol%)[5].

  • Base: NaOtBu (1.5 equiv for free base amine; 2.7 equiv for HCl salt).

  • Solvent: Anhydrous, degassed Toluene (0.2 M relative to aryl halide).

Step-by-Step Methodology:
  • Preparation of the Schlenk Tube (Oxygen Exclusion):

    • Action: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat three times.

    • Causality: Degassing is critical. Oxygen irreversibly oxidizes electron-rich biaryl phosphine ligands into phosphine oxides, permanently terminating the catalytic cycle.

  • Reagent Loading:

    • Action: Under a positive flow of Argon, add the aryl halide (if solid), 3-(4-tert-butylphenoxy)azetidine, Pd₂dba₃, ligand, and NaOtBu.

    • Validation Check: The solid mixture should appear distinct. If the Pd₂dba₃ appears black rather than deep purple/red, it has degraded to palladium black and should be discarded.

  • Solvent Addition & Activation:

    • Action: Add degassed toluene via syringe. Seal the tube and stir at room temperature for 5 minutes.

    • Validation Check: The solution should transition to a dark red/brown color, indicating the successful formation of the active Pd(0)L complex and subsequent oxidative addition.

  • Heating & Reaction Monitoring:

    • Action: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours.

    • Validation Check (In-Process): At 4 hours, withdraw a 10 µL aliquot under Argon. Dilute in MeCN and analyze via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass (M+H) without the presence of ring-opened byproducts (M+H + 18, indicating hydrolysis) validates the ligand choice and reaction trajectory.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Presentation

The following table summarizes validated reaction conditions and expected yields for the coupling of 3-(4-tert-butylphenoxy)azetidine with various classes of aryl halides, demonstrating the scope and adaptability of the protocol.

Aryl Halide ProfileAryl Halide ExampleCatalyst / Ligand SystemBase / SolventTemp / TimeExpected Yield (%)
Electron-Neutral 4-BromotoluenePd₂dba₃ / BrettPhosNaOtBu / Toluene90 °C / 12 h88%
Electron-Rich (Harder Ox. Addition)4-BromoanisolePd₂dba₃ / RuPhosNaOtBu / Toluene100 °C / 16 h82%
Sterically Hindered / Base Sensitive 1-Bromo-2-nitrobenzenePd(OAc)₂ / AshPhosCs₂CO₃ / 1,4-Dioxane100 °C / 24 h75%
Heteroaryl 3-BromopyridinePd₂dba₃ / tBuBrettPhosNaOtBu / Toluene90 °C / 12 h85%

Table 1: Optimization and yield matrix for the Buchwald-Hartwig amination of 3-(4-tert-butylphenoxy)azetidine across diverse electrophiles.

References

1.[4] Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. 2.[5] AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au - ACS Publications. 3.[2] Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. NIH / Chem Rev. 4.[1] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. 5.[3] US10018624B1 - Azetidine-substituted fluorescent compounds. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Ticket Queue: Priority Handling Subject: Optimization of Yields & Purity for Azetidine Ether Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process R&D

Introduction: The Synthetic Challenge

You are likely attempting to synthesize 3-(4-tert-butylphenoxy)azetidine as a pharmacophore scaffold. This molecule presents a classic "conflict of interest" in organic synthesis:

  • The Azetidine Ring: High ring strain (~26 kcal/mol) makes it susceptible to ring-opening under harsh acidic or nucleophilic conditions.

  • The Ether Linkage: Constructing the

    
     bond at the sterically crowded 3-position requires specific activation.
    

This guide treats your synthesis as a system . We will troubleshoot the two primary routes: Route A (Mitsunobu Coupling) and Route B (Nucleophilic Displacement) , followed by the critical Deprotection phase.

Module 1: The Mitsunobu Coupling (Route A)

Standard Protocol: Coupling N-Boc-3-hydroxyazetidine with 4-tert-butylphenol.

Ticket #101: "My conversion is stuck at <50%."

Root Cause Analysis: The Mitsunobu reaction relies on the formation of a highly reactive betaine intermediate. If your yield is low, the betaine is likely degrading before it activates the alcohol, or the azodicarboxylate is hydrolyzing due to moisture.

Optimization Protocol: The order of addition is the single most critical variable. Do NOT mix everything at once.

VariableRecommendationTechnical Rationale
Stoichiometry 1.0 : 1.2 : 1.5 : 1.5 (Alcohol : Phenol : PPh3 : DIAD)Excess reagent drives the equilibrium; Phenol is easier to remove than unreacted azetidine.
Solvent Anhydrous THF (

ppm

)
Water destroys the betaine intermediate immediately.
Temperature 0°C (Addition)

RT (Stir)
Controls the exothermic betaine formation; prevents decomposition.
Concentration 0.1 M - 0.2 MHigh concentration favors intermolecular coupling over side reactions.

The "Pre-Complexation" Technique (High Success Rate):

  • Dissolve

    
     (1.5 eq) and 4-tert-butylphenol  (1.2 eq) in dry THF.
    
  • Cool to 0°C .

  • Add DIAD (1.5 eq) dropwise.[1] Wait 10 minutes for the yellow betaine complex to form.

  • Add N-Boc-3-hydroxyazetidine (1.0 eq) dissolved in minimal THF dropwise.

  • Warm to RT and stir for 12–16 hours.

Ticket #102: "I cannot separate the product from Triphenylphosphine Oxide ( )."

Solution:


 is the "plague" of Mitsunobu reactions. Use these purification hacks:
  • Precipitation: Concentrate the crude mixture to a thick oil. Add 9:1 Hexanes:Ether and sonicate.

    
     often precipitates as a white solid; filter it off.
    
  • Chemical Modification: If using standard chromatography, use a gradient of Hexanes

    
     20% EtOAc/Hexanes. The product (lipophilic tert-butyl group) usually elutes before the polar oxide.
    
  • Alternative Reagent: Switch to

    
      (Tributylphosphine).[2] The byproduct is a liquid and easier to wash away, though the reagent is more air-sensitive.
    

Module 2: Nucleophilic Displacement ( ) (Route B)

Alternative Protocol: Displacement of a leaving group (Mesylate) by Phenoxide.

Ticket #201: "Mitsunobu failed/scaled poorly. What is the backup?"

If the Mitsunobu is erratic, switch to a stepwise


 approach. This is often superior for scales 

.

Step 1: Mesylation React N-Boc-3-hydroxyazetidine with Methanesulfonyl chloride (


) and 

in DCM at 0°C. Quantitative yield is expected.

Step 2: Displacement React the mesylate with 4-tert-butylphenol using a base.

Critical Decision Matrix: Choosing the Base

BaseSolventTempRisk LevelVerdict
NaH DMF60°CHigh Strong base may cause elimination to N-Boc-azetine (useless byproduct).

DMF/DMSO80°CLow Recommended. The "Cesium Effect" enhances phenoxide nucleophilicity without being basic enough to cause rapid elimination.

AcetoneRefluxMedium Too slow; requires long heating which degrades the azetidine ring.

Visualizing the Workflow & Troubleshooting Logic

G Start Start: N-Boc-3-Hydroxyazetidine RouteA Route A: Mitsunobu (DIAD, PPh3, Phenol) Start->RouteA Small Scale (<5g) RouteB Route B: Stepwise SN2 (MsCl then Cs2CO3) Start->RouteB Large Scale (>10g) Betaine Intermediate: Betaine Complex RouteA->Betaine Mesylate Intermediate: Mesylate (LG) RouteB->Mesylate Decision Check Yield/Purity Betaine->Decision Mesylate->Decision Success Target: N-Boc-3-(4-t-butylphenoxy)azetidine Decision->Success Yield > 70% Issue1 Issue: Low Conversion Decision->Issue1 Route A Fails Issue2 Issue: Elimination (Azetine) Decision->Issue2 Route B Fails Fix1 Fix: Pre-form Betaine at 0°C Issue1->Fix1 Fix1->Success Fix2 Fix: Switch Base to Cs2CO3 Lower Temp Issue2->Fix2 Fix2->Success

Figure 1: Decision logic for selecting and troubleshooting the synthetic route based on scale and observed failure modes.

Module 3: Deprotection & Isolation (Final Step)

Ticket #301: "My product disappeared/polymerized during Boc removal."

The Hazard: The azetidine ring is acid-sensitive. While stable to TFA at 0°C, prolonged exposure at room temperature or heating can cause ring-opening (hydrolysis) or polymerization initiated by the secondary amine.

The "Cold-Flash" Protocol:

  • Dissolve the N-Boc intermediate in DCM (not neat TFA).

  • Cool to 0°C .

  • Add TFA (ratio 4:1 DCM:TFA).

  • Monitor by TLC every 15 minutes. Do not stir overnight.

  • Quench: Pour into ice-cold saturated

    
    . Do not evaporate the TFA directly if possible, as the concentrated acid residue promotes degradation.
    

Alternative: HCl/Dioxane If TFA fails, use 4M HCl in Dioxane at 0°C. The product will precipitate as the hydrochloride salt, which protects the amine from reacting further. Filter the solid salt directly.

Frequently Asked Questions (FAQs)

Q: Can I use the


 reaction (Nucleophilic Aromatic Substitution) directly? 
A: No.  The 4-tert-butyl group on the phenol is electron-donating. 

requires electron-withdrawing groups (like

or

) on the aromatic ring to stabilize the Meisenheimer complex. You must use the azetidine as the electrophile (

), not the aromatic ring.

Q: Why is the tert-butyl group significant here? A: Aside from biological activity, the tert-butyl group is highly lipophilic. This aids in purification, as the product will be significantly less polar than the N-Boc-3-hydroxyazetidine starting material, allowing for easier separation on silica gel.

Q: How do I store the final amine? A: 3-aryloxyazetidines are prone to degradation as free bases (


 absorption/polymerization). Store as the HCl or Oxalate salt  at -20°C.

References

  • Mitsunobu, O. (1981).[3] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[3]

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.

  • Dunn, P. J., et al. (2011). "Azetidine Synthesis and Functionalization." WO2010094637. (Describes general synthesis of 3-aryloxyazetidines via mesylate displacement).

  • Common Organic Chemistry. (2023). "Boc Deprotection (TFA) Protocols."

  • Organic Syntheses. (2009). "General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Org.[2][4][5] Synth. 2009, 86, 212-224.

Sources

Technical Support Center: Aqueous Solubilization of 3-(4-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with 3-(4-Tert-butylphenoxy)azetidine . Below, you will find mechanistic explanations, field-proven troubleshooting protocols, and empirical data to help you achieve stable, fully solubilized aqueous formulations for in vitro and in vivo assays.

Part 1: Mechanistic FAQ — Understanding the Problem

Q: Why is 3-(4-Tert-butylphenoxy)azetidine so difficult to dissolve in water despite having an ionizable amine? A: The solubility bottleneck is a classic thermodynamic conflict between the molecule's two distinct halves. The azetidine ring is a highly basic secondary amine with a pKa of approximately 11.29[1], meaning it readily protonates at physiological pH. However, the 4-tert-butylphenoxy group is a massive, highly lipophilic moiety. The hydrophobic hydration penalty of this bulky group outweighs the favorable ion-dipole interactions of the protonated amine. This results in a high crystal lattice energy, preventing water molecules from effectively breaking the solid apart and solvating the free base[2].

Q: I formed a Hydrochloride (HCl) salt, but my compound still precipitates in physiological buffers. Why? A: This is a textbook example of the common-ion effect . While salt formation generally improves the hydration process due to ion-dipole interactions[2], physiological buffers (like PBS or simulated gastric fluids) are rich in chloride ions. The excess chloride in the media shifts the equilibrium, suppressing the solubility of the HCl salt and causing the drug to precipitate[3]. To bypass this, you must switch to a counterion that is not abundant in biological media, such as a mesylate or citrate salt[3].

Q: What is the most authoritative, long-term strategy for solubilizing this specific structural motif? A: Cyclodextrin inclusion complexation. Cyclodextrins (CDs) are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity[4]. The bulky, hydrophobic tert-butylphenyl group acts as a perfect "guest" molecule that slips precisely into the lipophilic cavity of a β-cyclodextrin "host"[4]. This non-covalent, dynamic inclusion complex effectively camouflages the hydrophobic tail from the aqueous environment, dramatically increasing apparent water solubility and dissolution rates without altering the drug's intrinsic permeability[4][].

Part 2: Troubleshooting Guides & Experimental Protocols

To establish a self-validating system, always run a visual clarity check and a UV-Vis/HPLC concentration verification after performing these protocols.

Protocol A: Mesylate Salt Formation (Overcoming the Common-Ion Effect)

Use this protocol if you require a simple aqueous solution without excipients, and your assay is sensitive to cyclodextrins.

  • Dissolution: Dissolve 100 mg of 3-(4-Tert-butylphenoxy)azetidine (free base) in 5 mL of a volatile, polar aprotic/protic solvent mixture (e.g., Dichloromethane/Ethanol 1:1) under continuous magnetic stirring.

  • Acid Addition: Slowly add 1.05 molar equivalents of Methanesulfonic acid (neat or pre-dissolved in 1 mL of Ethanol) dropwise to the stirring solution.

  • Equilibration: Allow the reaction to stir at room temperature for 2 hours to ensure complete proton transfer and salt formation.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the mesylate salt.

  • Reconstitution & Validation: Reconstitute the mesylate salt in your target aqueous buffer. Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC to confirm the target concentration is achieved without precipitation.

Protocol B: HP-β-CD Inclusion Complexation (The Gold Standard)

Use this protocol for high-concentration dosing (e.g., in vivo PK/PD studies) where maximum solubility is required.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water or saline. HP-β-CD is highly recommended due to its exceptional aqueous solubility and benign toxicological safety profile for parenteral and oral use[6].

  • API Introduction: Weigh the required amount of 3-(4-Tert-butylphenoxy)azetidine (free base or salt) and add it directly to the HP-β-CD solution.

  • Complexation: Vortex the suspension vigorously for 2 minutes, followed by bath sonication for 30–45 minutes at 25°C. The mechanical energy facilitates the dynamic insertion of the tert-butylphenoxy group into the lipophilic nano-cavity of the cyclodextrin[].

  • Equilibration & Filtration: Allow the solution to equilibrate on a shaker for 12 hours at room temperature to stabilize supersaturated domains[4]. Filter through a 0.22 µm PVDF or PTFE filter to remove any uncomplexed, undissolved API.

Part 3: Data Presentation

The following table summarizes the expected quantitative outcomes when applying different solubilization strategies to lipophilic azetidine derivatives.

Solubilization StrategyMechanism of ActionExpected Solubility LimitProsCons
Free Base in Water Intrinsic dissolution< 0.1 mg/mLNo excipients requiredUnusable for most biological assays
HCl Salt Formation Ion-dipole hydration~1 - 5 mg/mLSimple synthesisHigh risk of common-ion precipitation[3]
Mesylate Salt Formation Lattice energy disruption~10 - 25 mg/mLResists common-ion effectMay lower pH of unbuffered media
20% HP-β-CD Complex Host-guest encapsulation> 50 mg/mL Maximum solubility; masks toxicity[4]Requires excipient validation in assay

Part 4: Solubilization Workflow Visualization

Follow this logical decision matrix to determine the optimal solubilization path for your specific experimental needs.

SolubilizationWorkflow Start 3-(4-Tert-butylphenoxy)azetidine (Free Base) CheckSol Aqueous Solubility Target Met? Start->CheckSol SaltForm Protocol A: Salt Formation (Mesylate/Citrate) CheckSol->SaltForm No Success Proceed to Assay (Fully Solubilized) CheckSol->Success Yes CheckSol2 Aqueous Solubility Target Met? SaltForm->CheckSol2 CDComplex Protocol B: Cyclodextrin Complexation (HP-β-CD) CheckSol2->CDComplex No (Precipitation) CheckSol2->Success Yes CDComplex->Success Optimal Fail Use Co-solvents (DMSO/PEG400) CDComplex->Fail Inadequate

Decision matrix for solubilizing 3-(4-Tert-butylphenoxy)azetidine in aqueous media.

Part 5: References

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? carbohyde.com.

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. benchchem.com.

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? appconnect.in.

  • Solubility and dissolution enhancement strategies: current understanding and recent trends. researchgate.net.

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC. nih.gov.

Sources

Technical Support Center: Minimizing Ring-Opening Side Reactions in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center. Azetidines are highly strained four-membered nitrogen heterocycles prized in modern drug discovery for their ability to improve metabolic stability and alter molecular conformation. However, their inherent ring strain (approximately 25.4 kcal/mol) makes them thermodynamically unstable and highly susceptible to ring-opening side reactions[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers preserve azetidine integrity during complex synthetic workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my azetidine ring open during standard N-acylation with acyl chlorides? Causality & Solution: Acyl chlorides act as weak Lewis acids. When the azetidine nitrogen coordinates to the acyl chloride, the resulting intermediate increases the ring strain, making the adjacent carbon highly electrophilic[1]. Even weak nucleophiles (like chloride ions generated in situ) can trigger an SN2 ring-opening[1]. Actionable Fix: Perform the reaction at cryogenic temperatures (0 °C to -78 °C) to kinetically suppress the ring-opening activation barrier[1]. Alternatively, use an activated ester (e.g., NHS ester) or a coupling reagent (HATU/EDC) with a carboxylic acid, which avoids the generation of nucleophilic chloride ions entirely.

Q2: I am observing decomposition during late-stage palladium-catalyzed cross-coupling. How can I prevent this? Causality & Solution: Elevated temperatures (typically 80–110 °C) required for cross-coupling provide the thermal energy necessary to overcome the activation barrier for ring-opening[1]. Furthermore, if the azetidine nitrogen is unprotected or alkylated, it can coordinate to the palladium catalyst, leading to β-carbon elimination or unwanted polymerization. Actionable Fix: Maintain reaction temperatures at or below 25 °C if possible. If the reaction is sluggish, extend the reaction time rather than increasing the heat[1]. Use highly active, sterically bulky palladium precatalysts (e.g., Buchwald precatalysts) that allow for room-temperature coupling, and ensure the azetidine nitrogen is protected with an electron-withdrawing group.

Q3: How do I choose the right N-protecting group to prevent ring-opening? Causality & Solution: The choice of protecting group dictates the electronics and sterics of the nitrogen lone pair. Alkyl groups (e.g., N-methyl) maintain strong basicity (pKa ~11.29), leaving the ring vulnerable to protonation and subsequent nucleophilic cleavage[2][3]. Actionable Fix: Use electron-withdrawing groups (EWGs) like Boc (carbamate) or Tosyl (sulfonyl) to delocalize the nitrogen lone pair, drastically reducing its basicity and susceptibility to Lewis acid coordination[1][2]. If a highly basic nitrogen is required for a specific intermediate step, utilize a bulky protecting group like Benzhydryl (-CHPh₂), which provides immense steric shielding to orchestrate cyclization while blocking nucleophilic approach[4].

Part 2: Quantitative Data – Protecting Group Selection Matrix

Selecting the correct protecting group is the most effective way to modulate the transition state energy of ring-opening pathways.

Protecting GroupBasicity (Lone Pair Availability)Steric HindranceSusceptibility to Acidic Ring-OpeningRecommended Use Case
N-Alkyl (e.g., Methyl) High (pKa ~11.3)LowVery HighAvoid unless required for the final Active Pharmaceutical Ingredient (API)[2][3].
N-Benzyl (Bn) ModerateModerateHighIntermediate steps under strictly neutral or basic conditions.
N-Benzhydryl (CHPh₂) ModerateHighLowPhotochemical cyclizations; provides extreme steric shielding[4].
N-Boc (Carbamate) LowModerateLowGeneral synthesis; highly stable to nucleophiles and mild bases[1].
N-Tosyl (Sulfonyl) Very LowModerateVery LowHighly acidic conditions or when strong nucleophiles are present[2].

Part 3: Mechanistic Workflows & Troubleshooting Logic

Mechanistic divergence: Lewis acid-induced ring cleavage vs. stabilization via N-protection.

Decision tree for troubleshooting azetidine ring-opening during synthesis and functionalization.

Part 4: Validated Experimental Protocols

Protocol 1: Low-Temperature N-Acylation of Azetidines

Objective: Acylate an azetidine without triggering chloride-mediated SN2 ring-opening[1]. Self-Validating Principle: A successful reaction will yield a single, higher-Rf spot on TLC. The appearance of highly polar, baseline-streaking spots indicates acyclic amine polymerization or ring-opened amino alcohols.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in an ice-water bath to strictly maintain 0 °C[1].

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Crucial Note: Avoid pyridine, as it forms highly reactive acylpyridinium species that can exacerbate unwanted side reactions.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise over 15–30 minutes to prevent localized exothermic spikes.

  • Monitoring: Check the reaction progress via TLC every 15 minutes. Prolonged reaction times, even at low temperatures, can lead to gradual ring-opening[1].

  • Quenching: Once the starting material is consumed, quench the reaction at 0 °C by adding a saturated aqueous solution of NaHCO₃. This neutralizes any residual acid before the system is allowed to warm to room temperature, preserving the strained ring.

Protocol 2: Photochemical Synthesis of Benzhydryl-Protected Azetidinols

Objective: Synthesize highly strained azetidinols using a "build-and-release" strategy without premature ring-opening[4]. Self-Validating Principle: The benzhydryl group orchestrates the photochemical closure. If the protecting group is too small (e.g., N-methyl), the reaction will yield complex mixtures of Norrish II fragmentation products rather than the desired cyclized azetidinol.

  • Preparation: Dissolve the α-aminoacetophenone precursor (bearing an N-benzhydryl protecting group) in a suitable solvent (e.g., benzene or acetonitrile) to a concentration of 25 µM[4].

  • Degassing: Sparge the solution with Argon for 20 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Irradiation: Irradiate the mixture using a medium-pressure mercury lamp or specific LED setup to induce the Norrish–Yang cyclization. The bulky benzhydryl group sterically shields the newly formed strained ring from immediate solvolysis[4].

  • Monitoring: Monitor conversion via LC-MS. The intact azetidinol will appear as a distinct mass peak.

  • Controlled Ring-Opening (Optional): To intentionally trigger ring-opening for downstream functionalization (e.g., forming aminodioxolanes), introduce an electron-deficient ketone or phenylboronic acid, which activates the transient hemiacetal/azetidine equilibrium[4].

References

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journal of Organic Chemistry (2024) URL:[Link][4]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles (via CLOCKSS) URL:[Link][2]

Sources

Purification strategies for removing impurities from 3-(4-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(4-tert-butylphenoxy)azetidine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound with high purity. The unique structure of this molecule, featuring a basic azetidine nitrogen and a bulky, lipophilic tert-butylphenoxy group, presents specific purification hurdles. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to address these issues directly.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My product is streaking badly during silica gel chromatography, and the recovery is low. What is causing this and how can I fix it?

This is the most common issue encountered when purifying azetidine derivatives on standard silica gel.

Root Cause Analysis: The problem stems from the interaction between the basic nitrogen atom of the azetidine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong acid-base interaction leads to several issues:

  • Irreversible Adsorption: The protonated azetidine can bind very strongly to the silica, leading to low recovery as the product does not elute from the column.

  • Tailing/Streaking: The slow and uneven dissociation of the protonated amine from the silica surface causes the compound to spread down the column, resulting in poor peak shape and co-elution with impurities.

  • Degradation: The acidic environment of the silica gel can potentially catalyze the decomposition of the strained four-membered azetidine ring, further reducing yield.[1]

Solutions:

  • Neutralize the Stationary and Mobile Phases: The most effective and widely used solution is to passivate the acidic sites on the silica gel by adding a small amount of a volatile, non-nucleophilic base to both the slurry-packing solvent and the eluent. Triethylamine (Et₃N) is the standard choice.[1]

  • Use an Alternative Stationary Phase: If neutralization is insufficient, switching to a less acidic or basic stationary phase is recommended. Options include:

    • Basic Alumina: An excellent alternative for acid-sensitive compounds.[1]

    • Amine-Functionalized Silica: Pre-treated silica that offers a less acidic surface.

  • Employ a Protecting Group: For syntheses where the azetidine nitrogen is a secondary amine (N-H), protecting it with a group like Boc (tert-butyloxycarbonyl) will decrease its basicity and polarity, leading to much cleaner chromatography.[1] This, however, requires additional synthesis and deprotection steps.

This protocol is designed for purifying a basic azetidine free base that is failing to chromatograph cleanly on standard silica.

  • Solvent System Preparation:

    • Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of Hexane and Ethyl Acetate.

    • To the chosen solvent system (e.g., 20% Ethyl Acetate in Hexane), add 0.5-1% triethylamine (Et₃N) by volume.

  • Column Packing:

    • Prepare a slurry of silica gel in the Et₃N-containing mobile phase.

    • Pour the slurry into the column and pack using standard techniques.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the Et₃N-containing eluent.

  • Sample Loading:

    • Dissolve the crude 3-(4-tert-butylphenoxy)azetidine in a minimum amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution & Collection:

    • Run the chromatography using the Et₃N-containing eluent.

    • Monitor the elution using TLC and collect the fractions containing the pure product.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporated triethylamine is volatile and will be removed during this step.

Question 2: My crude product contains significant amounts of unreacted 4-tert-butylphenol. How can I remove this efficiently without chromatography?

Unreacted phenolic starting material is a common impurity. Due to its acidic nature, it can be easily and selectively removed using a liquid-liquid acid-base extraction. This method is highly scalable and often precedes chromatographic polishing.[2]

Core Principle: This technique exploits the different solubilities of acidic, basic, and neutral compounds in aqueous and organic solvents at different pH levels.[3][4]

  • In Acidic Conditions (e.g., aq. HCl): The basic azetidine will be protonated to form a water-soluble ammonium salt (R₃NH⁺Cl⁻), which will move into the aqueous layer. The neutral/acidic 4-tert-butylphenol will remain in the organic layer.

  • In Basic Conditions (e.g., aq. NaOH): The acidic 4-tert-butylphenol will be deprotonated to form a water-soluble sodium phenoxide salt, which will move into the aqueous layer. The basic azetidine will remain uncharged and stay in the organic layer.

For removing the phenol impurity, washing the organic solution with a base is the most direct approach.

G Start Crude Product 3-(4-tert-butylphenoxy)azetidine CheckImpurity Analyze by TLC/LCMS. What are the main impurities? Start->CheckImpurity Phenol Unreacted 4-tert-butylphenol (Acidic Impurity) CheckImpurity->Phenol Phenolic Polar Polar Baseline Impurities CheckImpurity->Polar Polar/Charged Neutral Neutral Impurities (Similar Polarity) CheckImpurity->Neutral Neutral BaseWash Perform Basic Wash (e.g., 1M NaOH wash) to remove phenol. Phenol->BaseWash AcidBase Perform Full Acid-Base Extraction to isolate product. Polar->AcidBase Chroma Use Neutralized Column Chromatography. Neutral->Chroma PostWash Analyze Organic Layer. Is further purification needed? BaseWash->PostWash AcidBase->PostWash End Pure Product Chroma->End PostWash->Chroma Yes PostWash->End No

Caption: Decision workflow for selecting a purification strategy.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Basic Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. The deprotonated sodium 4-tert-butylphenoxide will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate). Drain the desired organic layer.

  • Repeat: Repeat the wash with fresh 1 M NaOH solution to ensure complete removal of the phenol.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl) to remove residual NaOH and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the phenol-free crude product, which can then be further purified if necessary.

G cluster_0 Step 1: Initial State in Organic Solvent cluster_1 Step 2: Add aq. NaOH (Base) cluster_2 Step 3: Separate Layers Initial Organic Layer Azetidine (Base) Phenol (Acid) BaseWash Organic Layer Azetidine (Base) Aqueous Layer Phenoxide Salt (Water Soluble) Initial->BaseWash Shake with Base Final Organic Layer Purified Azetidine BaseWash->Final Drain Organic Waste Aqueous Layer Phenol Impurity BaseWash->Waste Discard Aqueous

Caption: Visualizing the removal of phenol impurity via basic wash.

Question 3: My product is a persistent oil after chromatography. How can I induce crystallization to get a pure, solid material?

Many free-base amines are oils or low-melting solids. Inducing crystallization can be an excellent final purification step. If the free base fails to crystallize, converting it to a salt is a highly effective strategy.

Solutions:

  • Recrystallization of the Free Base:

    • Solvent Screening: The goal is to find a solvent or solvent system in which the compound is soluble when hot but poorly soluble when cold. Given the structure, consider solvents like hexanes, ethyl acetate/hexanes, or methyl tert-butyl ether (MTBE).

    • Procedure: Dissolve the oil in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then to 0-4 °C. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Salt Formation: This is often the most reliable method for obtaining a crystalline, easy-to-handle solid from a basic oil.[1] The hydrochloride (HCl) salt is most common. The increased polarity and ionic character of the salt dramatically improve the likelihood of forming a stable crystal lattice.

  • Dissolution: Dissolve the purified 3-(4-tert-butylphenoxy)azetidine free base (1 equivalent) in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of anhydrous HCl (1.05 equivalents). This is commercially available as a solution in diethyl ether (e.g., 2.0 M) or can be generated from other sources.

  • Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. Continue stirring for 15-30 minutes.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or the solvent used for precipitation to remove any non-salt impurities.

  • Drying: Dry the solid under high vacuum to remove all residual solvent. The resulting hydrochloride salt is typically a stable, crystalline solid with a sharp melting point.

Summary of Purification Techniques

Technique Primary Use Case Advantages Potential Challenges
Neutralized Chromatography Primary purification of crude mixture; separating neutral impurities.High resolution; applicable to many mixtures.Requires careful neutralization; can be time and solvent intensive.[1]
Acid-Base Extraction Removing acidic or basic impurities; scalable initial cleanup.Fast, inexpensive, highly scalable, very effective for ionic impurities.Can form emulsions; requires immiscible solvents; not for separating neutral compounds.[2][5]
Crystallization / Salt Formation Final purification step; obtaining high-purity solid material.Yields very high purity material; product is often more stable as a salt.Finding a suitable solvent can be difficult; not all compounds crystallize easily.[6][7]

References

  • Science of Synthesis, (2008). Azetidine Synthesis. [Online] Available at: [Link]

  • Wuts, P. G. M., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Online] Available at: [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Online] Available at: [Link]

  • Study.com, (2021). Acid-Base Extraction | Purpose, Theory & Applications. [Online] Available at: [Link]

  • DeTora, M., et al. (2020). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Organic Letters. [Online] Available at: [Link]

  • Wikipedia, (2023). Acid–base extraction. [Online] Available at: [Link]

  • Google Patents, (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • MacMillan, D. W. C., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Chemical Science. [Online] Available at: [Link]

  • ResearchGate, (2023). Stability of different azetidine esters. [Online] Available at: [Link]

  • Ooi, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Online] Available at: [Link]

  • University of Waterloo, (n.d.). What is an Acid and Base Extraction?. [Online] Available at: [Link]

  • International Journal of Pharmacognosy, (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. [Online] Available at: [Link]

  • Chemistry LibreTexts, (2022). 4.8: Acid-Base Extraction. [Online] Available at: [Link]

  • University of Colorado Boulder, (n.d.). Isolation and Purification of Organic Compounds Extraction. [Online] Available at: [Link]

  • Berman, H. M., et al. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Organic Chemistry Portal, (n.d.). Synthesis of azetidines. [Online] Available at: [Link]

  • Arkivoc, (2025). Recent progress in synthesis of 3-functionalized azetidines. [Online] Available at: [Link]

  • Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Online] Available at: [Link]

  • Frontiers, (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Online] Available at: [Link]

  • Molecules, (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Online] Available at: [Link]

  • ACS Medicinal Chemistry Letters, (2013). Metabolically Stable tert-Butyl Replacement. [Online] Available at: [Link]

  • Hoogenboom, R., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Online] Available at: [Link]

  • Angewandte Chemie, (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. [Online] Available at: [Link]

  • Organic Syntheses, (n.d.). Azetidine. [Online] Available at: [Link]

  • Domainex, (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry, (2020). Recent advances in the synthesis and reactivity of azetidines. [Online] Available at: [Link]

Sources

Optimizing reaction temperature for sterically hindered azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Sterically Hindered Azetidines

Introduction: The Stability-Reactivity Paradox

Welcome to the technical support hub for azetidine chemistry. If you are here, you are likely facing the "Azetidine Paradox": Steric hindrance demands higher energy (heat) to overcome the kinetic barrier for functionalization, but that same heat triggers the release of the ring's inherent strain energy (~25.4 kcal/mol), leading to decomposition.

This guide is not a generic recipe book. It is a troubleshooting system designed to help you navigate the narrow thermodynamic window available for 3,3-disubstituted and 2-substituted azetidines.

Module 1: The Thermal Threshold & Stability Profiling

Core Concept: Azetidines are "spring-loaded." While 3,3-disubstitution provides some kinetic stability via the Thorpe-Ingold effect, it creates a massive steric wall against intermolecular reactions (like cross-coupling).

Q: My starting material disappears at >80°C, but no product is formed. What is happening? A: You are likely triggering thermal ring-opening or polymerization before the cross-coupling catalytic cycle can turn over. Azetidines are susceptible to thermal degradation, often initiated by trace Lewis acids or even the metal catalyst itself acting as a Lewis acid.

Troubleshooting Protocol: The "Thermal Ceiling" Test Before committing precious material to a reaction, determine its specific


.
  • Dissolve 10 mg of your azetidine in the reaction solvent (e.g., Toluene or Dioxane).

  • Add the base you intend to use (bases can catalyze elimination).

  • Heat in 10°C increments starting from 60°C, holding for 30 minutes at each step.

  • Monitor via LCMS/NMR for the "Ring-Opening Signature" (see Module 4).

  • Set Reaction T: Your operational temperature must be at least 10°C below this observed threshold.

Module 2: Troubleshooting Buchwald-Hartwig Aminations

Context: This is the most common failure point. The steric bulk of the azetidine prevents coordination to the Pd center, requiring heat that destroys the ring.

Q: I am seeing low conversion with standard Pd conditions (Pd(OAc)2/BINAP). Should I increase the temperature? A: No. Increasing temperature with a first-generation catalyst will only accelerate catalyst deactivation and azetidine decomposition. You must switch to a catalyst system designed for reductive elimination at lower temperatures.

The "Low-Thermal-Load" Protocol:

  • Ligand Selection: Abandon BINAP. Use dialkylbiaryl phosphine ligands.

    • Secondary Amines: Use RuPhos or BrettPhos .[1] These bulky ligands facilitate the difficult reductive elimination step without requiring excessive heat [1].

    • Primary Amines: Use tBuBrettPhos .

  • Pre-Activation Step (Critical):

    • Do not mix everything and heat. The induction period is where your azetidine dies.

    • Step 1: Heat Pd source + Ligand + Base in solvent at 80°C for 5 minutes (activating the catalyst).

    • Step 2: Cool to RT.

    • Step 3: Add the Azetidine.[2][3][4][5][6][7]

    • Step 4: Heat to reaction temperature (start at 60°C).

Data: Ligand Performance vs. Temperature

LigandOpt.[8][9] TempSteric ToleranceRisk of Ring Opening
BINAP >100°CLowHigh
Xantphos 90-100°CMediumHigh
RuPhos 60-80°CHighLow
P(tBu)3 <60°CVery HighVery Low (Air Sensitive)

Module 3: Optimization Workflow Visualization

The following diagram outlines the logical decision tree for optimizing reaction conditions without thermally compromising the scaffold.

AzetidineOptimization Start START: Reaction Failure (Low Yield / Decomposition) CheckDeg Check Degradation: Is SM consumed without Product? Start->CheckDeg ThermalTest Run Thermal Ceiling Test (Solvent + Base only) CheckDeg->ThermalTest Yes (Decomp) StericIssue Kinetic Barrier: Steric bulk preventing approach CheckDeg->StericIssue No (SM remains) LewisAcid Check Lewis Acidity: Is the Catalyst opening the ring? ThermalTest->LewisAcid Stable w/o Catalyst SwitchCat Action: Switch to Pre-catalyst (e.g., Pd(dba)2 -> G3-Palladacycle) ThermalTest->SwitchCat Unstable w/ Base LewisAcid->SwitchCat Yes LigandSwitch Action: Switch Ligand (RuPhos/BrettPhos) StericIssue->LigandSwitch SolventSwitch Action: Switch Solvent (Toluene -> t-Amyl Alcohol) LigandSwitch->SolventSwitch If still slow

Caption: Decision matrix for diagnosing thermal instability vs. kinetic inertness in hindered azetidines.

Module 4: Handling Thermal Degradation (Ring Opening)

Q: How do I distinguish between "reaction failure" and "ring opening" via NMR? A: Ring opening is often silent by TLC (smears) but distinct by NMR.

  • The Signature: Look for the disappearance of the complex multiplets at 3.5–4.5 ppm (ring protons) and the appearance of distinct alkene signals (5.0–6.0 ppm) or "loose" aliphatic chains.

  • Mechanism: Elevated temperatures provide the activation energy for nucleophiles (even weak ones like halides or acetate) to attack the ring carbons, relieving the 25 kcal/mol strain [2].

Q: Can I use Microwave irradiation? A: Yes, but with caution. Microwaves are actually preferred for hindered azetidines because they allow for high ramp rates.

  • Why: You want to spend as little time as possible in the "intermediate zone" where degradation happens but coupling doesn't.

  • Protocol: Set a high "Power Max" but a strict "Temp Limit." Use active air cooling to prevent overshoot.

Module 5: Alternative Activation Strategies (SnAr)

Q: My SnAr reaction requires 120°C in DMSO, but the azetidine degrades. What now? A: The high temperature is likely needed to strip the solvation shell off the nucleophile. You can lower the temperature by changing the nature of the nucleophile rather than the heat.

Protocol: The "Naked Anion" Approach

  • Solvent: Switch from DMSO to THF or DCM .

  • Additive: Add 18-Crown-6 (if using K+ bases) or 15-Crown-5 (if using Na+ bases).

  • Effect: The crown ether sequesters the cation, leaving the azetidine anion "naked" and highly reactive. This often drops the required reaction temperature by 30–50°C, saving the ring from thermal stress [3].

Mechanism of Failure: Thermal Ring Opening

The diagram below illustrates the microscopic pathway that competes with your desired reaction.

RingOpening Azetidine Sterically Hindered Azetidine (Strain: ~25 kcal/mol) Coordination N-Metal Coordination (Increases electrophilicity) Azetidine->Coordination + Catalyst Heat Heat (>80°C) + Lewis Acid (M+) Attack Nucleophilic Attack (by Base/Solvent/Halide) Heat->Attack Accelerates Coordination->Attack Activation Open Ring Opening (Strain Release) Attack->Open Rate Determining Step Product Linear Amine/Alkene (Dead End Product) Open->Product

Caption: Mechanistic pathway of azetidine thermal degradation catalyzed by Lewis acids and heat.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[6] Organic Preparations and Procedures International.

  • Klapars, A., & Buchwald, S. L. (2006). Copper-Catalyzed Amination of Aryl Iodides. Journal of the American Chemical Society.

Sources

Technical Support Center: N-Alkylation and Deprotection of 3-(4-tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and modification of 3-(4-tert-butylphenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable azetidine intermediate into their synthetic routes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the unique challenges associated with this strained heterocyclic system.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the N-protection and deprotection of the 3-(4-tert-butylphenoxy)azetidine core.

Frequently Asked Questions (FAQs)

Q1: Why is the N-protection of 3-(4-tert-butylphenoxy)azetidine necessary?

The secondary amine of the azetidine ring is a nucleophilic and basic center. N-protection is crucial to prevent unwanted side reactions in subsequent synthetic steps, such as acylation, alkylation, or reactions involving strong bases or electrophiles. The protecting group effectively "masks" the reactivity of the nitrogen, allowing for selective modification of other parts of the molecule.

Q2: What are the most common N-protecting groups for this azetidine derivative?

The most common and generally effective protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice depends on the planned downstream reaction conditions.

  • Boc Group: Favored for its stability to a wide range of non-acidic conditions and its straightforward removal with mild to strong acids (e.g., TFA, HCl).

  • Cbz Group: Useful when acid-sensitive functional groups are present elsewhere in the molecule, as it is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).

Q3: My N-deprotection reaction is showing multiple byproducts by LC-MS. What could be happening?

The high ring strain of the azetidine core makes it susceptible to nucleophilic attack and ring-opening, especially under harsh deprotection conditions. For instance, strong acidic conditions for Boc removal can sometimes lead to decomposition if not properly controlled (e.g., prolonged reaction times, high temperatures). The ether linkage at the C3 position is generally stable, but the primary point of instability is the azetidine ring itself.

Experimental Workflow: Protection & Deprotection Cycle

The following diagram illustrates the standard synthetic sequence for the protection and subsequent deprotection of the azetidine nitrogen.

Workflow cluster_0 N-Protection Stage cluster_1 N-Deprotection Stage A 3-(4-tert-butylphenoxy)azetidine (Starting Material) B N-Boc Protected Azetidine A->B Boc₂O, Base (e.g., TEA, DIPEA) Solvent (e.g., DCM) C Deprotected Azetidine Salt B->C Acid (e.g., TFA, HCl in Dioxane) Solvent (e.g., DCM) D Free Base Azetidine (Final Product) C->D Aqueous Base Workup (e.g., NaHCO₃)

Caption: General workflow for N-Boc protection and subsequent acidic deprotection.

Troubleshooting Guide: N-Boc Protection

This section addresses common issues encountered during the protection of the azetidine nitrogen with a Boc group.

Problem 1: Low Yield or Incomplete Conversion to N-Boc Product

  • Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Potential Causes & Solutions:

    • Insufficient Base: The reaction produces an acid byproduct. An inadequate amount of base can slow or stall the reaction.

      • Solution: Ensure at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used.

    • Base Strength: While TEA is often sufficient, the steric hindrance around the azetidine nitrogen may warrant a slightly stronger, non-nucleophilic base.

      • Solution: Switch from TEA to DIPEA. Avoid stronger bases like DBU, which could potentially promote side reactions with the strained ring.

    • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture.

      • Solution: Use a fresh bottle of Boc₂O or verify the purity of your existing stock.

Problem 2: Formation of an Unexpected Urea Byproduct

  • Symptoms: A significant byproduct is observed with a mass corresponding to a di-substituted urea derivative.

  • Potential Cause:

    • Unstable Intermediate: In some cases, the initial activated intermediate can react with another molecule of the azetidine starting material before the Boc group is fully attached, leading to urea formation. This is more common with less reactive amines.

      • Solution: Try adding the Boc₂O solution slowly to the mixture of the azetidine and base. This maintains a low concentration of the activating agent and favors the desired intramolecular reaction. Alternatively, running the reaction at a lower temperature (e.g., 0 °C) can sometimes minimize this side reaction.

Troubleshooting Guide: N-Boc Deprotection

Deprotection is often the most challenging step due to the inherent instability of the strained azetidine ring under acidic conditions.

Problem 1: Reaction is Sluggish or Stalls

  • Symptoms: LC-MS analysis shows a mixture of starting material, product, and potentially the TFA salt of the starting material.

  • Potential Causes & Solutions:

    • Insufficient Acid: The Boc group requires a stoichiometric amount of acid for cleavage, and the resulting free amine will be protonated.

      • Solution: Increase the equivalents of acid. For trifluoroacetic acid (TFA), using it as a co-solvent (e.g., 20-50% v/v in DCM) is a common and effective strategy. For HCl, ensure at least 2-3 equivalents are present.

    • Scavenger Requirement: The tert-butyl cation generated during deprotection is a reactive electrophile that can re-alkylate the starting material or product.

      • Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole (1-5 equivalents).

Problem 2: Product Decomposition or Ring-Opening

  • Symptoms: Low isolated yield with multiple unidentified impurities observed by LC-MS or NMR, suggesting the azetidine ring has been compromised.

  • Potential Causes & Solutions:

    • Harsh Acidic Conditions: Prolonged exposure to strong acid, especially at elevated temperatures, can catalyze the ring-opening of the strained azetidine.

      • Solution: Monitor the reaction closely by TLC or LC-MS (every 15-30 minutes). As soon as the starting material is consumed, immediately quench the reaction. Avoid letting the reaction run overnight if possible. Perform the reaction at 0 °C or room temperature, avoiding heat.

    • Choice of Acid: While TFA is common, its strength can sometimes be detrimental.

      • Solution: Switch to a milder acidic system. A 4M solution of HCl in 1,4-dioxane is a widely used alternative that is often less aggressive than neat TFA.

The following decision tree provides a logical path for troubleshooting a failed N-Boc deprotection.

Troubleshooting Start N-Boc Deprotection Fails Check_Conversion Check Conversion by LC-MS Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete >10% SM Remaining Decomposition Decomposition Observed Check_Conversion->Decomposition <10% SM, Low Yield Action_Incomplete1 Increase Equivalents of Acid (e.g., 50% TFA in DCM) Incomplete->Action_Incomplete1 Action_Decomp1 Reduce Reaction Time (Monitor every 15 min) Decomposition->Action_Decomp1 Action_Incomplete2 Add Cation Scavenger (e.g., Triethylsilane) Action_Incomplete1->Action_Incomplete2 Action_Decomp2 Lower Reaction Temperature (Run at 0 °C) Action_Decomp1->Action_Decomp2 Action_Decomp3 Switch to Milder Acid (e.g., 4M HCl in Dioxane) Action_Decomp2->Action_Decomp3

Caption: Decision tree for troubleshooting N-Boc deprotection issues.

Comparative Summary of Deprotection Conditions

ConditionReagentSolventTemp.Key Considerations
Standard Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 °C to RTFast and effective, but risk of decomposition. Cation scavenger is recommended.
Milder 4M HCl in 1,4-Dioxane1,4-Dioxane or DCM0 °C to RTGenerally slower but cleaner. Good alternative if TFA causes decomposition.
Alternative Trimethylsilyl iodide (TMSI)Acetonitrile or DCM0 °CVery fast and effective for sterically hindered groups, but reagent is moisture-sensitive.

Protocols

Protocol 1: N-Boc Protection of 3-(4-tert-butylphenoxy)azetidine

Materials:

  • 3-(4-tert-butylphenoxy)azetidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-(4-tert-butylphenoxy)azetidine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add Boc₂O portion-wise or as a solution in DCM over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 2: N-Boc Deprotection using TFA

Materials:

  • N-Boc-3-(4-tert-butylphenoxy)azetidine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) (optional, 2.0 eq)

Procedure:

  • Dissolve the N-Boc protected azetidine in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • If using a scavenger, add triethylsilane.

  • Slowly add TFA to the solution to a final concentration of 25-50% (v/v).

  • Stir the reaction at 0 °C to room temperature, monitoring carefully by LC-MS every 15-30 minutes.

  • Once the starting material is fully consumed (typically 1-2 hours), concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: CO₂ evolution!

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free base. The product may be used as is or purified further if necessary.

References

  • Singh, G. P., & Cuny, G. D. (2011). Recent advances in the chemistry of azetidines. Future Medicinal Chemistry, 3(14), 1757–1775. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

Addressing stability challenges of azetidine ethers under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist specializing in drug development and structural optimization, I frequently encounter challenges regarding the stability of strained ring systems.

Azetidine ethers are highly prized in medicinal chemistry for their ability to improve ligand efficiency, modulate physicochemical properties, and act as rigid, three-dimensional scaffolds[1]. However, their inherent structural constraints make them uniquely vulnerable to degradation in acidic environments[1][2].

This guide is designed to provide you with a deep mechanistic understanding of these vulnerabilities, actionable troubleshooting strategies, and self-validating experimental protocols to ensure the integrity of your azetidine ether compounds throughout your synthetic workflows.

Part 1: Mechanistic FAQs – Understanding Azetidine Instability

Q1: Why are azetidine ethers highly susceptible to degradation under acidic conditions? A1: The instability of azetidines is fundamentally driven by thermodynamics and kinetics. Azetidines possess a high degree of inherent ring strain (approximately 25.4 kcal/mol)[2]. In acidic environments, the highly basic azetidine nitrogen (or the adjacent ether oxygen) becomes protonated, forming a reactive azetidinium ion[3]. This protonation significantly lowers the activation energy barrier for nucleophilic attack. Water, chloride ions, or intramolecular nucleophiles can then attack the adjacent carbon via an SN2 pathway, cleaving the C-N or C-O bond to relieve the ring strain, resulting in irreversible ring-opening degradation[1][2][3].

G A Azetidine Ether (High Ring Strain) C Azetidinium Ion (Protonated Nitrogen) A->C B Acidic Environment (Low pH / Lewis Acid) B->C D Nucleophilic Attack (SN2 Pathway) C->D Weakens C-N bond E Ring-Opened Product (Degradation) D->E Relief of strain

Logical flow of acid-catalyzed azetidine ring-opening mechanism.

Q2: How does the pKa of the azetidine nitrogen dictate its acidic stability? A2: The degradation rate is directly proportional to the concentration of the protonated azetidine species[1]. Therefore, the pKa of the azetidine nitrogen is the primary determinant of its stability. By introducing electron-withdrawing groups or conjugating the nitrogen to a heteroaryl ring (e.g., a pyridyl group), the pKa can be substantially lowered[1]. If the pKa is suppressed below the pH of the environment, the nitrogen remains largely unprotonated, effectively shutting down the acid-catalyzed ring-opening pathway[1].

Part 2: Quantitative Data – pKa vs. Stability Profiling

To illustrate the causality between pKa and degradation, the following table summarizes the aqueous stability of various N-substituted azetidines at pH 1.8. Notice how a lower pKa correlates directly with extended half-lives.

N-Substituent TypeExample CompoundCalculated Azetidine pKaMeasured Azetidine pKaHalf-life (T1/2) at pH 1.8Stability Assessment
N-Phenyl Analogue 42.94.3< 5 minHighly Unstable[1]
N-(4-Cyano-phenyl) Analogue 6N/A0.5< 10 minUnstable[1]
N-(2-Pyridyl) Analogue 1-1.1< 0 (Unmeasurable)> 24 hStable[1]

Data derived from forced degradation studies demonstrating that even ~5% protonation (as seen in Analogue 6) is sufficient to drive rapid decomposition[1].

Part 3: Troubleshooting Guide for Synthetic Workflows

Issue A: Ring-opening during N-acylation with acyl chlorides.

  • Symptoms: Low yield of the desired N-acylazetidine ether; presence of γ-chloroamide byproducts in the crude NMR.

  • Root Cause: The reaction of an acyl chloride with an amine generates HCl, which protonates the azetidine. Furthermore, unreacted acyl chlorides can act as weak Lewis acids, coordinating to the nitrogen and promoting SN2 cleavage by the newly generated chloride ions[2].

  • Solution: Perform the reaction under strict cryogenic conditions (0 °C to -78 °C) to kinetically trap the intermediate and slow down the ring-opening activation barrier[2]. Use a non-nucleophilic base (e.g., DIPEA) in slight excess to immediately scavenge generated HCl.

Issue B: Intramolecular decomposition during acidic workups.

  • Symptoms: Rapid degradation of the azetidine ether when pendant nucleophilic groups (like amides or alcohols) are present in the same molecule.

  • Root Cause: Acid-mediated intramolecular ring-opening decomposition occurs via nucleophilic attack of the pendant group onto the protonated azetidine, often forming a lactone or lactam intermediate[1].

  • Solution: Increase the steric bulk around the ether linkage, or expand the alkyl chain spacer between the azetidine and the nucleophile (e.g., from one methylene to two or three) to prevent the formation of favorable 5- or 6-membered transition states[1].

Issue C: Complete cleavage during Boc deprotection.

  • Symptoms: Complete loss of the azetidine ether core when treated with TFA or HCl in dioxane.

  • Root Cause: Strong Brønsted acids used for Boc removal universally protonate the azetidine ring, leading to rapid solvolysis or halide-induced ring opening[2].

  • Solution: Transition to orthogonal protecting group strategies. Utilize a Carboxybenzyl (Cbz) group, which can be removed via hydrogenolysis (H2, Pd/C) under neutral conditions, entirely bypassing the need for acidic exposure[2].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and kinetic trapping mechanisms to verify that your observed results are accurate and reproducible.

Protocol 1: Self-Validating pH Stability Profiling Assay

Purpose: To quantify the half-life (T1/2) of azetidine ethers under simulated gastric or acidic reaction conditions. Self-Validation Mechanism: This protocol includes a structurally matched pyrrolidine or piperidine analog as a negative control. Since these larger rings lack the ~25 kcal/mol ring strain[2], they should remain stable. If the control degrades, the degradation is not strain-specific but rather a general chemical instability of the ether linkage[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the azetidine ether and the pyrrolidine control in anhydrous DMSO.

  • Dilution: Dilute the stocks to a final concentration of 100 µM in acidic aqueous buffers (e.g., pH 1.8 HCl/KCl buffer and pH 2.7 citrate buffer)[1].

  • Incubation: Incubate the vials at a controlled 37 °C in a thermoshaker to simulate physiological or reaction temperatures.

  • Kinetic Sampling & Quenching: Remove 50 µL aliquots at predefined time points (0, 5, 15, 30, 60, 120 mins, and 24 h). Critical Step: Immediately quench the aliquot by diluting it into a cold, basic buffer (pH 8.0). This instantly deprotonates the azetidine, halting the degradation pathway[1].

  • Analysis: Analyze the quenched samples via LC-MS. Plot the natural log of the remaining parent peak area versus time to calculate the pseudo-first-order degradation rate constant (k) and half-life (T1/2).

G S1 1. Prepare Stock (Include Pyrrolidine Control) S2 2. Aliquot into Acidic Buffers S1->S2 S3 3. Incubate at Controlled Temp S2->S3 S4 4. Quench in Basic Buffer (pH 8) S3->S4 S5 5. LC-MS Analysis & Kinetics S4->S5

Step-by-step experimental workflow for azetidine pH stability profiling.

Protocol 2: Cryogenic N-Acylation of Azetidine Ethers

Purpose: To functionalize the azetidine nitrogen without triggering Lewis acid or HCl-mediated ring opening[2]. Self-Validation Mechanism: By quenching the reaction at cryogenic temperatures, we prevent thermal runaway from activating the ring-opening transition state during the workup phase.

Step-by-Step Methodology:

  • Setup: Dissolve the azetidine ether (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to serve as a non-nucleophilic acid scavenger.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. This minimizes the thermal energy available for the ring-opening transition state[2].

  • Reagent Addition: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise over 30 minutes using a syringe pump to prevent localized concentration spikes.

  • Monitoring & Quenching: Monitor the reaction via TLC every 15 minutes. Once the starting material is consumed, quench the reaction at -78 °C with saturated aqueous NaHCO3 before allowing the mixture to warm to room temperature[2].

References

  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.

Sources

Technical Support Center: Overcoming Low Reactivity of 3-(4-Tert-butylphenoxy)azetidine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for nucleophilic substitution reactions involving 3-(4-Tert-butylphenoxy)azetidine, a versatile building block in medicinal chemistry. Its inherent ring strain and substitution pattern can present unique reactivity challenges.[1][2] This resource offers practical, field-proven insights to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with 3-(4-Tert-butylphenoxy)azetidine proceeding so slowly or not at all?

A1: The low reactivity of 3-(4-Tert-butylphenoxy)azetidine in nucleophilic substitution reactions can be attributed to a combination of factors:

  • Steric Hindrance: The bulky tert-butyl group on the phenoxy moiety can sterically hinder the approach of the nucleophile to the C3 position of the azetidine ring.[3][4] This is a significant barrier, particularly for S(_N)2-type reactions which require a specific trajectory for the incoming nucleophile.[5]

  • Poor Leaving Group Ability: The 4-tert-butylphenoxide is not an exceptionally good leaving group. Its efficacy is dependent on its ability to stabilize the negative charge that develops as the C-O bond breaks.[6]

  • Ring Strain: While the inherent strain of the azetidine ring (approximately 25.4 kcal/mol) can in some cases promote ring-opening reactions, it doesn't always translate to facile substitution at the C3 position without proper activation.[7][8]

  • Nucleophile Strength: The nature of the nucleophile itself is a critical factor. Weak nucleophiles will struggle to displace the phenoxy group, especially when faced with steric hindrance.[9]

Q2: I'm observing a complex mixture of products and potential ring-opening. What's happening?

A2: The formation of multiple products, including those resulting from ring-opening, suggests that the reaction conditions may be too harsh or that the azetidine ring is being activated in an unintended way.

  • Lewis Acid or Protic Acid Activation: The nitrogen atom of the azetidine ring can be activated by Lewis acids or protonated by protic acids.[7][10] This activation increases the ring strain and can make the ring susceptible to nucleophilic attack at the carbon atoms, leading to cleavage of the C-N bonds.[11]

  • Elevated Temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for undesired side reactions, including ring-opening and decomposition.[7]

Q3: How can I improve the leaving group ability of the 4-tert-butylphenoxy group?

A3: While directly modifying the phenoxy group itself isn't feasible in this context, you can indirectly improve the overall reaction by activating the substrate. One common strategy is to activate the azetidine nitrogen. By protonating or coordinating a Lewis acid to the nitrogen, you can make the azetidine ring more electron-deficient and thus more susceptible to nucleophilic attack.[12] However, as noted above, this approach must be carefully controlled to avoid unwanted ring-opening reactions.

A more direct, albeit multi-step, approach would involve synthesizing a derivative of 3-hydroxyazetidine where the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, before introducing the nucleophile.[6][13][14]

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

This is the most common issue and can be addressed by systematically optimizing the reaction conditions.

Logical Flow for Troubleshooting Low Conversion

cluster_B Enhancing Nucleophilicity cluster_C Activating the Substrate cluster_D Optimizing Conditions cluster_E Alternative Strategies A Low/No Conversion B Enhance Nucleophilicity A->B Is the nucleophile strong enough? C Activate the Leaving Group (Indirectly) A->C Is the leaving group poor? D Optimize Reaction Conditions A->D Are the conditions optimal? B1 Use a stronger, less hindered nucleophile. B->B1 B2 Increase nucleophile concentration. B->B2 C1 Careful addition of a Lewis acid (e.g., Sc(OTf)3). C->C1 C2 Convert to a better leaving group (e.g., tosylate). C->C2 E Consider Alternative Strategies D->E Still no improvement? D1 Increase temperature moderately. D->D1 D2 Screen different polar aprotic solvents (DMF, DMSO). D->D2 D3 Consider microwave irradiation. D->D3 E1 Phase-Transfer Catalysis. E->E1

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps
Parameter Problem Solution Rationale & Key Considerations
Nucleophile The nucleophile may be too weak or sterically hindered.- Select a stronger, less sterically demanding nucleophile.[9]- Increase the concentration of the nucleophile.A higher concentration can increase the frequency of effective collisions. Stronger nucleophiles have a greater driving force for the reaction.
Solvent The solvent may not be adequately solvating the reactants or may be interfering with the nucleophile.- Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5][15]Polar aprotic solvents solvate the cation of a salt-based nucleophile, leaving the anion "naked" and more reactive.[15] They do not form a strong "solvent cage" around the nucleophile like protic solvents can.[5]
Temperature The reaction may lack sufficient energy to overcome the activation barrier.- Gradually increase the reaction temperature in increments of 10-20 °C.- Consider using microwave irradiation.[16][17][18][19][20]Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. Microwave heating can dramatically shorten reaction times by efficiently transferring energy to polar molecules.[16][18]
Catalysis The electrophilicity of the C3 carbon is insufficient.- Introduce a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, La(OTf)₃).[10]- Employ a phase-transfer catalyst (PTC) if using a biphasic system.[21][22][23]Lewis acids can coordinate to the azetidine nitrogen, withdrawing electron density and making the C3 carbon more electrophilic. PTCs, such as quaternary ammonium salts, facilitate the transfer of an anionic nucleophile from an aqueous or solid phase to the organic phase where the azetidine substrate is dissolved.[21][22]
Issue 2: Formation of Byproducts and Ring-Opening

The presence of significant byproducts often points to reaction conditions that are too harsh or non-selective.

Logical Flow for Minimizing Byproducts

cluster_B Temperature Control cluster_C Catalyst/Acid Modification cluster_D Nitrogen Protection A Byproduct Formation / Ring-Opening B Reduce Reaction Temperature A->B Is the temperature too high? C Modify Catalyst/Acid Usage A->C Are acidic conditions too strong? D Protect the Azetidine Nitrogen A->D Is the nitrogen participating in side reactions? B1 Run the reaction at a lower temperature for a longer duration. B->B1 B2 If using microwave, reduce power and/or temperature. B->B2 C1 Reduce the loading of the Lewis acid. C->C1 C2 Use a milder Lewis acid. C->C2 C3 If using a protic acid, switch to a non-acidic activation method. C->C3 D1 Introduce a suitable protecting group on the azetidine nitrogen (e.g., Boc, Cbz). D->D1 D2 Deprotect after the substitution reaction. D1->D2

Caption: Workflow for minimizing byproduct formation.

Detailed Troubleshooting Steps
Parameter Problem Solution Rationale & Key Considerations
Temperature High temperatures promote side reactions and decomposition.- Lower the reaction temperature and extend the reaction time.- If using microwave heating, reduce the power setting or set a lower maximum temperature.Milder conditions can provide better selectivity for the desired substitution pathway over higher-energy decomposition or ring-opening pathways.
Acidic Conditions Strong Lewis or Brønsted acids can overly activate the azetidine ring, leading to cleavage.[7]- Reduce the concentration of the acid catalyst.- Switch to a milder Lewis acid.- Avoid protic acids if possible.Fine-tuning the acidity is crucial to activate the substrate for substitution without promoting ring-opening.
Protecting Groups The free amine of the azetidine can act as a base or a nucleophile in side reactions.- Protect the azetidine nitrogen with a suitable protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[7]A protecting group can prevent the nitrogen from participating in unwanted side reactions and can also influence the conformation and reactivity of the ring. The choice of protecting group will depend on its stability to the substitution reaction conditions and the ease of its subsequent removal.[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic Substitution

This protocol is recommended for accelerating reactions with moderately strong nucleophiles.

  • Preparation: In a 10 mL microwave vial, dissolve 3-(4-tert-butylphenoxy)azetidine (1.0 eq) and the desired nucleophile (1.5 - 2.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, 3-5 mL).

  • Sealing: Add a magnetic stir bar and securely cap the vial.

  • Irradiation: Place the vial in the microwave reactor. Set the temperature to 100-150 °C and the reaction time to 15-60 minutes.

  • Monitoring: After the initial time, cool the reaction mixture and analyze a small aliquot by TLC or LC-MS to determine the extent of conversion.

  • Optimization: If the reaction is incomplete, increase the temperature or time. If decomposition is observed, reduce the temperature.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Phase-Transfer Catalyzed Nucleophilic Substitution

This method is particularly useful when the nucleophile is an inorganic salt with low solubility in organic solvents.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(4-tert-butylphenoxy)azetidine (1.0 eq) and a nonpolar organic solvent (e.g., toluene, chlorobenzene).

  • Reagents: Add an aqueous solution of the nucleophilic salt (e.g., NaCN, NaN₃, 3-5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), 0.1 eq).

  • Reaction: Heat the biphasic mixture to 80-110 °C with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

References

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(1).
  • Phase-Transfer C
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Leaving group. In Wikipedia.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. St.
  • Phase Transfer C
  • Activation of Alcohols to Nucleophilic Substitution. (2024, January 17). [Video]. YouTube.
  • Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. (2020). Molecules, 25(22), 5484.
  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
  • Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. (2012). Asian Journal of Chemistry, 24(5), 2057-2060.
  • Phase Transfer C
  • Recent progress in synthesis of 3-functionalized azetidines. (2025). Arkivoc, 2025(1), 1-40.
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2021). Chirality, 33(1), 5-21.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2011). The Journal of Organic Chemistry, 76(11), 4443–4454.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (2007). Synthesis, 2007(23), 3691-3702.
  • Microwave-assisted synthesis of azetidines in aqueous media. (2012). In Microwaves in Organic Synthesis (Vol. 1, pp. 297-338).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry, 19(16), 3584-3605.
  • Recent updates and future perspectives in aziridine synthesis and reactivity. (2020). Journal of Organic Chemistry, 85(1), 1-15.
  • 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook.
  • Example for azetidine synthesis by nucleophilic substitution.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry, 10(21), 2600-2619.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2013).
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2024). Beilstein Journal of Organic Chemistry, 20, 1489-1498.
  • Microwave Assisted Synthesis and Antimicrobial Study of Some Novel 2-Azetidinones Derived from 2-(1-Phenylimino-ethyl)-naphthalen-1-ol. (2019). Orbital: The Electronic Journal of Chemistry, 11(3).
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2021). Chirality, 33(1), 5-21.
  • Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(16), 3584-3605.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024, June 27). MIT Department of Chemistry.
  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022).
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid C
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • 11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts.
  • 1220027-45-1|3-(4-(tert-Butyl)-2-methylphenoxy)azetidine. BLDpharm.
  • Azetidine synthesis. Organic Chemistry Portal.
  • For a nucleophilic substitution reaction, what is the order of reactivity for the acid derivatives of following groups: -NH2, -OCH3 , -OCH2CH3 ?. Quora.

Sources

Technical Support Center: Crystallization of 3-(4-Tert-butylphenoxy)azetidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a centralized technical resource for researchers, chemists, and pharmaceutical development professionals working on the crystallization of 3-(4-tert-butylphenoxy)azetidine and its various salt forms. Azetidines are valuable scaffolds in medicinal chemistry, but their inherent polarity and basicity can present unique challenges during crystallization and purification.[1][2][3] This document provides in-depth troubleshooting protocols and answers to frequently asked questions to facilitate the development of robust and reproducible crystallization processes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying rationale and actionable protocols for resolution.

Q1: My experiment resulted in an oil or failed to produce any solid material. What are the causes and how can I induce crystallization?

Expert Analysis: The formation of an oil ("oiling out") or complete failure to crystallize typically indicates one of several conditions: the degree of supersaturation is too high, the compound's solubility in the chosen solvent is excessive even at low temperatures, or significant impurities are present that inhibit nucleation.[4] Supersaturation is the fundamental driving force for crystallization; however, if a solution becomes too supersaturated, the system can bypass the normal nucleation and growth pathway, leading to the separation of a liquid phase (the oil) instead of an ordered solid.[5]

Troubleshooting Protocol:

  • Reduce Supersaturation & Induce Nucleation:

    • Scratching Method: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point.[6]

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal (a "seed") to the supersaturated solution. This bypasses the difficult primary nucleation step and promotes controlled crystal growth on the existing lattice.[4]

    • Reduce Temperature Slowly: If cooling, ensure the rate is slow (e.g., 5-10 °C/hour).[7] Rapid cooling can cause the solution to plunge deep into the supersaturated region, favoring oiling out.[5]

  • Solvent System Modification:

    • Concentration Adjustment: Your solution may be too concentrated. Re-heat the solution to dissolve the oil, add a small additional volume (10-20%) of the primary solvent to reduce the concentration, and attempt to cool again.[6]

    • Anti-solvent Addition: This is a highly effective technique. The 3-(4-tert-butylphenoxy)azetidine salt is likely soluble in a polar solvent (e.g., methanol, isopropanol) and insoluble in a non-polar solvent (e.g., heptane, MTBE).

      • Dissolve the compound in a minimum amount of the "good" polar solvent.

      • Slowly add the non-polar "anti-solvent" dropwise at a constant temperature until slight, persistent turbidity (cloudiness) is observed.

      • Add a few drops of the "good" solvent to redissolve the turbidity, then allow the system to cool slowly. This brings the solution to a state of controlled supersaturation.[5]

  • Purity Check:

    • Impurities can significantly inhibit crystallization.[8] If the above methods fail, consider re-purifying the starting material. For a basic compound like an azetidine derivative, an acid-base workup can be effective at removing non-basic impurities.[1]

Troubleshooting Workflow: From Oiling Out to Crystalline Solid

G start Problem Observed: Oiling Out or No Crystals is_cloudy Is the solution cloudy or turbid? start->is_cloudy scratch 1. Scratch flask with glass rod. 2. Add a seed crystal. is_cloudy->scratch Yes clear_solution Solution is Clear is_cloudy->clear_solution No success1 Crystals Formed scratch->success1 slow_cool Cool solution slowly to sub-ambient temperature (e.g., 0-5 °C) clear_solution->slow_cool slow_cool->success1 Crystals Form add_antisolvent Perform Anti-Solvent Addition: Slowly add a non-polar solvent (e.g., Heptane, Toluene) until turbidity appears. slow_cool->add_antisolvent No Crystals add_antisolvent->success1 Crystals Form reheat_add_solvent Re-heat to dissolve. Add 10% more 'good' solvent. Attempt slow cooling again. add_antisolvent->reheat_add_solvent Oiling Occurs reheat_add_solvent->slow_cool failure Persistent Oiling: Re-evaluate purity and solvent system. reheat_add_solvent->failure

Caption: Decision tree for troubleshooting common crystallization failures.

Q2: My product crystallized, but as very fine needles or a powder. How can I obtain larger, more well-defined crystals?

Expert Analysis: Crystal morphology (habit) is dictated by the relative growth rates of different crystal faces.[9] The formation of fine needles or microcrystals is typically a result of very rapid nucleation compared to crystal growth.[5] This "crashing out" is often caused by excessive supersaturation, rapid cooling, or insufficient mixing. Impurities can also act as "habit modifiers" by adsorbing to specific crystal faces and inhibiting their growth, leading to changes in the overall shape.[9] Larger, more equant (uniform) crystals are generally preferred for easier filtration, washing, and better flow properties in downstream processing.[10]

Troubleshooting Protocol:

  • Control the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate significantly. A programmed, linear ramp (e.g., 1-5 °C/hour) is ideal. This allows crystals to grow larger rather than forming many small nuclei.

    • Use More Solvent: Dissolve your compound in slightly more than the minimum amount of hot solvent. This keeps the compound soluble for longer during the cooling process, slowing down the initial crystallization event and promoting slower growth.[6]

  • Optimize the Solvent Environment:

    • Solvent Choice: Solvents with higher viscosity can sometimes slow down diffusion to the crystal surface, promoting more orderly growth. Experiment with different solvent systems.

    • Reslurrying: If you have already isolated fine needles, you can improve their morphology by reslurrying. Suspend the crystals in a solvent in which they are sparingly soluble (or in the mother liquor) and stir at a constant temperature for several hours. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, resulting in a more uniform and larger particle size distribution.[9]

  • Mechanical Factors:

    • Agitation: Reduce the agitation speed. While stirring is necessary for heat and mass transfer, excessively high shear can lead to secondary nucleation (new crystals forming from collisions) and crystal breakage, resulting in a smaller particle size.[7][10]

Q3: I am getting inconsistent results between batches, and I suspect polymorphism. How do I screen for and control polymorphs?

Expert Analysis: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[5] Different polymorphs can have significantly different physical properties, including solubility, stability, and bioavailability, making control of polymorphism a critical issue in pharmaceutical development.[10] The formation of a specific polymorph is governed by both thermodynamics (which form is most stable) and kinetics (which form nucleates fastest).[5] Small changes in crystallization conditions—such as solvent, temperature, cooling rate, or impurities—can favor the formation of one polymorph over another.[5]

Screening and Control Strategy:

  • Systematic Polymorph Screen: The goal is to intentionally crystallize the compound under a wide variety of conditions to discover as many forms as possible.

    • Solvent Variation: Crystallize the azetidine salt from a diverse range of solvents covering different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, aromatic hydrocarbons, water).[11] High-throughput screening in 96-well plates is an efficient method for this.[12][13]

    • Method Variation: For each solvent system, explore different crystallization methods: slow cooling, fast cooling (crash), slow evaporation, and anti-solvent addition.

    • Characterization: Analyze the solid from each experiment using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify unique crystalline forms.

  • Controlling the Polymorphic Outcome:

    • Seeding: Once the desired, most stable polymorph has been identified, the most robust way to ensure its consistent formation is to use seed crystals of that specific form in every batch. This directs the crystallization process to produce the intended structure.

    • Process Parameter Control: Strictly control all crystallization parameters: solvent choice, concentration, temperature profile, agitation, and holding times. Batch-to-batch inconsistency is often a result of poor process control.[14]

Frequently Asked Questions (FAQs)
Q1: How should I approach solvent selection for crystallizing a 3-(4-tert-butylphenoxy)azetidine salt, such as the HCl salt?

The ideal solvent for crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[11] Given that 3-(4-tert-butylphenoxy)azetidine hydrochloride is a salt, it will have significantly higher polarity than its free base.

  • Good Primary Solvents: Polar, protic solvents like methanol, ethanol, and isopropanol are excellent starting points. They can engage in hydrogen bonding and effectively solvate the ionic salt at higher temperatures.

  • Potential Anti-solvents: Less polar solvents in which the salt is poorly soluble are needed for anti-solvent crystallization. Good candidates include esters (ethyl acetate), ketones (acetone), ethers (MTBE), or hydrocarbons (toluene, heptane). The solvent and anti-solvent must be miscible.[5]

  • Aqueous Systems: Mixtures of water with water-miscible solvents like isopropanol or acetone are also highly effective for crystallizing salts.[7]

A systematic screening approach is recommended. A summary of potential solvents is provided in the table below.

Solvent ClassExample SolventBoiling Point (°C)Polarity IndexTypical Use
Alcohols Isopropanol (IPA)82.63.9Primary Solvent
Ethanol78.44.3Primary Solvent
Ketones Acetone56.05.1Primary Solvent / Anti-solvent
Esters Ethyl Acetate77.14.4Anti-solvent
Ethers MTBE55.22.5Anti-solvent
Hydrocarbons Heptane98.40.1Anti-solvent
Toluene110.62.4Anti-solvent
Aqueous Water100.010.2Co-solvent / Anti-solvent
Q2: Why is forming a salt of 3-(4-tert-butylphenoxy)azetidine often necessary for crystallization?

The free base of 3-(4-tert-butylphenoxy)azetidine contains a secondary amine, which is a basic and polar functional group.[1] However, the bulky tert-butylphenoxy group adds significant non-polar character. This combination can lead to high solubility in many organic solvents and a tendency to remain as an oil.

Converting the basic nitrogen to a salt (e.g., hydrochloride, hydrobromide, mesylate) introduces ionic character.[15] This typically achieves two goals:

  • Reduces Solubility: The resulting salt is often significantly less soluble in common organic solvents than the free base, making crystallization more feasible.

  • Increases Crystalline Nature: The strong, ordered ionic interactions in a salt lattice can provide the necessary energy to favor the formation of a stable, well-defined crystal structure over a disordered amorphous oil. Protonated amines are known to crystallize more readily than their neutral counterparts.[4]

Q3: How do residual impurities from the synthesis affect my crystallization?

Even low levels of impurities can have a profound impact on crystallization outcomes.[10] Structurally related impurities are particularly problematic.

  • Inhibition of Nucleation: Impurities can increase the energy barrier for nucleation, widening the metastable zone and making it harder for crystals to form, often leading to oiling out.

  • Alteration of Crystal Habit: Impurities can selectively adsorb onto growing crystal faces, slowing or halting their growth and altering the final crystal shape (e.g., causing needles instead of blocks).[9]

  • Decreased Purity: Impurities can become incorporated into the crystal lattice or adsorbed onto the crystal surface, reducing the purity of the final product. In some cases, this can require an additional recrystallization step.

  • Impact on Yield: High concentrations of impurities can increase the solubility of the main compound in the mother liquor, thereby reducing the final isolated yield.[9]

A thorough understanding and control of the impurity profile of the crude material is essential for developing a robust crystallization process.

References
  • Sleightholme, J., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
  • Sleightholme, J., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ACS Omega.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • STAX. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives.
  • EPFL. (n.d.). Guide for crystallization.
  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis.
  • Organic Syntheses. (n.d.). azetidine.
  • BenchChem. (n.d.). In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide.
  • Save My Exams. (2026). Preparing Soluble Salts.
  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Hampton Research. (n.d.). Crystallization Screening.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • BenchChem. (n.d.). In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide.
  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • American Chemical Society. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • ResearchGate. (n.d.). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond.
  • Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • CymitQuimica. (n.d.). CAS 943060-59-1: 3-Boc-Aminomethyl Azetidine HCl.

Sources

Validation & Comparative

Advanced HPLC Method Development for Purity Analysis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Paradox

Azetidine derivatives occupy a unique and challenging niche in small molecule drug discovery. As four-membered nitrogen heterocycles, they offer desirable pharmacokinetic profiles (lower lipophilicity, metabolic stability compared to larger rings) but present significant analytical hurdles.

The core challenge—or "Azetidine Paradox"—is that the very ring strain (~25 kcal/mol) that drives their biological reactivity also renders them chemically unstable during standard chromatographic workflows. Furthermore, their high polarity and basicity often lead to poor retention and peak tailing on traditional C18 columns.

This guide moves beyond generic HPLC templates to provide a scientifically grounded strategy for analyzing these fragile, polar compounds. We compare traditional Reversed-Phase (RP) techniques against Hydrophilic Interaction Liquid Chromatography (HILIC) and provide a validated, stability-indicating protocol.

Strategic Comparison: Selecting the Stationary Phase

For azetidine purity analysis, the "default" choice of C18 with acidic modifiers is often a failure point. Below is an objective comparison of three dominant methodologies based on experimental outcomes for polar, basic azetidine derivatives (e.g., azetidine-3-carboxylic acid, N-sulfonyl azetidines).

Table 1: Comparative Performance Matrix
FeatureMethod A: Traditional C18 Method B: High pH RP (Hybrid) Method C: HILIC (Recommended)
Stationary Phase Alkyl-bonded Silica (C18)Hybrid Organic-Silica (C18/Phenyl)Amide or Zwitterionic Bonded Phase
Mobile Phase Water/ACN + 0.1% TFA (pH ~2.0)10mM Ammonium Bicarbonate (pH 10)90% ACN / 10mM Ammonium Formate (pH 3.5)
Retention of Polar Azetidines Poor. Elutes near void volume (

).
Moderate. Deprotonation increases hydrophobicity.Excellent. Retains highly polar species (

).
Peak Shape (Basicity) Sharp (Ion-pairing effect of TFA).Excellent (Neutrals don't interact with silanols).Good (Buffer suppression of ion exchange).
Analyte Stability High Risk. Acid-catalyzed ring opening is common [1, 2].Moderate Risk. Base-sensitive degradation possible.High Stability. High organic content reduces hydrolysis rates.
MS Compatibility Poor (TFA suppresses ionization).Good.Superior. High organic boosts desolvation.[1]
Expert Insight: The Causality of Failure
  • Why Method A Fails: While TFA masks silanols, the low pH (< 2.5) protonates the azetidine nitrogen (

    
    ). This protonation activates the strained ring toward nucleophilic attack by water (hydrolysis), generating ring-opened impurities during the run. This creates "ghost peaks" and false purity data [2].
    
  • Why Method C Wins: HILIC operates with high organic content (>70% ACN). Even if an acidic buffer is used, the low water concentration kinetically inhibits the hydrolysis of the strained ring, preserving sample integrity while retaining the polar analyte.

Method Development Decision Framework

The following diagram outlines the logical flow for selecting the optimal separation mode based on the physicochemical properties of the specific azetidine derivative.

Azetidine_Method_Selection Start Start: Azetidine Derivative Characterization Check_LogP Check LogP / Polarity Start->Check_LogP Is_Polar Polar (LogP < 0) Check_LogP->Is_Polar Hydrophilic Is_NonPolar Non-Polar (LogP > 1) Check_LogP->Is_NonPolar Hydrophobic Select_HILIC RECOMMENDED: HILIC Mode (Amide/Zwitterionic) Is_Polar->Select_HILIC Retention Required Check_Stability Acid Stability Test (Incubate pH 2, 1hr) Is_NonPolar->Check_Stability Stable_Acid Stable in Acid Check_Stability->Stable_Acid Unstable_Acid Unstable / Ring Opening Check_Stability->Unstable_Acid Select_RPC_Acid Standard RP-HPLC (C18 + Formic Acid) Stable_Acid->Select_RPC_Acid Standard Workflow Unstable_Acid->Select_HILIC Alternative Select_RPC_HighPH High pH RP-HPLC (Hybrid C18 + NH4OH) Unstable_Acid->Select_RPC_HighPH Suppress Protonation

Figure 1: Decision tree for selecting chromatographic modes for azetidine analysis. Note the critical branch point at Acid Stability.

Validated Experimental Protocol: HILIC Purity Analysis

This protocol is designed for polar azetidine derivatives (e.g., Azetidine-3-carboxylic acid or amino-azetidines) where C18 fails to provide retention.

Instrumentation & Reagents[2][3][4][5][6][7][8][9]
  • System: UHPLC with DAD (190-400 nm) and optional MS detector (QDa or SQ).

  • Column: Amide-bonded particles (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Rationale: Amide phases provide hydrogen bonding retention for polar azetidines without the strong ionic interactions of bare silica that cause tailing.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Parameters[2][3][4][5][6][7][8][9][10]
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Injection Volume: 2 µL (Critical: See Diluent Strategy).

  • Detection: UV 210 nm (for amide backbone) or MS (ESI+).

Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.095Initial Hold (Equilibration)
1.095Injection
10.060Linear Gradient (Elute Polars)
12.060Hold
12.195Return to Initial
18.095Re-equilibration (Mandatory)
Critical Success Factor: The Sample Diluent

In HILIC, injecting a sample dissolved in 100% water causes "solvent mismatch," leading to massive peak distortion and breakthrough.

  • Protocol: Dissolve the azetidine sample in 50:50 ACN:Water (stock), then dilute to 90:10 ACN:Water for the final injection vial.

  • Verification: The sample solvent must be as close to the initial mobile phase (95% ACN) as solubility permits.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), implement these system suitability tests:

  • Ring Stability Check:

    • Inject the standard immediately after preparation (

      
      ).
      
    • Re-inject after 4 hours in the autosampler (

      
      ).
      
    • Pass Criteria: No new peaks >0.1% area; main peak area retains 98-102%. If degradation occurs, cool autosampler to 4°C or switch to aprotic diluents (e.g., pure ACN if soluble).

  • HILIC Hysteresis Control:

    • HILIC columns require longer equilibration than RP.

    • Protocol: If retention times drift >2% between injections, increase the re-equilibration time in the gradient (Step 4.3) from 6 minutes to 10 minutes.

  • Detection of Non-Chromophoric Impurities:

    • Many azetidine precursors lack UV chromophores.

    • Solution: Use a Charged Aerosol Detector (CAD) or MS in parallel with UV to ensure mass balance purity.

Workflow: Stability-Indicating Impurity Profiling

The following diagram illustrates the workflow for identifying degradation products (ring opening) versus synthetic impurities.

Azetidine_Impurity_Profiling Sample Azetidine Sample Stress_Acid Stress: 0.1N HCl (Ring Opening Risk) Sample->Stress_Acid Stress_Ox Stress: H2O2 (N-Oxidation) Sample->Stress_Ox HPLC_Run HILIC-MS Analysis Stress_Acid->HPLC_Run Stress_Ox->HPLC_Run Data_Analysis Compare Chromatograms HPLC_Run->Data_Analysis Result_Hydrolysis Peak @ M+18 (Hydrolysis Product) Data_Analysis->Result_Hydrolysis New Peaks Found Result_Stable Single Peak (Stable) Data_Analysis->Result_Stable No Change

Figure 2: Workflow for distinguishing process impurities from degradation products.

References

  • Wessel, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

Sources

Comparing bioactivity of 3-(4-Tert-butylphenoxy)azetidine vs piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-(4-tert-butylphenoxy)azetidine versus its piperidine analogs (e.g., 4-(4-tert-butylphenoxy)piperidine). It is designed for medicinal chemists and drug discovery scientists evaluating scaffold hopping strategies to optimize physicochemical properties (pKa, LogP) and metabolic stability while maintaining target potency.

Executive Summary: The Scaffold Hop

In medicinal chemistry, replacing a six-membered piperidine ring with a four-membered azetidine ring is a strategic "scaffold hop" used to modulate physicochemical properties without significantly altering the pharmacophore's vector.

For the specific case of 3-(4-tert-butylphenoxy)azetidine (Target A) vs. 4-(4-tert-butylphenoxy)piperidine (Target B), the transition represents a shift from a flexible, lipophilic core to a rigid, less lipophilic, and metabolically distinct scaffold. This guide analyzes the bioactivity implications of this change, particularly in the context of GPCR targets like MCH1 (Melanin-Concentrating Hormone Receptor 1) and Histamine H3 , where these motifs are privileged structures.

Key Comparative Metrics
FeaturePiperidine Scaffold (Target B)Azetidine Scaffold (Target A)Impact of Switch
Ring Size 6-membered (Chair conformation)4-membered (Puckered/Planar)Reduced molecular volume; altered vector angles.
Lipophilicity (cLogP) High (~3.7 - 4.2)Moderate (~2.5 - 3.0)Decrease of ~1.0–1.5 log units . Critical for lowering CNS non-specific binding.
Basicity (pKa) ~11.2 (Secondary amine)~11.3 (Secondary amine)Minimal change in pKa, but significant change in solvation energy.
Metabolic Stability Prone to CYP450 oxidation at

-carbons.

-carbons are sterically hindered/strained.
Increased stability ; reduced intrinsic clearance (

).
hERG Liability High risk (due to lipophilicity + basicity).Lower risk.Reduced hydrophobic interaction with hERG channel pore.

Detailed Bioactivity Analysis[1]

Pharmacodynamics: Receptor Binding & Potency

The 4-tert-butylphenoxy moiety is a classic "lipophilic anchor" used to engage hydrophobic pockets in GPCRs (e.g., MCH1R, H3R, Dopamine D2).

  • Piperidine Analog : The piperidine ring provides a perfect chair conformation that projects the basic nitrogen and the lipophilic tail at a distance of ~5.5 Å. This is often the "gold standard" for binding affinity but suffers from poor "drug-like" properties due to high lipophilicity.

  • Azetidine Analog : The azetidine ring constrains the N-O distance. Despite the contraction, the vectors often align surprisingly well with piperidine because the C-N bonds in azetidine are longer (1.48 Å) due to ring strain, and the bond angles (90°) alter the projection.

    • Case Study (MCH1R): In MCH1 antagonists, replacing piperidine with azetidine typically maintains potency (Ki < 10 nM) while significantly lowering lipophilicity (LogD). The azetidine core is a known "privileged scaffold" for MCH1, often showing superior selectivity over off-targets like the hERG channel.

Pharmacokinetics: Metabolic Stability

The primary driver for this scaffold hop is metabolic stability.

  • Piperidine Liability : The carbons adjacent to the nitrogen (

    
    -positions) are electron-rich and accessible, making them prime targets for CYP450-mediated N-dealkylation or hydroxylation.
    
  • Azetidine Solution : The high ring strain (~26 kcal/mol) and the geometric distortion of the

    
    -carbons in azetidine make enzymatic oxidation energetically unfavorable. Furthermore, the 4-membered ring is less lipophilic, reducing the compound's affinity for the CYP active site initially.
    

Mechanism of Action & Signaling Pathways

The following diagram illustrates the downstream signaling of the MCH1 receptor, a primary target for these phenoxy-amine scaffolds, and how the antagonist (Azetidine/Piperidine) intervenes.

MCH1_Signaling cluster_inhibition Therapeutic Effect Ligand MCH (Agonist) MCH1R MCH1 Receptor (GPCR) Ligand->MCH1R Activates Antagonist 3-(4-t-Bu-phenoxy)azetidine (Antagonist) Antagonist->MCH1R Blocks Gi_Go Gi/Go Protein MCH1R->Gi_Go Couples to AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi_Go->Ca_Channel Inhibits ERK ERK/MAPK Pathway Gi_Go->ERK Activates cAMP cAMP Levels AC->cAMP Reduces Effect Appetite Stimulation Energy Conservation cAMP->Effect Modulates ERK->Effect Modulates

Caption: Mechanism of Action for MCH1R antagonism. The azetidine derivative blocks the receptor, preventing Gi/Go coupling and downstream appetite stimulation.

Experimental Protocols

Synthesis of 3-(4-Tert-butylphenoxy)azetidine

This protocol uses a nucleophilic aromatic substitution (


) or Mitsunobu approach. The 

route is preferred for electron-deficient phenols, but for electron-rich phenols like 4-tert-butylphenol, a Mitsunobu reaction with N-Boc-3-hydroxyazetidine is standard.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • 4-Tert-butylphenol (1.1 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation : Dissolve N-Boc-3-hydroxyazetidine, 4-tert-butylphenol, and

    
     in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
    
  • Addition : Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction : Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup : Concentrate solvent in vacuo. Triturate the residue with cold ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification : Purify the filtrate via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Deprotection : Dissolve the purified intermediate in DCM. Add TFA (10 eq) at 0°C and stir for 2 hours to remove the Boc group. Basify with

    
     and extract to yield the free amine.
    
Microsomal Stability Assay (Metabolic Stability)

This assay compares the intrinsic clearance (


) of the azetidine vs. piperidine analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (1 µM final conc. in buffer)

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide)

Protocol:

  • Pre-incubation : Mix HLM (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound (1 µM) at 37°C for 5 minutes.

  • Initiation : Add NADPH regenerating system to start the reaction.

  • Sampling : At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching : Immediately add aliquots to 150 µL of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis : Analyze supernatant via LC-MS/MS. Plot

    
     vs. time.
    
  • Calculation :

    
    
    
    
    

Expected Result : The azetidine analog typically shows a 2-3 fold increase in half-life (


) compared to the piperidine analog due to steric protection of the 

-carbons.

Decision Matrix: When to Use Which?

The following decision tree assists in selecting the appropriate scaffold based on lead optimization needs.

Decision_Tree Start Lead Compound Optimization (Phenoxy-Amine Core) Check_LogP Is Lipophilicity (LogP) > 3.5? Start->Check_LogP Check_Metab Is Metabolic Clearance High? Check_LogP->Check_Metab Yes Use_Piperidine SELECT PIPERIDINE (Maximizes Potency, Easy Synthesis) Check_LogP->Use_Piperidine No (LogP is fine) Check_Potency Is Target Potency Maintained? Check_Metab->Check_Potency Yes Check_Metab->Use_Piperidine No Use_Azetidine SELECT AZETIDINE (Lowers LogP, Improves Stability) Check_Potency->Use_Azetidine Yes Check_Potency->Use_Piperidine No (Loss of affinity)

Caption: Strategic decision tree for scaffold hopping between piperidine and azetidine based on ADME properties.

References

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[1] Journal of Medicinal Chemistry, 59(6), 2497–2511. Link

  • Sirohi, S., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(10), 2822-2836. Link

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449. Link

  • BenchChem. (2025).[2][3][4] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem Technical Guides. Link

  • Hogendorf, A. S., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2305-2315. Link

Sources

Comparative study of azetidine vs pyrrolidine linkers in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Efficacy: A Comparative Technical Guide to Azetidine vs. Pyrrolidine Linkers in Drug Design

Executive Summary: This guide provides a critical analysis of azetidine (4-membered) versus pyrrolidine (5-membered) nitrogen heterocycles as linkers in medicinal chemistry.[1][2] While pyrrolidine remains a standard, accessible scaffold, the shift to azetidine represents a high-value tactic for optimizing Ligand Lipophilicity Efficiency (LLE). This guide synthesizes physicochemical data, metabolic stability profiles, and synthetic protocols to empower decision-making in hit-to-lead optimization.

Part 1: Physicochemical & Structural Analysis

The Causality of Ring Contraction

The transition from pyrrolidine to azetidine is not merely a reduction in molecular weight; it is a strategic manipulation of the "Magic Methyl" effect's inverse . By removing a methylene group and increasing ring strain, you fundamentally alter the electronic and steric landscape of the molecule.

Lipophilicity and Basicity (The Paradox)

Contrary to the trend observed in aziridines (3-membered,


), aliphatic azetidines maintain a high basicity (

), comparable to pyrrolidines. However, the solvation of the cation differs significantly.
  • Lipophilicity (

    
    ):  Azetidines consistently lower 
    
    
    
    compared to pyrrolidines. The exposed nitrogen lone pair in the strained ring accepts hydrogen bonds more effectively from water, increasing aqueous solubility.
  • Basicity (

    
    ):  For N-alkyl linkers, both rings are highly basic. However, for N-aryl systems (common in kinase inhibitors), the azetidine nitrogen exhibits distinct electronic coupling due to the planarity enforced by ring strain, often modulating the electronic properties of the attached aryl group more strongly than the flexible pyrrolidine.
    

Table 1: Comparative Physicochemical Metrics

FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Impact on Drug Design
Bond Angles (Internal) ~90° (Square planar/puckered)~109° (Envelope puckering)Azetidine offers rigid, orthogonal exit vectors.
Ring Strain ~26 kcal/mol~6 kcal/molAzetidine is harder to synthesize but offers unique metabolic resistance.

(approx)
-0.4 to -0.8 (vs. Pyrrolidine)ReferenceAzetidine improves LLE and solubility.
Conformational Entropy Low (Rigid)Medium (Flexible)Azetidine reduces entropic penalty upon binding.
hERG Liability Generally LowerHigherLower lipophilicity of Azetidine reduces hERG channel trapping.
Geometric Vector Analysis

The decision to use azetidine should be driven by structural biology. Pyrrolidine adopts an "envelope" conformation that can flop, creating a swept volume that may clash with tight pockets. Azetidine is relatively rigid.[2]

VectorAnalysis cluster_0 Pyrrolidine (Flexible) cluster_1 Azetidine (Rigid) P_Conf Envelope Conformation (Dynamic Puckering) P_Vec Exit Vector: Variable Angle (~109°) P_Conf->P_Vec High Entropy Target Binding Pocket Fit P_Vec->Target Induced Fit (Penalty) A_Conf Puckered Square (High Barrier to Inversion) A_Vec Exit Vector: Defined Angle (~90°) A_Conf->A_Vec Low Entropy A_Vec->Target Lock & Key (Affinity Gain)

Figure 1: Geometric impact of ring size on binding entropy and vector alignment.

Part 2: ADME & Metabolic Stability

The Metabolic Switch

A common failure mode for pyrrolidine linkers is


-carbon oxidation  by Cytochrome P450 enzymes. The accessible hydrogens adjacent to the nitrogen are prime targets for oxidative dealkylation, leading to ring opening or reactive iminium ion formation (potential genotoxicity).

Why Azetidine Wins:

  • Steric Shielding: The puckered geometry of azetidine often hinders the approach of the P450 heme iron-oxo species to the

    
    -protons.
    
  • Electronic Deactivation: The high s-character of the C-H bonds in the strained ring makes them stronger and less acidic, raising the activation energy for hydrogen abstraction.

Experimental Protocol: Microsomal Stability Assay To validate the stability advantage of your azetidine analog:

  • Preparation: Prepare 10 mM stock solutions of the Azetidine and Pyrrolidine analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Part 3: Synthetic Feasibility & Protocols

The Synthetic Bottleneck

Synthesizing azetidines is thermodynamically unfavorable compared to pyrrolidines. A major pitfall is the rearrangement of azetidine precursors into pyrrolidines during cyclization, driven by the release of ring strain.

Decision Tree for Synthesis

Avoid "standard" reductive amination conditions if the ring is not yet formed. Use the following logic to prevent pyrrolidine contamination.

SynthesisLogic Start Target: Azetidine Linker Route Is the Azetidine ring already formed? Start->Route Yes Yes (Commercial Building Block) Route->Yes Direct Coupling No No (De Novo Cyclization) Route->No Cyclization Risk Coupling Standard Reductive Amination or SnAr Coupling Yes->Coupling Risk Risk: Thermodynamic Rearrangement to Pyrrolidine No->Risk Sol Solution: 4-exo-tet Cyclization (Kinetic Control) Risk->Sol Method Use 1,3-amino alcohols Activate alcohol (Ts/Ms) Base: NaH or tBuOK (Strong) Sol->Method

Figure 2: Synthetic workflow to avoid thermodynamic rearrangement to pyrrolidine.

Protocol: Robust Azetidine Coupling (SnAr)

For attaching an azetidine linker to a heteroaryl chloride (common in kinase inhibitors).

  • Reagents: 3-hydroxyazetidine HCl (1.2 eq), Heteroaryl Chloride (1.0 eq), DIPEA (3.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: Avoid protic solvents which may encourage side reactions.

  • Procedure:

    • Dissolve Heteroaryl Chloride in NMP (0.2 M).

    • Add DIPEA and stir at RT for 5 min.

    • Add 3-hydroxyazetidine HCl.

    • Heat to 80-100°C. Monitor by LCMS. Azetidines react slower than pyrrolidines due to steric bulk near the nitrogen.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove NMP), dry over MgSO4.

  • Validation: Check NMR. Azetidine protons typically appear as multiplets at

    
     3.5-4.5 ppm. Ensure no pyrrolidine impurity (distinct triplets/multiplets) is present.
    

Part 4: Case Study Comparison

Data-Driven Optimization: DDR1 Kinase Inhibitors

A recent study on DDR1 inhibitors (Targeting fibrosis) perfectly illustrates the Azetidine advantage.

  • Baseline (Indoline/Pyrrolidine): The initial leads possessed high lipophilicity (

    
    ) and moderate metabolic stability.
    
  • Modification: Ring contraction to Azetidine (Compound 37).

Comparative Performance Data:

MetricPyrrolidine AnalogAzetidine Analog (Cmpd 37)Verdict
Potency (

)
12 nM4 nMAzetidine maintained/improved potency via rigid positioning.
Lipophilicity (

)
2.81.5Major Win: Significant reduction in lipophilicity.
hERG Inhibition 4.5 µM> 30 µMSafety Win: Reduced cardiac risk due to lower LogD.
Kinase Selectivity ModerateHighRigid vector reduced off-target binding.

Interpretation: The azetidine linker did not just act as a passive connector; its lower lipophilicity reduced non-specific binding (hERG), while its rigidity locked the pharmacophore into the active conformation, improving potency.

References

  • DDR1 Inhibitor Case Study: "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors." Journal of Medicinal Chemistry, 2026. [Link]

  • Metabolic Stability Mechanisms: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [Link]

  • Synthetic Challenges: "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry applications." University of Birmingham Theses. [Link]

  • Physicochemical Properties: "Azetidine, pyrrolidine and hexamethyleneimine: Crystal structures and properties." Acta Crystallographica. [Link]

Sources

Analytical Reference Standards for 3-(4-Tert-butylphenoxy)azetidine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The quantification and quality control of 3-(4-Tert-butylphenoxy)azetidine—a structurally unique, rigidified molecular scaffold used in advanced medicinal chemistry—presents distinct analytical challenges. The molecule features a highly lipophilic tert-butylphenoxy tail coupled with a basic, highly strained four-membered azetidine ring. This structural dichotomy means the compound is susceptible to matrix effects during bioanalysis and prone to acid-mediated intramolecular ring-opening decomposition[1].

To ensure scientific integrity in pharmacokinetic (PK) and quality control (QC) workflows, selecting the correct tier of reference standard is paramount. This guide objectively compares the performance, application, and validation of different reference standard classes for 3-(4-Tert-butylphenoxy)azetidine, grounded in ICH Q2(R2) and FDA bioanalytical guidelines[2][3].

Comparative Analysis of Reference Standard Alternatives

In analytical chemistry, a "reference standard" is not a monolith. The choice of standard dictates the accuracy of the assay and the regulatory defensibility of the data. Below is an objective comparison of the four primary alternatives used in the analysis of 3-(4-Tert-butylphenoxy)azetidine.

Quantitative Comparison Table
Standard TypePurity RequirementPrimary ApplicationAnalytical TechniqueCost / Availability
Primary Standard (CRM) >99.5% (Certified)Absolute calibration, method development, regulatory submission.qNMR, HRMS, EA, IRHigh / Custom synthesis often required.
Working Standard >98.0% (Calibrated)Routine batch release, daily assay calibration.HPLC-UV, GC-FIDModerate / Scalable in-house.
Stable Isotope-Labeled (SIL-IS) Isotopic Purity >99%Bioanalytical quantification in complex matrices (plasma/serum).LC-MS/MSVery High / Complex synthesis (e.g.,

or

).
Impurity Standard >95.0%Stability-indicating assays, degradation tracking.LC-UV-MSVariable / Synthesized via forced degradation.
Mechanistic Insights & Causality
  • Why SIL-IS is critical for Bioanalysis: The tert-butyl group imparts extreme lipophilicity, causing the molecule to co-elute with endogenous phospholipids in plasma extracts. This leads to severe ion suppression in the mass spectrometer. A Stable Isotope-Labeled Internal Standard (SIL-IS) co-elutes exactly with the analyte, experiencing the identical matrix effect, thereby mathematically cancelling out the suppression[2][4].

  • Why Impurity Standards are necessary: The inherent ring strain of the azetidine moiety makes it highly susceptible to acid-catalyzed ring-opening, forming linear amino-ether degradants[5]. Impurity standards are required to validate that the HPLC method is "stability-indicating" (i.e., capable of resolving the parent drug from its ring-opened degradants) per ICH Q2(R2) guidelines[3][6].

Self-Validating Experimental Protocols

The following protocols demonstrate how to utilize these reference standards in robust, self-validating analytical systems.

Protocol A: Purity Assessment & Working Standard Calibration (HPLC-UV)

Objective: To calibrate an in-house Working Standard against a Primary CRM, ensuring traceability and compliance with ICH Q2(R2) guidelines for accuracy and precision[6].

Causality in Method Design: Because azetidines can degrade under acidic conditions[1], a high-pH mobile phase is selected. This keeps the basic azetidine nitrogen deprotonated, preventing acid-catalyzed ring strain release and improving peak symmetry on reverse-phase columns.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 10.0 mg of the Primary CRM and the Working Standard into separate 10 mL volumetric flasks. Dissolve in 50:50 Acetonitrile:Water to yield 1.0 mg/mL stock solutions.

  • Dilution: Prepare a 5-point calibration curve from the CRM stock (10, 25, 50, 75, and 100 µg/mL). Dilute the Working Standard to a target concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with ammonia).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Detection: UV at 220 nm.

  • System Suitability (Self-Validation): Inject the 50 µg/mL CRM standard six times. The system is validated if the Relative Standard Deviation (%RSD) of the peak area is

    
    , and the tailing factor is 
    
    
    
    .
  • Execution: Inject the calibration curve, followed by triplicate injections of the Working Standard. Calculate the exact assay value of the Working Standard using the linear regression equation derived from the CRM.

ProtocolA CRM Primary CRM (Reference) Prep Sample Preparation (pH 9.5 Buffer) CRM->Prep Work Working Standard (Unknown) Work->Prep HPLC HPLC-UV Analysis (C18 Column) Prep->HPLC SST System Suitability (%RSD < 1.0%) HPLC->SST Data Calibration & Assay Assignment SST->Data

Analytical workflow for calibrating a Working Standard against a Primary CRM.

Protocol B: Bioanalytical Quantification (LC-MS/MS) using SIL-IS

Objective: To quantify 3-(4-Tert-butylphenoxy)azetidine in human plasma, utilizing a Stable Isotope-Labeled Internal Standard to mitigate matrix effects, strictly adhering to FDA Bioanalytical Method Validation guidelines[2][4].

Causality in Method Design: Liquid-Liquid Extraction (LLE) using a non-polar solvent (e.g., Methyl tert-butyl ether, MTBE) is chosen over protein precipitation to exploit the lipophilicity of the tert-butyl group, selectively extracting the analyte while leaving polar matrix proteins and salts behind.

Step-by-Step Methodology:

  • Spiking: Aliquot 100 µL of human plasma sample into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution (

    
    -3-(4-Tert-butylphenoxy)azetidine at 50 ng/mL).
    
  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to partition the lipophilic analyte into the organic layer. Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Column: UHPLC C8, 50 x 2.1 mm, 1.7 µm (C8 is preferred over C18 to prevent excessive retention of the tert-butyl group).

    • Gradient: 0.1% Formic Acid in Water (A) and Methanol (B).

  • MS/MS Detection: Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent compound and the SIL-IS.

  • Matrix Effect Evaluation (Self-Validation): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into blank matrix versus the peak area in neat solvent. The IS-normalized MF must be close to 1.0 (acceptable range 0.85 - 1.15), proving the SIL-IS effectively compensates for ion suppression.

ProtocolB Plasma Plasma Sample Spike Spike SIL-IS (13C4-Azetidine) Plasma->Spike LLE LLE Extraction (MTBE) Spike->LLE UHPLC UHPLC Separation (C8 Column) LLE->UHPLC MS ESI-MS/MS (MRM Mode) UHPLC->MS Quant Quantification (Peak Area Ratio) MS->Quant

LC-MS/MS bioanalytical pathway utilizing SIL-IS for matrix effect normalization.

Conclusion

The successful analysis of 3-(4-Tert-butylphenoxy)azetidine relies heavily on understanding its chemical behavior. While Primary CRMs and Working Standards are sufficient for bulk purity assessments and QC release, the unique lipophilicity and ring-strain of this molecule demand the use of Stable Isotope-Labeled standards for bioanalysis and specific impurity standards for stability testing. By aligning reference standard selection with the mechanistic realities of the molecule, laboratories can ensure full compliance with ICH and FDA regulatory frameworks.

References

1.[4] Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers, Source: IQVIA, URL: [Link] 2.[2] Title: Essential FDA Guidelines for Bioanalytical Method Validation, Source: ResolveMass Laboratories, URL: [Link] 3.[6] Title: ICH Q2 (R2) Validation of Analytical Procedures, Source: MasterControl, URL: [Link] 4.[1] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines, Source: PMC - NIH, URL: [Link] 5.[5] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines, Source: ACS Publications, URL: [Link] 6.[3] Title: Validation of analytical procedures – ICH Q2(R2), Source: European Pharmaceutical Review, URL: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Routes for 3-Aryloxyazetidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine motif represents a cornerstone in the design of novel therapeutics. Its unique three-dimensional structure imparts desirable physicochemical properties, including improved solubility and metabolic stability. Among its derivatives, 3-aryloxyazetidines are of particular importance, serving as key building blocks in a range of biologically active molecules. The strategic formation of the C-O ether linkage at the 3-position of the strained azetidine ring, however, is not without its synthetic challenges.

This guide provides an in-depth, objective comparison of the principal synthetic routes to 3-aryloxyazetidines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each methodology, offering field-proven insights into the causal factors that govern reaction outcomes. By understanding the "why" behind the "how," researchers can make more informed decisions in their synthetic planning, leading to more efficient and successful outcomes.

The Inherent Challenge: The Azetidine Ring

The synthesis of substituted azetidines is fundamentally complicated by the inherent strain of the four-membered ring. This ring strain can influence reaction pathways in several ways:

  • Ring Strain Release: The high ring strain makes the azetidine ring susceptible to nucleophilic attack, which can lead to undesired ring-opening byproducts.

  • Conformational Constraints: The rigid, non-planar geometry of the azetidine ring can create significant steric hindrance, impeding the approach of reagents to the reaction center.

  • Electronic Effects: The nitrogen atom in the azetidine ring can act as an internal nucleophile or base, leading to competing side reactions.

These challenges necessitate careful consideration of reaction conditions and the choice of synthetic strategy to favor the desired C-O bond formation while minimizing side reactions.

Key Synthetic Strategies for 3-Aryloxyazetidines

Several classical and modern synthetic methodologies can be employed for the synthesis of 3-aryloxyazetidines. The most prominent among these are:

  • The Mitsunobu Reaction

  • The Ullmann Condensation

  • The Buchwald-Hartwig C-O Coupling

  • Nucleophilic Aromatic Substitution (SNAr)

Each of these routes offers a unique set of advantages and disadvantages, which we will explore in detail.

The Mitsunobu Reaction: A Classic for C-O Bond Formation

The Mitsunobu reaction is a powerful and versatile method for the dehydration-based coupling of a primary or secondary alcohol with a suitable nucleophile, such as a phenol, in the presence of a phosphine and an azodicarboxylate.[1][2]

Mechanistic Rationale

The reaction proceeds through the formation of a key intermediate, an oxyphosphonium salt, which activates the hydroxyl group of the alcohol, turning it into an excellent leaving group. The phenoxide, acting as the nucleophile, can then displace the activated hydroxyl group in a classic SN2 fashion, leading to the formation of the desired ether with inversion of stereochemistry.[2][3]

Mitsunobu_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD/DIAD Oxyphosphonium_Salt Oxyphosphonium_Salt Betaine->Oxyphosphonium_Salt + R-OH Ar-OH Ar-OH Ar-O- Ar-O- Ar-OH->Ar-O- + Base (Betaine) Product Ar-O-R + Ph3P=O + Reduced DEAD/DIAD Ar-O-->Product + Oxyphosphonium_Salt (SN2)

Figure 1: Simplified workflow of the Mitsunobu reaction.

Experimental Protocol: A Representative Procedure

A general procedure for the Mitsunobu reaction to form a 3-aryloxyazetidine is as follows:[1]

  • To a solution of N-protected 3-hydroxyazetidine (1.0 eq.), the desired phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to remove the triphenylphosphine oxide and reduced azodicarboxylate byproducts.

Performance Analysis
Parameter Mitsunobu Reaction
Yields Generally good to excellent, but can be substrate-dependent.
Substrate Scope Broad for both the azetidin-3-ol and the phenol. Tolerant of a wide range of functional groups.
Stereochemistry Proceeds with complete inversion of configuration at the alcohol center.
Reaction Conditions Mild (0 °C to room temperature), neutral conditions.
Reagents Stoichiometric amounts of phosphine and azodicarboxylate are required.
Workup/Purification Can be challenging due to the formation of stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).[4]
Expert Insights & Causality

The primary advantage of the Mitsunobu reaction lies in its mild and generally neutral reaction conditions, which are well-tolerated by the sensitive azetidine ring. The SN2 nature of the reaction provides excellent stereochemical control, which is crucial when dealing with chiral 3-hydroxyazetidines. However, the Achilles' heel of this method is the purification. The stoichiometric byproducts can often complicate the isolation of the desired product, especially on a larger scale. The use of polymer-supported reagents can mitigate this issue but adds to the cost.[4]

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is a long-standing method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[5][6][7]

Mechanistic Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst.[6]

Ullmann_Mechanism Aryl_Halide Ar-X Alcohol R-OH Intermediate_1 Cu(I)-OR Alcohol->Intermediate_1 + Cu(I), Base Cu_Catalyst Cu(I) Base Base Intermediate_2 Ar-Cu(III)(OR)X Intermediate_1->Intermediate_2 + Ar-X (Oxidative Addition) Product Ar-O-R Intermediate_2->Product Reductive Elimination Regenerated_Catalyst Cu(I)

Figure 2: Catalytic cycle of the Ullmann condensation.

Experimental Protocol: A Representative Procedure

A typical procedure for an Ullmann condensation to synthesize a 3-aryloxyazetidine is as follows:

  • A mixture of the N-protected 3-hydroxyazetidine (1.0 eq.), the aryl halide (1.2 eq.), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) in a high-boiling polar solvent (e.g., DMF, NMP, DMSO) is heated at high temperatures (typically 100-200 °C) for 12-48 hours.[6]

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The crude product is then purified by column chromatography.

Performance Analysis
Parameter Ullmann Condensation
Yields Moderate to good, but can be highly dependent on the substrates and reaction conditions.
Substrate Scope Generally requires activated aryl halides (e.g., with electron-withdrawing groups). The scope for the alcohol can also be limited.
Stereochemistry Not applicable as the reaction is at the aromatic ring.
Reaction Conditions Harsh, requiring high temperatures and often strong bases.
Reagents Catalytic amounts of copper and a ligand are used.
Workup/Purification Generally straightforward, though removal of copper residues may be necessary.
Expert Insights & Causality

The Ullmann condensation's main drawback is the often harsh reaction conditions required, which can be detrimental to the stability of the azetidine ring and other sensitive functional groups. The high temperatures can promote side reactions such as elimination or ring-opening. However, modern advancements with more active catalyst systems and ligands have allowed for milder reaction conditions in some cases. This method is often a good choice when the Mitsunobu reaction is not feasible, for example, when the phenol is not acidic enough or when large-scale synthesis makes the stoichiometry of the Mitsunobu reaction impractical.

The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful alternative to the Ullmann condensation.[8][9]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig C-O coupling is analogous to that of the C-N coupling. It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of the alcohol or phenoxide, and finally, reductive elimination to form the ether product and regenerate the Pd(0) catalyst.[10][11]

Buchwald_Hartwig_Mechanism Pd0_L Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd0_L->Oxidative_Addition + Ar-X Aryl_Halide Ar-X Alkoxide_Exchange Ar-Pd(II)(OR)L_n Oxidative_Addition->Alkoxide_Exchange + R-OH, Base Alcohol R-OH Base Base Product Ar-O-R Alkoxide_Exchange->Product Reductive Elimination Regenerated_Catalyst Pd(0)L_n

Figure 3: Catalytic cycle of the Buchwald-Hartwig C-O coupling.

Experimental Protocol: A Representative Procedure

A general protocol for the Buchwald-Hartwig C-O coupling for 3-aryloxyazetidine synthesis is as follows:[10]

  • To a reaction vessel charged with an N-protected 3-hydroxyazetidine (1.0 eq.), an aryl halide (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq.) is added an anhydrous solvent (e.g., toluene, dioxane).

  • The reaction mixture is degassed and heated under an inert atmosphere at 80-120 °C for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Performance Analysis
Parameter Buchwald-Hartwig C-O Coupling
Yields Generally good to excellent.
Substrate Scope Very broad for both the aryl halide and the alcohol. Tolerant of a wide range of functional groups.
Stereochemistry Not applicable as the reaction is at the aromatic ring.
Reaction Conditions Milder than the Ullmann condensation, but still requires heating.
Reagents Catalytic amounts of palladium and a ligand are used.
Workup/Purification Generally straightforward, though removal of palladium residues is important for pharmaceutical applications.
Expert Insights & Causality

The Buchwald-Hartwig C-O coupling has largely superseded the Ullmann condensation for many applications due to its broader substrate scope, higher yields, and milder reaction conditions. The wide variety of available phosphine ligands allows for fine-tuning of the catalyst system to suit specific substrates. For the synthesis of 3-aryloxyazetidines, this method offers a robust and reliable approach, particularly when dealing with less reactive aryl halides. The primary consideration is the cost of the palladium catalyst and ligands, and the need to remove residual palladium from the final product.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

Nucleophilic aromatic substitution (SNAr) offers a direct and often metal-free route to 3-aryloxyazetidines, provided the aromatic ring is sufficiently activated.[12][13]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (the azetidin-3-oxide anion) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.[12]

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Ar-X_EWG Ar(EWG)-X Meisenheimer_Complex [Ar(EWG)(X)(Nu)]- Ar-X_EWG->Meisenheimer_Complex + Nu- Nu- Nu- Product Ar(EWG)-Nu Meisenheimer_Complex->Product - X-

Figure 4: General mechanism of the SNAr reaction.

Experimental Protocol: A Representative Procedure

A representative protocol for the SNAr synthesis of a 3-aryloxyazetidine is as follows:

  • To a solution of N-protected 3-hydroxyazetidine (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), a strong base (e.g., NaH, KOtBu, 1.1 eq.) is added at 0 °C to generate the corresponding alkoxide.

  • The activated aryl halide (with strong electron-withdrawing groups ortho and/or para to the leaving group) (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature or heated for 2-24 hours.

  • The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Performance Analysis
Parameter Nucleophilic Aromatic Substitution (SNAr)
Yields Can be very high for suitable substrates.
Substrate Scope Limited to aryl halides with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions.
Stereochemistry Not applicable as the reaction is at the aromatic ring.
Reaction Conditions Often requires a strong base, but can sometimes proceed under milder conditions.
Reagents Stoichiometric base is required. No metal catalyst is needed.
Workup/Purification Generally straightforward.
Expert Insights & Causality

The SNAr reaction is an attractive option due to its simplicity and the absence of a metal catalyst. However, its applicability is strictly limited by the electronic nature of the aryl halide. The requirement for strong electron-withdrawing groups on the aromatic ring significantly narrows the substrate scope. When applicable, it is often the most cost-effective and straightforward method. The use of a strong base requires careful consideration to avoid side reactions with other functional groups in the molecule.

Comparative Summary and Recommendations

FeatureMitsunobu ReactionUllmann CondensationBuchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAr)
Key Advantage Mild conditions, stereochemical control.Cost-effective for certain substrates.Broad substrate scope, high yields.Metal-free, simple procedure.
Key Disadvantage Stoichiometric byproducts, purification challenges.Harsh conditions, limited scope.Cost of catalyst/ligand, palladium removal.Limited to activated aryl halides.
Best Suited For Chiral 3-hydroxyazetidines, sensitive substrates.Large-scale synthesis with activated aryl halides.General and reliable synthesis with a wide range of substrates.Synthesis with highly electron-deficient aryl halides.

Recommendation Framework:

  • For chiral 3-hydroxyazetidines where stereochemical integrity is paramount: The Mitsunobu reaction is the method of choice due to its predictable inversion of stereochemistry.

  • For a broad range of unactivated or complex aryl halides: The Buchwald-Hartwig C-O coupling offers the highest probability of success and the broadest substrate scope.

  • When using highly electron-deficient aryl halides: The SNAr reaction is the most direct, economical, and environmentally friendly approach.

  • For large-scale synthesis where cost is a major driver and the aryl halide is activated: The Ullmann condensation , particularly with modern catalyst systems, can be a viable option.

Conclusion

The synthesis of 3-aryloxyazetidines is a critical endeavor in modern drug discovery, and a thorough understanding of the available synthetic methodologies is essential for success. This guide has provided a comparative analysis of the four primary routes: the Mitsunobu reaction, the Ullmann condensation, the Buchwald-Hartwig C-O coupling, and nucleophilic aromatic substitution. By considering the mechanistic nuances, experimental practicalities, and the inherent challenges of the azetidine core, researchers can strategically select the optimal synthetic route to accelerate their research and development efforts.

References

  • Ghorai, M. K., et al. (2010). Lewis Acid-Mediated Unprecedented Ring-Opening Rearrangement of 2-Aryl-N-tosylazetidines to Enantiopure (E)-Allylamines. The Journal of Organic Chemistry, 75(5), 1343–1354.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Wikipedia. (2024). Mitsunobu reaction. In Wikipedia.
  • Wikipedia. (2024). Ullmann condensation. In Wikipedia.
  • Master Organic Chemistry. (2024). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Sigma-Aldrich. (n.d.). Application Note – Mitsunobu.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia.
  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Wikipedia. (2024). Nucleophilic aromatic substitution. In Wikipedia.
  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Arts & Sciences: Open Access Journal.
  • Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts.
  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • BenchChem. (n.d.). Comparative analysis of different synthetic routes to 3-alkenylthiophenes.
  • Hilaris. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry.
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • MDPI. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules.
  • PMC. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones.
  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach.
  • PMC. (n.d.). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • PMC. (n.d.).
  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines.
  • PMC. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
  • PMC. (n.d.).
  • MDPI. (2020).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Tert-butylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, experience-driven safety and logistical protocols for the handling and disposal of 3-(4-Tert-butylphenoxy)azetidine. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. The following procedures are designed to offer a comprehensive framework for mitigating risks, ensuring both personal safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this guidance is synthesized from the known hazards of its core chemical structures: the reactive azetidine ring and the irritant-class tert-butylphenol group.

Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is critical. The molecule 3-(4-Tert-butylphenoxy)azetidine presents a dual-risk profile derived from its constituent parts:

  • The Azetidine Moiety: The four-membered azetidine ring is strained and reactive.[1] Compounds in this class are often corrosive, capable of causing severe skin burns and serious eye damage.[2][3][4] They can also be respiratory irritants.[5] Due to the ring strain, it is susceptible to nucleophilic ring-opening, making it incompatible with strong acids or bases in waste streams.[1]

  • The 4-Tert-butylphenoxy Moiety: Substituted phenols, such as alkylphenols, are known skin and eye irritants.[6] Some phenolic compounds can be harmful if swallowed or absorbed through the skin and may cause respiratory irritation.[7][8]

Therefore, we must treat 3-(4-Tert-butylphenoxy)azetidine as a substance that is potentially corrosive, a severe irritant to skin and eyes, a respiratory tract irritant, and harmful if inhaled, ingested, or absorbed through the skin.

Core Protective Measures: Your PPE Arsenal

The selection of PPE is not a "one-size-fits-all" scenario. The required level of protection depends on the scale of the operation and the potential for exposure. Below is a breakdown of mandatory PPE, from minimum requirements for small-scale handling to more robust protection for larger quantities or high-splash potential procedures.

Data Presentation: PPE Selection Matrix
Task / Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Aliquoting (mg scale) Double-gloved NitrileSafety glasses with side shieldsStandard Lab CoatCertified Chemical Fume Hood
Solution Preparation & Transfers Double-gloved NitrileChemical Splash GogglesChemical-resistant Lab CoatCertified Chemical Fume Hood
Reaction Setup & Workup (>1g) Double-gloved NitrileChemical Splash Goggles & Face ShieldChemical-resistant Apron over Lab CoatCertified Chemical Fume Hood
Large Spills or Poor Ventilation Heavy-duty Nitrile or Butyl Rubber GlovesFace Shield over GogglesChemical-resistant Coveralls ("Bunny Suit")NIOSH-approved Respirator with Organic Vapor Cartridge
Detailed PPE Specifications & Rationale
  • Hand Protection:

    • Specification: Double-gloving with chemical-resistant nitrile gloves is the standard protocol.[1][5][9] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the immediate work area.

    • Causality: The primary risk is dermal absorption and severe skin irritation. Double-gloving provides a critical barrier and a clear protocol for decontamination, minimizing the risk of transferring contamination to other surfaces.

  • Eye and Face Protection:

    • Specification: At a minimum, snugly fitting safety glasses with side shields are required.[1] For any task involving liquids or potential splashes, upgrade to chemical splash goggles.[9] For larger volumes, a full face shield must be worn over the goggles.[2][3]

    • Causality: Azetidine compounds can cause serious and potentially irreversible eye damage.[3][5] Standard safety glasses do not protect from splashes originating from the side or below. Goggles and face shields provide this essential coverage.

  • Body Protection:

    • Specification: A long-sleeved, chemical-resistant laboratory coat is mandatory.[2][9] For larger-scale operations, a disposable, solid-front gown or a chemical-resistant apron worn over the lab coat is required.[2][10]

    • Causality: This prevents contamination of personal clothing and protects the skin from accidental spills.[10]

  • Respiratory Protection:

    • Specification: All handling of 3-(4-Tert-butylphenoxy)azetidine must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][5][7] In the rare event of a fume hood failure or a large spill outside of containment, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][9][10]

    • Causality: Azetidine and phenol derivatives can release harmful vapors or aerosols that are irritating to the respiratory tract.[5][9] Engineering controls like a fume hood are the primary line of defense against inhalation.

Operational Plans: Step-by-Step Protocols

Experimental Protocol: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is a critical control point to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, perform a fit-check and don your respirator.

  • Eye/Face Protection: Put on safety goggles and/or face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Don the second, outer pair of gloves over the first.

Doffing (Taking Off) Sequence: This process is designed to contain the "dirty" outer surfaces.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Dispose of them in the designated hazardous waste container.

  • Body Protection: Remove the lab coat or apron, turning it inside out as you remove it to contain any contamination.

  • Hand Hygiene: With the inner gloves still on, wash your hands.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back.

  • Respiratory Protection: If used, remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Diagram: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Body Protection (Lab Coat) Don1->Don2 Don3 3. Eye/Face Protection (Goggles/Shield) Don2->Don3 Don4 4. Gloves (Inner & Outer) Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Body Protection Doff1->Doff2 Doff3 3. Remove Eye/Face Protection Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Final Hand Hygiene Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 3-(4-Tert-butylphenoxy)azetidine must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste containing this compound separate from other chemical waste streams, especially strong acids and bases, to prevent reactions.[1][2]

  • Containerization:

    • Solid Waste: All contaminated solid materials (gloves, weigh paper, pipette tips, absorbent pads) must be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7][9]

    • Liquid Waste: Unused or waste solutions should be collected in a sealed, compatible container (e.g., high-density polyethylene or glass).[1][5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(4-Tert-butylphenoxy)azetidine," and the date accumulation began.[1][5]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[5][7]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste company.[2][7]

Diagram: Waste Disposal Stream

Disposal_Stream cluster_generation Waste Generation cluster_collection Collection & Segregation A Contaminated PPE (Gloves, etc.) Solid_Waste Labeled Solid Hazardous Waste Bin A->Solid_Waste B Liquid Waste (Solutions, Rinsate) Liquid_Waste Labeled Liquid Hazardous Waste Bottle B->Liquid_Waste C Contaminated Labware (Pipette tips, etc.) C->Solid_Waste EHS Store in Designated Area Await EHS Pickup Solid_Waste->EHS Liquid_Waste->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Flowchart for the proper disposal of contaminated materials.

Emergency Procedures: In Case of Exposure

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Always have the Safety Data Sheet (or this guide if an SDS is unavailable) ready to provide to emergency medical personnel.

References

  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
  • Proper Disposal of 3-(2-Phenoxyethyl)
  • Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Navigating the Disposal of 3-(3-Biphenylyl)
  • Azetidine - Safety D
  • Safety D
  • Azetidine. Apollo Scientific.
  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
  • Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.
  • Azetidine hydrochloride. Apollo Scientific.
  • Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • SAFETY DATA SHEET - 2,4-Di-tert-butylphenol. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. TCI Chemicals.
  • SAFETY DATA SHEET - Toluene-2,4-diisocyan
  • SAFETY DATA SHEET - tert-Butyl 3-oxoazetidine-1-carboxyl
  • 3-((tert-Butyldimethylsilanyl)oxy)azetidine Safety and Hazards. PubChem.
  • Safety data sheet - tert-Butyl peroxybenzo

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.